molecular formula C9H16O B1346617 2-Propylcyclohexanone CAS No. 94-65-5

2-Propylcyclohexanone

Cat. No.: B1346617
CAS No.: 94-65-5
M. Wt: 140.22 g/mol
InChI Key: OCJLPZCBZSCVCO-UHFFFAOYSA-N
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Description

2-Propylcyclohexanone is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54015. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylcyclohexan-1-one
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InChI

InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJLPZCBZSCVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870429
Record name Cyclohexanone, 2-propyl-
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Molecular Weight

140.22 g/mol
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CAS No.

94-65-5
Record name 2-Propylcyclohexanone
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Record name Cyclohexanone, 2-propyl-
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Record name 2-PROPYLCYCLOHEXANONE
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Record name Cyclohexanone, 2-propyl-
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Record name Cyclohexanone, 2-propyl-
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Record name 2-propylcyclohexanone
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Foundational & Exploratory

2-Propylcyclohexanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties of 2-propylcyclohexanone. The information is curated for researchers, scientists, and professionals in drug development who require detailed data, experimental protocols, and a clear understanding of the molecule's characteristics. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Core Chemical Properties

This compound, a substituted cyclic ketone, possesses a range of chemical and physical properties that are crucial for its application in synthesis and material science. A summary of these properties is provided below.

PropertyValueSource
Molecular Formula C9H16O[1][2]
Molecular Weight 140.22 g/mol [1][2]
CAS Number 94-65-5[1][2]
Boiling Point 198 °C[1]
Density 0.91 g/cm³[1]
Flash Point 69.2 °C[1]
Refractive Index 1.444[1]
LogP 2.54580[1]
Vapor Pressure 0.4 ± 0.3 mmHg at 25°C (Predicted)[1]

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of this compound. The following sections detail the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ (400 MHz) shows characteristic signals for the protons on the cyclohexane (B81311) ring and the propyl substituent.[1]

¹³C NMR: The carbon NMR spectrum in CDCl₃ provides signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon and the carbons of the cyclohexane ring and propyl group.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically around 1715 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[4]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of this compound in a laboratory setting.

Synthesis of this compound via Alkylation of Cyclohexanone (B45756)

This protocol describes a common method for the synthesis of this compound through the alkylation of cyclohexanone.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.05 equivalents) in THF to the cooled cyclohexanone solution via a syringe or dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Add 1-iodopropane (1.1 equivalents) dropwise to the enolate solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight under a nitrogen atmosphere.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reagents Reagents cluster_process Process cluster_product Final Product Flask Round-Bottom Flask Cooling Cool to -78 °C Stirrer Magnetic Stirrer N2_Inlet Nitrogen Inlet Thermometer Thermometer Cyclohexanone Cyclohexanone in THF Cyclohexanone->Cooling LDA LDA in THF LDA->Cooling Propyl_Iodide 1-Iodopropane Enolate_Formation Enolate Formation Propyl_Iodide->Enolate_Formation Cooling->Enolate_Formation Alkylation Alkylation Enolate_Formation->Alkylation Quenching Quenching (NH4Cl) Alkylation->Quenching Extraction Extraction (Et2O) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product This compound Purification->Product

Workflow for the synthesis of this compound.
Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters: Use a standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a standard carbon experiment with proton decoupling. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a neat liquid sample, place a drop of this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a clear spectrum with minimal noise.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Neat Liquid Film Sample->IR_Prep GCMS_Prep Dilute in Solvent Sample->GCMS_Prep NMR NMR Spectroscopy (¹H, ¹³C, DEPT) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR GCMS GC-MS Analysis GCMS_Prep->GCMS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass Spectrum, Fragmentation Pattern GCMS->MS_Data

Workflow for the spectroscopic analysis of this compound.

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation.[4] It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Store in a tightly closed container in a cool, dry place away from sources of ignition.[5]

Biological Activity

Currently, there is no significant information in the public domain regarding specific signaling pathways or notable biological activities of this compound. Its primary applications are in the realm of organic synthesis and as a fragrance component.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, tailored for a scientific audience. The detailed protocols and structured data aim to facilitate its use in research and development.

References

An In-depth Technical Guide to 2-Propylcyclohexanone (CAS 94-65-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propylcyclohexanone (CAS 94-65-5), a substituted cyclic ketone. It details the compound's chemical and physical properties, provides a thorough experimental protocol for its synthesis via the Stork enamine alkylation method, and includes relevant spectroscopic data for characterization. This document also addresses the current landscape of its known biological activities and proposes a hypothetical signaling pathway for future investigation, acknowledging the limited publicly available research in this area. All quantitative data is presented in clear, structured tables, and key processes are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a combustible liquid characterized by the following properties:

PropertyValueSource(s)
CAS Number 94-65-5[1][2]
Molecular Formula C₉H₁₆O[1][2]
Molecular Weight 140.22 g/mol [1]
IUPAC Name 2-propylcyclohexan-1-one[1]
Synonyms Cyclohexanone (B45756), 2-propyl-[1]
Appearance Colorless to light yellow/orange clear liquid
Density 0.91 g/cm³
Boiling Point 198 °C
Flash Point 69.2 °C
Refractive Index 1.444
Solubility Insoluble in water
LogP 2.54

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopy Key Features
¹H NMR (in CDCl₃)Signals corresponding to the propyl group and the cyclohexanone ring protons.
¹³C NMR (in CDCl₃)Resonances for the carbonyl carbon, the propyl chain carbons, and the cyclohexanone ring carbons.
IR (liquid film)Characteristic C=O stretching vibration for the ketone group.
Mass Spectrometry Molecular ion peak and fragmentation pattern consistent with the structure.
GC-MS Retention time and mass spectrum for identification and purity assessment.

Synthesis of this compound via Stork Enamine Alkylation

The Stork enamine synthesis is a widely used method for the α-alkylation of ketones. This process involves the reaction of a ketone with a secondary amine to form an enamine, which then acts as a nucleophile to attack an alkyl halide. Subsequent hydrolysis yields the α-alkylated ketone.

Reaction Scheme

Synthesis_Workflow Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine + Pyrrolidine (B122466) - H₂O Pyrrolidine Pyrrolidine AlkylatedEnamine Alkylated Enamine Enamine->AlkylatedEnamine + Propyl Iodide PropylIodide Propyl Iodide Product This compound AlkylatedEnamine->Product + H₂O Water H₂O (Hydrolysis)

Figure 1: Synthesis workflow for this compound.
Experimental Protocol

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Propyl iodide

  • Hydrochloric acid (for hydrolysis)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Diethyl ether (for extraction)

Procedure:

  • Formation of the Enamine:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

    • Monitor the reaction until no more water is collected.

    • Cool the reaction mixture to room temperature.

  • Alkylation of the Enamine:

    • To the cooled enamine solution, add propyl iodide (1.1 eq) dropwise while stirring.

    • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).

  • Hydrolysis and Workup:

    • Add an aqueous solution of hydrochloric acid to the reaction mixture and stir vigorously to hydrolyze the iminium salt and remaining enamine.

    • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product.

Biological Activity and Signaling Pathways

As of the latest literature review, there is a notable absence of published studies specifically detailing the biological activity or the interaction of this compound with cellular signaling pathways. This presents an open area for future research, particularly in the context of drug discovery and development where structurally similar cyclic ketones have shown biological relevance.

Hypothetical Signaling Pathway for Investigation

Given the structural motifs present in this compound, a hypothetical area of investigation could be its potential interaction with pathways involved in inflammation and cellular stress responses. For instance, its effect on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade could be a starting point for research. This is purely speculative and intended to guide future research directions.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Propylcyclohexanone This compound Receptor Hypothetical Receptor 2_Propylcyclohexanone->Receptor Binding? MAPKKK MAPKKK Receptor->MAPKKK Activation? MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TranscriptionFactor Transcription Factor MAPK->TranscriptionFactor Translocation & Activation GeneExpression Gene Expression (e.g., Inflammation, Apoptosis) TranscriptionFactor->GeneExpression Modulation

Figure 2: A hypothetical MAPK signaling pathway for investigating the biological effects of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1] It is also reported to cause skin and eye irritation.[1] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its chemical properties, a comprehensive synthesis protocol, and spectroscopic data. While the synthesis and characterization of this compound are well-established, its biological activity remains a significant unknown. The proposed hypothetical signaling pathway serves as a potential starting point for researchers in drug development to explore the pharmacological relevance of this and structurally related compounds. Further investigation is warranted to unlock the potential applications of this compound in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 2-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-propylcyclohexanone, including its chemical properties, detailed synthesis protocols, and spectroscopic data. The information is intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

The correct IUPAC name for the compound is 2-propylcyclohexan-1-one [1]. It is a substituted cyclic ketone with the chemical formula C₉H₁₆O[1][2][3].

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name 2-propylcyclohexan-1-one[1]
CAS Number 94-65-5[1][2][3]
Molecular Formula C₉H₁₆O[1][2][3]
Molecular Weight 140.22 g/mol [1][2][4][5]
InChI InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3[1][2][3]
InChIKey OCJLPZCBZSCVCO-UHFFFAOYSA-N[1][2][3]
SMILES CCCC1CCCCC1=O[6][7]
Boiling Point 492.69 K (Joback Calculated)[7]
logP oct/wat 2.546 (Crippen Calculated)[7]

Table 2: Spectroscopic Data Summary

Data TypeKey Peaks/SignalsSource(s)
Mass Spec (GC-MS) m/z: 98 (99.99), 41 (46.60), 55 (35.60), 27 (26.19), 39 (23.39)[1]
¹H NMR (CDCl₃) δ (ppm): 2.38, 2.32, 2.27, 2.10, 2.02, 1.86, 1.76, 1.68, 1.63, 1.39, 1.30, 1.185, 0.898[6]
Kovats RI 1134, 1136 (Semi-standard non-polar column)[1]

Synthesis of this compound

The synthesis of 2-alkylcyclohexanones, including this compound, is a fundamental transformation in organic chemistry. Several methods have been developed, primarily revolving around the alkylation of cyclohexanone (B45756). Over-alkylation to di- and poly-alkylated products is a common challenge that can be mitigated by careful control of reaction conditions to favor the kinetic enolate[8].

The most common approach involves the deprotonation of cyclohexanone to form an enolate, which then acts as a nucleophile to attack an alkyl halide (e.g., propyl iodide or propyl bromide). The choice of base and reaction conditions is critical to control regioselectivity and prevent side reactions.

Enolate_Alkylation Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Deprotonation Base Base (e.g., LDA, NaH) PropylHalide Propyl Halide (e.g., Propyl Iodide) Product This compound Enolate->Product SN2 Attack

Fig. 1: General workflow for the synthesis of this compound via enolate alkylation.

Experimental Protocol: Enolate Alkylation

  • Enolate Formation: A solution of cyclohexanone in an aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is added dropwise to generate the lithium enolate. The low temperature favors the formation of the less substituted (kinetic) enolate.

  • Alkylation: Propyl iodide (or another suitable propyl halide) is added to the enolate solution. The reaction mixture is allowed to warm slowly to room temperature.

  • Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride). The organic product is extracted with a suitable solvent (e.g., diethyl ether), washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.

An alternative strategy involves a Dieckmann cyclization followed by alkylation, hydrolysis, and decarboxylation. This multi-step sequence is an efficient method for preparing 2-substituted cyclohexanones from acyclic precursors like 1,7-heptanediol[9].

Dieckmann_Alkylation Start 1,7-Heptanediol (B42083) Diester Diethyl Heptanedioate (B1236134) Start->Diester Oxidation & Esterification BetaKetoEster 2-Carbethoxycyclohexanone Diester->BetaKetoEster Dieckmann Cyclization (NaOEt) AlkylatedEster Alkylated β-Keto Ester BetaKetoEster->AlkylatedEster Alkylation (1. NaOEt, 2. Propyl Iodide) Product This compound AlkylatedEster->Product Hydrolysis & Decarboxylation (H₃O⁺, heat)

Fig. 2: Logical workflow for this compound synthesis starting from a diol precursor.

Experimental Protocol: Dieckmann Cyclization Route [9]

  • Diester Formation: 1,7-heptanediol is first oxidized to the corresponding dicarboxylic acid using a strong oxidizing agent (e.g., Na₂Cr₂O₇ in H₂SO₄). The resulting diacid is then subjected to Fischer esterification (e.g., ethanol, H₂SO₄ catalyst) to produce diethyl heptanedioate.

  • Dieckmann Cyclization: The diethyl heptanedioate is treated with a base, typically sodium ethoxide (NaOEt) in ethanol, to induce an intramolecular condensation, yielding the cyclic β-keto ester, 2-carbethoxycyclohexanone.

  • Alkylation: The β-keto ester is deprotonated again with NaOEt, and the resulting enolate is alkylated with propyl iodide.

  • Hydrolysis and Decarboxylation: The alkylated β-keto ester is heated with an aqueous acid (e.g., H₃O⁺), which hydrolyzes the ester and promotes decarboxylation to afford the final product, this compound.

For applications requiring stereochemical control, enantioselective alkylation can be achieved using chiral auxiliaries. One established method involves the formation of a chiral enamine from cyclohexanone and a chiral amine. The resulting metalloenamine creates a rigid chiral environment, directing the alkylating agent to one face of the enolate, leading to an enantiomeric excess of one stereoisomer.

Enantioselective_Synthesis cluster_1 Step 1: Chiral Imine Formation cluster_2 Step 2: Alkylation cluster_3 Step 3: Hydrolysis Cyclohexanone Cyclohexanone ChiralImine Chiral Imine Cyclohexanone->ChiralImine ChiralAmine Chiral Amine ChiralAmine->ChiralImine Metalloenamine Lithio-Chelated Enamine ChiralImine->Metalloenamine Deprotonation (LDA) AlkylatedImine Alkylated Imine Metalloenamine->AlkylatedImine Alkylation (Propyl Halide) Product (S)- or (R)-2-Propylcyclohexanone AlkylatedImine->Product Acid Hydrolysis (e.g., Oxalic Acid)

Fig. 3: Experimental workflow for the enantioselective synthesis of this compound.

Experimental Protocol: Enantioselective Alkylation [10]

  • Imine Formation: Cyclohexanone is condensed with a chiral amine (e.g., one derived from isobornylamine or a proline derivative) in a suitable solvent like benzene (B151609) with azeotropic removal of water to form the chiral imine.

  • Metalloenamine Formation and Alkylation: The chiral imine is dissolved in THF and treated with LDA at a low temperature (-20 °C to -78 °C) to form a rigid, lithio-chelated enamine. Propyl halide is then added to the solution.

  • Hydrolysis: The resulting alkylated imine is hydrolyzed without further purification using a two-phase system (e.g., pentane (B18724) and saturated oxalic acid) at room temperature. This releases the chiral this compound and allows for the recovery of the chiral amine auxiliary.

  • Purification: The product is isolated by extraction and purified by distillation or chromatography. The enantiomeric excess (ee) can be determined by chiral chromatography or polarimetry.

Conclusion

2-Propylcyclohexan-1-one is a valuable chemical intermediate whose synthesis can be achieved through several well-established organic chemistry protocols. The choice of method depends on the desired scale, purity requirements, and the need for stereochemical control. The classic enolate alkylation offers a direct route, while methods like the Dieckmann cyclization provide alternatives from acyclic precursors. For advanced applications in pharmaceuticals and fine chemicals, enantioselective methods using chiral enamines provide access to stereochemically pure forms of the molecule. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the synthesis and application of this compound.

References

In-Depth Technical Guide: Physical Properties of 2-Propylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-propylcyclohexan-1-one, a ketone of interest in various chemical and pharmaceutical research domains. The information is presented to be a valuable resource for laboratory and development work.

Chemical Identity

IdentifierValue
IUPAC Name 2-propylcyclohexan-1-one
Synonyms 2-Propylcyclohexanone, 2-(n-Propyl)cyclohexanone
CAS Number 94-65-5
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Chemical Structure (SMILES) CCCC1CCCCC1=O

Quantitative Physical Properties

The following table summarizes the key physical properties of 2-propylcyclohexan-1-one.

PropertyValueNotes
Boiling Point 198 °C[1]At standard atmospheric pressure.
Melting Point 32.57 °C[1]This is an estimated value.
Density 0.91 g/cm³[1]At standard temperature and pressure.
Refractive Index 1.444[1]
Flash Point 69.2 °C[1]
Vapor Pressure 0.4 ± 0.3 mmHgAt 25 °C; this is a predicted value.[1]
LogP (Octanol/Water Partition Coefficient) 2.54580[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of 2-propylcyclohexan-1-one.

Spectroscopy TypeData Highlights
¹H NMR Spectrum obtained at 400 MHz in CDCl₃.[1]
¹³C NMR Spectrum obtained in CDCl₃.[1]
Infrared (IR) Spectrum of the liquid film has been recorded.[1]
Mass Spectrometry (MS) GC-MS data is available.[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid ketones like 2-propylcyclohexan-1-one.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.

  • Apparatus : A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure :

    • The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The liquid is heated, and the temperature is recorded when the vapor condensation on the thermometer is in equilibrium with the vapor entering the condenser. This is indicated by a stable temperature reading during distillation.

    • The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Density Measurement

Density is the mass per unit volume of a substance. For liquids, it is conveniently measured using a pycnometer or a specific gravity bottle.

  • Apparatus : A pycnometer of a known volume, and an analytical balance.

  • Procedure :

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the liquid should be recorded.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property and is temperature and wavelength dependent.

  • Apparatus : An Abbe refractometer.

  • Procedure :

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read from the scale. The temperature at which the measurement is made should be noted.

Spectroscopic Analysis
  • Sample Preparation : A small amount of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, the spectrum is acquired, and the chemical shifts, splitting patterns, and integrations are analyzed. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to give single lines for each unique carbon atom.

  • Sample Preparation : For a neat liquid sample, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition : The salt plates are placed in the sample holder of the IR spectrometer, and the spectrum is recorded. The spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

  • Sample Preparation : The liquid sample is typically diluted in a volatile solvent.

  • Data Acquisition : A small volume of the diluted sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound like 2-propylcyclohexan-1-one.

G Workflow for Physical Property Determination of 2-Propylcyclohexan-1-one cluster_purification Sample Preparation & Purification cluster_physical_properties Determination of Physical Constants cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Characterization Purification Purification of Sample (e.g., Distillation) BoilingPoint Boiling Point Determination Purification->BoilingPoint Yields Boiling Point Density Density Measurement Purification->Density RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR Infrared Spectroscopy Purification->IR GCMS GC-MS Analysis Purification->GCMS DataAnalysis Data Compilation & Analysis BoilingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis NMR->DataAnalysis IR->DataAnalysis GCMS->DataAnalysis Characterization Structural Elucidation & Purity Assessment DataAnalysis->Characterization

Caption: Logical workflow for the determination of physical properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point and density of 2-propylcyclohexanone, tailored for researchers, scientists, and professionals in drug development. This document collates critical physicochemical data and outlines relevant experimental methodologies.

Physicochemical Data of this compound

This compound, a substituted cyclic ketone, possesses distinct physical properties that are crucial for its handling, application, and synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueUnitSource
Boiling Point 198°C[1]
492.69KJoback Calculated Property[2]
Density 0.91g/cm³[1]
Molecular Formula C₉H₁₆O[1][2][3][4]
Molecular Weight 140.22 g/mol [1][2][5]
Flash Point 69.2°C[1]
Refractive Index 1.444[1]
CAS Registry Number 94-65-5[1][2][3][4]

Experimental Protocols

Detailed experimental protocols for determining the specific boiling point and density of this compound are not extensively published. However, standard methodologies for ketones are applicable.

1. Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of small quantities of liquid is the capillary method.[6]

  • Apparatus: A melting point apparatus, a small test tube, a capillary tube (sealed at one end), and a thermometer are required.

  • Procedure:

    • A small amount of the this compound sample is placed into the small test tube.

    • The capillary tube is inverted and placed into the test tube containing the sample.[6]

    • The assembly is heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[6]

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6] This occurs when the vapor pressure of the sample equals the atmospheric pressure.[6]

2. Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter. The principle involves measuring the mass of a known volume of the liquid at a specific temperature.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant-temperature bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the this compound sample and placed in a constant-temperature bath until it reaches thermal equilibrium.

    • The pycnometer is removed from the bath, carefully dried, and weighed again.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

3. Qualitative Analysis for Ketone Functional Group (2,4-Dinitrophenylhydrazine Test)

This test is a standard procedure to confirm the presence of a carbonyl group in an aldehyde or ketone.[7][8]

  • Reagent: A solution of 2,4-dinitrophenylhydrazine (B122626) in a suitable solvent (e.g., ethanol (B145695) and phosphoric acid).[9][10]

  • Procedure:

    • A few drops of the this compound sample are added to the 2,4-dinitrophenylhydrazine reagent.[7]

    • The mixture is shaken and allowed to stand.

    • The formation of a yellow to orange-red precipitate (a dinitrophenylhydrazone) indicates a positive test for a carbonyl group.[7][8]

Visualizations

Boiling Point Determination Workflow

BoilingPointWorkflow start Start prep Prepare Sample and Capillary Tube Assembly start->prep 1. heat Heat the Assembly prep->heat 2. observe_bubbles Observe Continuous Stream of Bubbles heat->observe_bubbles 3. cool Cool the Assembly observe_bubbles->cool 4. observe_entry Observe Liquid Entering Capillary Tube cool->observe_entry 5. record_temp Record Temperature as Boiling Point observe_entry->record_temp 6. end_proc End record_temp->end_proc

Caption: Workflow for Boiling Point Determination.

Qualitative Ketone Identification

KetoneID sample This compound (Unknown Sample) add_reagent Add 2,4-Dinitrophenylhydrazine Reagent sample->add_reagent observe Observe for Precipitate Formation add_reagent->observe positive Yellow/Orange Precipitate (Positive Result) observe->positive Precipitate Forms negative No Precipitate (Negative Result) observe->negative No Change

Caption: Logic for Ketone Functional Group Test.

Simplified Synthesis Pathway

2-Alkylcyclohexanones can be synthesized through various methods, including the free-radical addition of cyclohexanone (B45756) to alkenes or via a Dieckmann cyclization followed by alkylation.[11][12][13]

SynthesisPathway cyclohexanone Cyclohexanone product This compound cyclohexanone->product propene Propene propene->product initiator Initiator (e.g., Ammonium Persulfate) initiator->product

Caption: Simplified Free-Radical Synthesis Route.

References

An In-depth Technical Guide to the Stereoisomers of 2-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylcyclohexanone, a substituted cyclic ketone, possesses a chiral center at the C2 position, giving rise to a pair of enantiomers, (R)-2-propylcyclohexanone and (S)-2-propylcyclohexanone. Furthermore, the conformational isomerism of the cyclohexane (B81311) ring leads to diastereomeric relationships between chair conformers. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their stereochemistry, conformational analysis, and potential routes for their synthesis and separation. While specific experimental data for this compound is limited in the current literature, this guide outlines established methodologies applicable to this class of compounds, supported by data from analogous 2-alkylcyclohexanones. The principles and protocols detailed herein are intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of chiral cyclohexanone (B45756) derivatives for applications in drug discovery and development, where stereochemical purity is of paramount importance.

Introduction to the Stereoisomers of this compound

This compound is a chiral molecule featuring one stereocenter at the carbon atom to which the propyl group is attached. This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers. The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In this compound, the propyl group can occupy either an axial or an equatorial position. These two chair conformers for each enantiomer are diastereomers of each other and are in equilibrium through a process of ring flipping.

The stereochemistry of this compound is a critical consideration in the context of its potential biological activity. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the ability to synthesize and separate the individual stereoisomers of this compound is essential for any systematic investigation into its therapeutic potential.

Conformational Analysis

The conformational equilibrium of the chair forms of the (R) and (S) enantiomers of this compound is dictated by steric interactions. The propyl group, being a bulky substituent, will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

G a b a->b Ring Flip b->a

Synthesis of Racemic this compound

A common method for the synthesis of 2-alkylcyclohexanones is the alkylation of a pre-formed enolate of cyclohexanone.[2]

Experimental Protocol: Synthesis of Racemic this compound
  • Enolate Formation: To a solution of cyclohexanone (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: 1-Iodopropane (1.2 eq) is then added to the solution, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield racemic this compound.

Separation of Stereoisomers (Chiral Resolution)

The separation of the enantiomers of this compound can be approached through several established methods for chiral resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[3] For a ketone like this compound, this typically involves a two-step process: reduction of the ketone to the corresponding alcohol, followed by enantioselective acylation of one of the alcohol enantiomers.

Experimental Protocol: Enzymatic Kinetic Resolution of 2-Propylcyclohexanol
  • Reduction: Racemic this compound is reduced to racemic 2-propylcyclohexanol using a mild reducing agent such as sodium borohydride (B1222165) in methanol.

  • Enzymatic Acylation: The resulting racemic alcohol is dissolved in an organic solvent (e.g., hexane) with an acyl donor (e.g., vinyl acetate). An immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), is added, and the mixture is stirred at a controlled temperature.[4]

  • Monitoring and Work-up: The reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). When approximately 50% conversion is reached, the enzyme is filtered off.

  • Separation and Recovery: The mixture, now containing one enantiomer of the alcohol and the ester of the other enantiomer, is separated by column chromatography. The ester can then be hydrolyzed back to the alcohol, yielding both enantiopure alcohols, which can be subsequently oxidized back to the corresponding enantiopure ketones.

G cluster_workflow start Racemic this compound reduction Reduction (e.g., NaBH4) racemic_alcohol Racemic 2-Propylcyclohexanol enzymatic_acylation Enzymatic Acylation (Lipase, Acyl Donor) mixture Mixture of (R)-Alcohol and (S)-Ester separation Chromatographic Separation r_alcohol (R)-Alcohol s_ester (S)-Ester hydrolysis Hydrolysis s_alcohol (S)-Alcohol oxidation_r Oxidation oxidation_s Oxidation r_ketone (R)-2-Propylcyclohexanone s_ketone (S)-2-Propylcyclohexanone

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct method for the separation of enantiomers using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of cyclic ketones.[5]

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
  • Column: A chiral stationary phase column, for example, a Daicel Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol. The exact ratio is optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the ketone chromophore absorbs (e.g., ~280 nm).

  • Sample Preparation: The racemic this compound is dissolved in the mobile phase.

Data Presentation

Due to the limited availability of experimental data for the individual stereoisomers of this compound, the following tables present a combination of known data for the racemic mixture and predicted or analogous data for the pure enantiomers.

Table 1: Physicochemical Properties of this compound Stereoisomers

PropertyRacemic this compound(R)-2-Propylcyclohexanone (Predicted)(S)-2-Propylcyclohexanone (Predicted)
Molecular FormulaC₉H₁₆O[6]C₉H₁₆OC₉H₁₆O
Molecular Weight140.22 g/mol [6]140.22 g/mol 140.22 g/mol
Boiling Point~195-197 °C~195-197 °C~195-197 °C
Density~0.90 g/mL~0.90 g/mL~0.90 g/mL
Specific Rotation ([α]D)> 0°< 0°

Table 2: Spectroscopic Data for Racemic this compound

TechniqueKey Signals/Features
¹H NMR (CDCl₃) Complex multiplets in the regions δ 0.9-2.5 ppm. A characteristic triplet for the terminal methyl group of the propyl chain is expected around δ 0.9 ppm.
¹³C NMR (CDCl₃) Carbonyl carbon (C=O) signal expected around δ 212 ppm. Signals for the propyl and cyclohexyl carbons in the aliphatic region.
IR (neat) Strong C=O stretching vibration around 1710 cm⁻¹. C-H stretching vibrations around 2850-2960 cm⁻¹.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 140.[6]

Biological Activity and Importance in Drug Development

While no specific biological activity has been reported for the stereoisomers of this compound, the cyclohexanone scaffold is present in numerous biologically active molecules. The principle of stereospecificity in drug action is fundamental; enantiomers can have different affinities for their biological targets, leading to variations in efficacy and toxicity.[1] For instance, in a study on bicyclic δ-halo-γ-lactones with a cyclohexane ring, the enantiomers exhibited different levels of antiproliferative activity.[7]

The development of a single enantiomer drug, or "chiral switch," from a previously marketed racemic mixture is a common strategy in the pharmaceutical industry to improve therapeutic outcomes. Therefore, the availability of enantiomerically pure this compound would be a prerequisite for any investigation into its potential pharmacological applications.

G cluster_workflow racemate Racemic this compound r_enantiomer (R)-Enantiomer s_enantiomer (S)-Enantiomer receptor Biological Target (e.g., Receptor, Enzyme) r_interaction High Affinity Binding s_interaction Low or No Affinity Binding therapeutic_effect Desired Therapeutic Effect no_effect No Effect or Off-Target Effects

Conclusion

The stereoisomers of this compound, arising from a single chiral center and the conformational flexibility of the cyclohexane ring, present a rich stereochemical landscape. Although specific experimental data on the individual enantiomers are scarce, this technical guide has outlined the fundamental principles and established methodologies for their synthesis, separation, and characterization. By leveraging techniques such as enantioselective alkylation, enzymatic kinetic resolution, and chiral chromatography, researchers can access the enantiomerically pure forms of this compound. Such stereochemical control is indispensable for the rigorous evaluation of this compound and its derivatives in the context of drug discovery and development, where the distinct biological activities of individual stereoisomers are a critical determinant of therapeutic success. This guide serves as a valuable resource for scientists embarking on the study of this and related chiral cyclohexanone systems.

References

(S)-2-propylcyclohexanone properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of (S)-2-propylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-propylcyclohexanone is a chiral cyclic ketone with potential applications in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its core properties, including its physicochemical and spectroscopic characteristics. An experimental protocol for its enantioselective synthesis is detailed, based on established methodologies for 2-alkylcyclohexanones. Furthermore, this guide summarizes the known biological activities of related cyclohexanone (B45756) derivatives, highlighting potential areas of investigation for (S)-2-propylcyclohexanone. The information is structured to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical and Spectroscopic Properties

The properties of (S)-2-propylcyclohexanone are summarized in the tables below. Data for the racemic mixture (2-propylcyclohexanone) are included for comparison where specific data for the (S)-enantiomer is not available.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₆O[1][2][3]
Molecular Weight 140.22 g/mol [1][2][3]
IUPAC Name (2S)-2-propylcyclohexan-1-one[3]
CAS Number 67113-13-7 ((S)-enantiomer), 94-65-5 (racemate)[2][3]
Boiling Point 198 °C (racemate)[4]
Density 0.91 g/cm³ (racemate)[4]
Refractive Index 1.444 (racemate)[4]
Optical Rotation, [α]ᴅ Data not available
Table 2: Spectroscopic Data for this compound (Racemic Mixture)
Spectroscopy TypeKey FeaturesSource
¹H NMR Characteristic peaks for the propyl and cyclohexanone protons are observed.[5]
¹³C NMR Spectra available, showing characteristic peaks for the carbonyl, propyl, and ring carbons.[1]
Infrared (IR) Characteristic C=O stretching vibration around 1710 cm⁻¹.[1][6][7]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight (m/z = 140.22).[1][6]

Experimental Protocols

Enantioselective Synthesis of (S)-2-propylcyclohexanone via Chiral Auxiliary

This protocol is based on the use of a chiral amine to form a chiral imine intermediate, which then directs the stereoselective alkylation.

Materials:

  • Cyclohexanone

  • (S)-(-)-α-Methylbenzylamine

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Molecular sieves (4 Å)

  • n-Propyl iodide

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Formation of the Chiral Imine:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), (S)-(-)-α-methylbenzylamine (1.1 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.

    • Add 4 Å molecular sieves to the flask.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral imine.

  • α-Alkylation:

    • Dissolve the crude chiral imine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add a freshly prepared solution of LDA (1.1 eq) in THF to the imine solution and stir for 2 hours at -78 °C to form the corresponding lithiated enamine.

    • Add n-propyl iodide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Hydrolysis:

    • Quench the reaction by the slow addition of water.

    • Add 1 M hydrochloric acid and stir vigorously for 4-6 hours at room temperature to hydrolyze the imine.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure (S)-2-propylcyclohexanone.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of (S)-2-propylcyclohexanone are not extensively reported in the current literature. However, the broader class of cyclohexanone derivatives has been investigated for a variety of biological activities.

  • Neuroprotective Effects: Certain α,β-unsaturated carbonyl-based cyclohexanone derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the ability to inhibit amyloid-β aggregation, suggesting potential applications in the treatment of Alzheimer's disease.[8]

  • Antimicrobial Activity: Various cyclohexenone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[9]

  • Anticancer Activity: Some cyclohexanone-based compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.[10]

The specific contribution of the (S)-propyl substituent at the 2-position to the biological activity and its interaction with cellular signaling pathways remains an area for future investigation. The development of a reliable enantioselective synthesis, as outlined above, is a critical first step for such studies.

Mandatory Visualizations

Diagram 1: Generalized Synthetic Workflow

The following diagram illustrates the general workflow for the enantioselective synthesis of (S)-2-propylcyclohexanone.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_alkylation Key Reaction cluster_workup Workup and Purification cluster_product Final Product start1 Cyclohexanone imine Chiral Imine Formation start1->imine start2 (S)-(-)-α-Methylbenzylamine start2->imine enamine Deprotonation (LDA) imine->enamine alkylation α-Alkylation with n-Propyl Iodide enamine->alkylation hydrolysis Hydrolysis alkylation->hydrolysis purification Purification hydrolysis->purification product (S)-2-Propylcyclohexanone purification->product G cluster_compound Compound of Interest cluster_targets Potential Biological Targets cluster_pathways Potential Signaling Pathways compound (S)-2-Propylcyclohexanone target1 Neuro-related Enzymes (AChE, BuChE) compound->target1 target2 Cancer Cell Lines compound->target2 target3 Microbial Strains compound->target3 pathway1 Cholinergic Signaling target1->pathway1 pathway2 Apoptosis / Proliferation Pathways target2->pathway2 pathway3 Antimicrobial Response Pathways target3->pathway3

References

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-2-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-propylcyclohexanone is a chiral ketone that serves as a valuable building block in the synthesis of various complex organic molecules and pharmaceuticals. The stereoselective introduction of the propyl group at the C2 position of the cyclohexanone (B45756) ring is a critical step that dictates the stereochemistry of the final product. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining (R)-2-propylcyclohexanone with high enantiopurity. The core methodologies discussed include the use of chiral auxiliaries, specifically the SAMP/RAMP hydrazone method, organocatalysis, and biocatalysis. This document details the experimental protocols for these key approaches, presents quantitative data from analogous transformations, and includes visualizations of the synthetic workflows to aid in research and development.

Introduction

The asymmetric synthesis of α-alkylated carbonyl compounds is a cornerstone of modern organic chemistry, enabling the construction of chiral molecules with high precision.[1] (R)-2-propylcyclohexanone, a molecule with a stereocenter at the α-position to the carbonyl group, is of significant interest in medicinal chemistry and materials science. The development of efficient and highly stereoselective methods for its synthesis is therefore a topic of ongoing research. This guide explores three prominent and effective strategies for the enantioselective synthesis of this target molecule.

Chiral Auxiliary-Mediated Synthesis: The SAMP/RAMP Hydrazone Method

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. The SAMP/RAMP hydrazone method, developed by Enders, is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes.[2] This method involves the temporary attachment of a chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to the achiral ketone. This creates a chiral hydrazone, which then directs the stereoselective alkylation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.[3]

Synthetic Pathway

The synthesis of (R)-2-propylcyclohexanone using the SAMP chiral auxiliary follows a three-step sequence:

  • Hydrazone Formation: Cyclohexanone reacts with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the corresponding chiral hydrazone.

  • Asymmetric Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate then reacts with an electrophile, in this case, propyl iodide, in a highly diastereoselective manner.[2]

  • Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated hydrazone, typically by ozonolysis, to yield the target (R)-2-propylcyclohexanone and recover the auxiliary.[2]

SAMP_Synthesis cluster_0 SAMP Hydrazone Method Cyclohexanone Cyclohexanone Hydrazone Chiral Hydrazone Cyclohexanone->Hydrazone 1. Hydrazone Formation SAMP SAMP Auxiliary SAMP->Hydrazone Azaenolate Chiral Azaenolate Hydrazone->Azaenolate 2. Deprotonation (LDA) Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone 3. Alkylation (Propyl Iodide) Product (R)-2-Propylcyclohexanone Alkylated_Hydrazone->Product 4. Cleavage (Ozonolysis) Recovered_SAMP Recovered SAMP Alkylated_Hydrazone->Recovered_SAMP

Figure 1: Synthetic workflow for (R)-2-propylcyclohexanone via the SAMP hydrazone method.
Quantitative Data

MethodChiral AuxiliaryElectrophileOverall Yield (%)Enantiomeric Excess (ee %)
SAMP Hydrazone(S)-1-amino-2-(methoxymethyl)pyrrolidineMethyl Iodide~70>95

Table 1: Typical quantitative data for the asymmetric methylation of cyclohexanone using the SAMP hydrazone method.[1]

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the asymmetric methylation of cyclohexanone using the SAMP hydrazone method.[1]

Step 1: Formation of the (S)-Cyclohexanone SAMP Hydrazone

  • To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous toluene (B28343) (5 mL per mmol of cyclohexanone) in a flask equipped with a Dean-Stark apparatus, add cyclohexanone (1.0 equivalent).

  • Reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude (S)-cyclohexanone SAMP hydrazone.

Step 2: Asymmetric Propylation

  • In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) (4 mL per mmol of hydrazone) and cool to -78 °C.

  • Slowly add a solution of the (S)-cyclohexanone SAMP hydrazone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the resulting mixture at this temperature for 2-3 hours to ensure complete formation of the azaenolate.

  • Add propyl iodide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude propylated hydrazone.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude propylated hydrazone in dichloromethane (B109758) (DCM) (10 mL per mmol) and cool to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (B99878) (2.0 equivalents) and allow the solution to warm to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford (R)-2-propylcyclohexanone.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis for asymmetric transformations. Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric α-alkylation of ketones through the formation of a chiral enamine intermediate.[4]

General Principles

The organocatalytic α-alkylation of cyclohexanone proceeds via the following steps:

  • Enamine Formation: The chiral amine catalyst reacts with cyclohexanone to form a nucleophilic chiral enamine.

  • Stereoselective Alkylation: The enamine attacks the electrophile (propyl iodide) from a sterically less hindered face, leading to the formation of a new stereocenter.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-alkylated ketone and regenerate the catalyst.

Organocatalysis_Workflow cluster_1 Organocatalytic α-Alkylation Cyclohexanone Cyclohexanone Enamine Chiral Enamine Cyclohexanone->Enamine 1. Enamine Formation Catalyst Chiral Amine Catalyst (e.g., Proline derivative) Catalyst->Enamine Iminium Iminium Ion Enamine->Iminium 2. Alkylation (Propyl Iodide) Iminium->Catalyst Catalyst Regeneration Product (R)-2-Propylcyclohexanone Iminium->Product 3. Hydrolysis

Figure 2: General workflow for organocatalytic asymmetric α-propylation of cyclohexanone.
Challenges and Outlook

While highly effective for other asymmetric reactions, the direct asymmetric alkylation of simple ketones like cyclohexanone with unactivated alkyl halides using proline-based catalysts can be challenging and is less commonly reported with high efficiency and enantioselectivity compared to the chiral auxiliary methods.[1] However, the development of more sophisticated chiral amine catalysts and chiral phosphoric acids continues to expand the scope of organocatalytic alkylations. This remains an active area of research with the potential for more atom-economical and environmentally benign syntheses.

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules. For the synthesis of (R)-2-propylcyclohexanone, a biocatalytic strategy would typically involve the asymmetric reduction of a prochiral precursor, 2-propyl-2-cyclohexen-1-one, using either whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast) or isolated ketoreductase (KRED) enzymes.[5]

Biocatalytic Reduction Pathway

The enzymatic reduction involves the stereoselective delivery of a hydride from a cofactor (typically NADPH or NADH) to the carbon-carbon double bond of the enone substrate.

Biocatalysis_Workflow cluster_2 Biocatalytic Reduction Substrate 2-Propyl-2-cyclohexen-1-one Product (R)-2-Propylcyclohexanone Substrate->Product Asymmetric Reduction Biocatalyst Biocatalyst (e.g., Baker's Yeast, KRED) Biocatalyst->Product

Figure 3: General workflow for the biocatalytic synthesis of (R)-2-propylcyclohexanone.
Potential and Protocol Considerations

The use of Saccharomyces cerevisiae is particularly attractive due to its low cost, availability, and the fact that it contains a variety of reductases that can act on a broad range of substrates.[5] Recombinant ketoreductases offer the advantage of higher specific activity and the potential for protein engineering to optimize selectivity and reactivity for a specific substrate.[6]

A general protocol for a whole-cell biocatalytic reduction would involve incubating the substrate with a suspension of baker's yeast in a suitable buffer, often with a co-substrate like glucose to ensure cofactor regeneration. The reaction progress would be monitored, and upon completion, the product would be extracted and purified.

Conclusion

This technical guide has outlined three principal methodologies for the asymmetric synthesis of (R)-2-propylcyclohexanone. The SAMP/RAMP hydrazone method stands out as a well-established and highly reliable technique, capable of delivering the target molecule with excellent enantioselectivity. While direct organocatalytic propylation of cyclohexanone remains a developing area, it holds promise for more sustainable synthetic routes. Biocatalysis, through the asymmetric reduction of an enone precursor, represents a green and highly selective alternative. The choice of synthetic route will depend on factors such as the desired scale of the reaction, cost considerations, and the available laboratory infrastructure. The detailed protocols and conceptual frameworks provided herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this and other chiral molecules.

References

An In-depth Technical Guide to the Safety and Handling of 2-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-propylcyclohexanone, a crucial intermediate in various chemical syntheses. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C9H16OPubChem[1]
Molecular Weight 140.22 g/mol PubChem[1]
Appearance Colorless to pale yellow liquidCAMEO Chemicals[2]
Odor Pleasant, mint or Acetone-likeCAMEO Chemicals[2]
Boiling Point 155 °C (311 °F)Sigma-Aldrich[3]
Melting Point -47 °C (-53 °F)Sigma-Aldrich[3]
Density 0.947 g/cm3 at 25 °C (77 °F)Sigma-Aldrich
Flash Point 86 °C (187 °F)Merck Millipore[4]
Autoignition Temperature 320 °C (608 °F)Merck Millipore[4]
Solubility in Water 50 to 100 mg/mL at 18°C (64°F)CAMEO Chemicals[2]
Partition Coefficient (log Pow) 0.86 at 25 °C (77 °F)Sigma-Aldrich[3]
Vapor Pressure 5.2 mmHg at 25°C (77°F)CAMEO Chemicals[2]
Vapor Density 3.4 (Air = 1)CAMEO Chemicals[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor.[3][5]
Acute toxicity, Oral4H302: Harmful if swallowed.[3][5]
Acute toxicity, Dermal4H312: Harmful in contact with skin.[3][5]
Acute toxicity, Inhalation4H332: Harmful if inhaled.[3][5]
Skin corrosion/irritation2H315: Causes skin irritation.[1][3][5]
Serious eye damage/eye irritation1H318: Causes serious eye damage.[3][5]
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation.[1][3]

Signal Word: Danger[3][5]

Hazard Pictograms:

  • Flame

  • Corrosion

  • Exclamation Mark

  • Health Hazard

Toxicological Information

Exposure to this compound can have adverse health effects. The available toxicological data is presented below.

MetricValueSpeciesTest GuidelineSource
LD50 Oral 1,534 mg/kgRatNot SpecifiedSafety Data Sheet[5]
Skin Irritation Irritating to skinRabbitOECD Test Guideline 404Sigma-Aldrich[3]
Eye Irritation Causes serious eye damageIn vitro studyNot SpecifiedSigma-Aldrich[3]

Carcinogenicity: This product is not classified as a carcinogen by IARC, ACGIH, NTP, or EPA.[5]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]

  • Avoid contact with skin and eyes.[5] Avoid inhalation of vapor or mist.[5]

  • Keep away from sources of ignition, including heat, sparks, and open flames.[3][5][7] No smoking.[3][5][7]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][5][6][7]

  • Ground and bond containers and receiving equipment.[3][5]

  • Do not eat, drink, or smoke when using this product.[3][5] Wash hands thoroughly after handling.[3][5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Keep away from heat and sources of ignition.[8]

  • Store locked up.[3][7]

  • Store away from incompatible materials such as oxidizing agents and plastics.[5][7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[3][5] Use a face shield if splashing is a risk.
Skin Protection Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber).[3][5] Wear a lab coat, apron, or coveralls to prevent skin contact.[9]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[10] For high concentrations, a supplied-air respirator may be necessary.[10]
Footwear Closed-toe shoes are required in laboratory settings.[11]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

FirstAidMeasures cluster_Exposure Exposure Route cluster_ImmediateActions Immediate Actions cluster_MedicalAttention Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. Keep at rest in a comfortable position for breathing. Inhalation->MoveToFreshAir SkinContact Skin Contact RemoveClothing Immediately remove all contaminated clothing. Rinse skin with water/shower. SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Ingestion->RinseMouth CallPoisonCenter Call a POISON CENTER or doctor/physician if you feel unwell. MoveToFreshAir->CallPoisonCenter ConsultPhysician Consult a physician. RemoveClothing->ConsultPhysician CallOphthalmologist Immediately call an ophthalmologist. RinseEyes->CallOphthalmologist RinseMouth->ConsultPhysician

Caption: First aid procedures for this compound exposure.

Fire and Explosion Hazards

This compound is a flammable liquid and vapor.

HazardInformation
Flammability Flammable liquid and vapor.[3][5] Vapors are heavier than air and may travel to a source of ignition and flash back.[2][10]
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
Unsuitable Extinguishing Media No limitations of extinguishing agents are given.
Hazardous Combustion Products Carbon oxides.[3]
Firefighting Procedures Wear self-contained breathing apparatus for firefighting if necessary.[5] Use water spray to cool unopened containers.[5]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

SpillResponseWorkflow Start Spill Detected Evacuate Evacuate personnel to a safe area. Start->Evacuate IgnitionSources Remove all sources of ignition. (No smoking, flares, sparks, or flames) Evacuate->IgnitionSources Ventilate Ensure adequate ventilation. IgnitionSources->Ventilate PPE Wear appropriate Personal Protective Equipment (PPE). Ventilate->PPE Containment Prevent further leakage or spillage if safe to do so. Do not let product enter drains. PPE->Containment Absorb Contain and collect spillage with non-combustible, absorbent material. (e.g., sand, earth, vermiculite, diatomaceous earth) Containment->Absorb Disposal Place in a suitable, closed container for disposal according to local regulations. Absorb->Disposal Clean Clean the affected area. Disposal->Clean End Spill Cleanup Complete Clean->End

Caption: Workflow for handling a spill of this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols for determining the safety parameters of this compound are proprietary and not publicly available, the methodologies adhere to internationally recognized standards. For instance, skin irritation studies are typically conducted following the OECD Test Guideline 404: Acute Dermal Irritation/Corrosion . This guideline involves the application of the test substance to the skin of an animal (historically, the albino rabbit) and observing for signs of erythema and edema over a set period.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[6] Contaminated packaging should be treated as the product itself.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most current SDS for this compound before use.

References

GHS Classification and Toxicological Profile of 2-Propylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification and toxicological profile of 2-Propylcyclohexanone (CAS No. 94-65-5). The information is compiled from various safety data sheets and toxicological databases to support researchers, scientists, and drug development professionals in the safe handling and risk assessment of this compound.

GHS Classification

The GHS classification for this compound presents some variability across different suppliers, particularly concerning its flammability and the severity of eye damage. A consolidated classification is provided below, highlighting the identified hazards.

Signal Word: Danger or Warning[1]

Pictograms:

PictogramHazard Class
Flammable Liquids
Skin Corrosion/Irritation
Serious Eye Damage/Eye Irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)
Acute Toxicity (Oral, Dermal, Inhalation)

Hazard Statements:

  • H226: Flammable liquid and vapor (Category 3) OR H227: Combustible liquid (Category 4).[1]

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

  • H315: Causes skin irritation (Category 2).[1]

  • H318: Causes serious eye damage (Category 1) OR H319: Causes serious eye irritation (Category 2A).[1]

  • H335: May cause respiratory irritation (Category 3).[1]

Precautionary Statements:

A comprehensive list of precautionary statements includes measures for prevention (P210, P261, P264, P270, P271, P280), response (P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313, P362+P364), storage (P403+P233, P403+P235, P405), and disposal (P501).

Quantitative Toxicological and Physicochemical Data

The available quantitative data for this compound are summarized in the tables below. Data for ecotoxicity and acute inhalation toxicity are currently unavailable for this compound. For context, data for the parent compound, Cyclohexanone, is provided where available.

Table 1: Acute Toxicity Data

EndpointSpeciesRouteValueReference
LD50RatOral1620 mg/kg
LD50MouseOral1400 mg/kg[2]
LD50RabbitDermal1 mL/kg[2]
LC50RatInhalation> 6.2 mg/L (4h, vapor, analogous to Cyclohexanone)[3]
LC50MouseInhalation2375 mg/m³ (for Cyclohexanone)[2]

Table 2: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₁₆O[4]
Molecular Weight140.22 g/mol [4]
Boiling Point155 °C
Melting Point-47 °C
Flash Point43 °C (closed cup)
Density0.947 g/cm³ at 25 °C
log Pow (Octanol/Water Partition Coefficient)0.86

Table 3: Ecotoxicity Data (Data for this compound is not available)

EndpointSpeciesValue (for Cyclohexanone)Reference
LC50 (96h)Fish (Pimephales promelas)> 100 mg/L[5]
EC50 (48h)Daphnia magna> 100 mg/L[5]
EC50 (72h)Algae (Pseudokirchneriella subcapitata)> 100 mg/L[5]

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments based on OECD guidelines.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity, expressed as the LD50, is determined by administering the substance in graduated doses to groups of experimental animals, typically rats.

  • Principle: A single dose of this compound is administered by gavage to fasted animals. The dose per group is progressively increased.

  • Animal Model: Healthy, young adult rats of a standard laboratory strain are used. Both sexes should be represented.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered orally using a stomach tube or a suitable intubation cannula.

    • The volume administered should not exceed 1 mL/100 g body weight for non-aqueous solutions.

    • Animals are observed for mortality, signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • A necropsy of all animals is performed at the end of the study to identify any gross pathological changes.

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

  • Principle: A single dose of the test substance is applied to a small area of the skin of an animal, typically an albino rabbit.

  • Animal Model: Healthy, young adult albino rabbits are used.

  • Procedure:

    • The fur is removed from a small area (approximately 6 cm²) on the back of the animal 24 hours before the test.

    • 0.5 mL of the liquid test substance is applied to the test site and covered with a gauze patch and non-irritating tape.

    • The exposure period is 4 hours, after which the patch and any residual test substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations may continue for up to 14 days to assess the reversibility of the effects.

  • Data Analysis: The severity of skin reactions is scored, and the substance is classified based on the nature and reversibility of the observed lesions.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal, with the other eye serving as a control.

  • Animal Model: Healthy, young adult albino rabbits are used.

  • Procedure:

    • A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye.

    • The eyelids are gently held together for about one second to prevent loss of the material.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and discharge.

    • The observation period may be extended up to 21 days to determine the reversibility of any effects.

  • Data Analysis: The severity of ocular lesions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Signaling Pathways and Workflows

Generalized Mechanism of Cellular Injury

While specific signaling pathways for this compound toxicity have not been elucidated in the available literature, a generalized pathway for cellular injury initiated by a chemical toxicant can be proposed. This often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components.

G cluster_exposure Exposure & Cellular Entry cluster_initiation Initiation of Injury cluster_damage Cellular Damage cluster_outcome Cellular Outcome A This compound B Increased Reactive Oxygen Species (ROS) A->B Induces C Mitochondrial Dysfunction A->C Induces D Lipid Peroxidation (Membrane Damage) B->D Causes E Protein Oxidation (Enzyme Inactivation) B->E Causes F DNA Damage B->F Causes C->B Generates H Apoptosis / Necrosis (Cell Death) C->H Triggers G Inflammation D->G D->H E->G E->H F->H

Caption: Generalized pathway of cellular injury induced by a chemical toxicant.

Experimental Workflow for GHS Classification

The process of classifying a chemical according to the GHS involves a series of experimental and data evaluation steps. The following diagram illustrates a typical workflow for determining the acute toxicity and irritation potential of a substance like this compound.

G cluster_start Initial Assessment cluster_testing Toxicological Testing cluster_classification GHS Classification cluster_sds Hazard Communication A Physicochemical Property Analysis B Acute Oral Toxicity (OECD 401) A->B Informs C Acute Dermal Irritation (OECD 404) A->C Informs D Acute Eye Irritation (OECD 405) A->D Informs E Acute Inhalation Toxicity (OECD 403) A->E Informs I Flammability A->I Informs F Acute Toxicity (Oral, Dermal, Inhalation) B->F G Skin Irritation/ Corrosion C->G H Eye Damage/ Irritation D->H E->F J Safety Data Sheet (SDS) Generation F->J G->J H->J I->J

Caption: Workflow for GHS classification based on toxicological testing.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. The information provided is based on available data and may not be exhaustive. It is the responsibility of the user to ensure safe handling practices and to comply with all applicable regulations.

References

2-Propylcyclohexanone: A Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and historical context of 2-propylcyclohexanone, a substituted cyclic ketone of interest in organic synthesis. While a singular "discovery" of this compound is not prominently documented in historical literature, its existence is a direct result of the development of powerful synthetic methodologies for the selective alkylation of ketones. This guide provides a historical overview of these methods, detailed experimental protocols for the preparation of this compound, and a comprehensive summary of its physicochemical and spectroscopic data.

Historical Context: The Advent of Selective Ketone Alkylation

The ability to introduce alkyl groups at specific positions on a carbon framework is a cornerstone of modern organic synthesis. The preparation of 2-alkylated cyclohexanones, such as this compound, is intrinsically linked to the development of methods for the selective formation of enolates or their equivalents. Two landmark approaches have become central to this field: the Dieckmann condensation and the Stork enamine alkylation.

The Dieckmann condensation , an intramolecular Claisen condensation of a diester, provides a robust route to cyclic β-keto esters. This reaction, once established, opened the door to the synthesis of a wide array of 2-substituted cycloalkanones through subsequent alkylation and decarboxylation steps. This multistep sequence allows for the controlled introduction of an alkyl group at the alpha-position of the cyclic ketone.

A significant advancement in the direct alkylation of ketones came with the development of the Stork enamine alkylation in the mid-20th century. Gilbert Stork's pioneering work demonstrated that enamines, formed from the reaction of a ketone with a secondary amine, could serve as nucleophilic intermediates for alkylation under neutral conditions.[1] This method offered a milder and often more selective alternative to the use of strong bases for generating enolates, thereby avoiding issues such as polyalkylation and self-condensation. The development of the Stork enamine synthesis provided a more direct and efficient pathway to compounds like this compound.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueUnit
Molecular FormulaC₉H₁₆O
Molecular Weight140.22 g/mol
CAS Number94-65-5
Boiling Point198°C
Melting Point (estimate)32.57°C
Density0.91g/cm³
Refractive Index1.444
Flash Point69.2°C

Table 2: Spectroscopic Data of this compound

SpectroscopyData
¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.38-2.20 (m), 2.10-1.95 (m), 1.88-1.75 (m), 1.70-1.58 (m), 1.42-1.25 (m), 0.90 (t, J=7.2 Hz)
¹³C NMR (CDCl₃) δ (ppm): 212.8, 50.1, 42.1, 34.9, 28.0, 25.4, 20.6, 14.2
Infrared (IR, liquid film) ν (cm⁻¹): 2958, 2871, 1711 (C=O), 1458, 1378
Mass Spectrometry (MS) m/z: 140 (M+), 98, 83, 69, 55, 41

Experimental Protocols

Two primary and reliable methods for the synthesis of this compound are detailed below.

Method 1: Stork Enamine Alkylation of Cyclohexanone (B45756)

This protocol involves a three-step sequence: enamine formation, alkylation, and hydrolysis.

Experimental Workflow: Stork Enamine Alkylation

Stork_Enamine_Alkylation Cyclohexanone Cyclohexanone Enamine 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine) Cyclohexanone->Enamine p-TsOH, Toluene (B28343), Dean-Stark Pyrrolidine (B122466) Pyrrolidine Pyrrolidine->Enamine IminiumSalt Iminium Salt Intermediate Enamine->IminiumSalt Alkylation PropylIodide 1-Iodopropane (B42940) PropylIodide->IminiumSalt Product This compound IminiumSalt->Product Hydrolysis Hydrolysis Aqueous Acid (e.g., HCl) Hydrolysis->Product

Caption: Workflow for the synthesis of this compound via Stork enamine alkylation.

Step 1: Formation of 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine)

  • To a solution of cyclohexanone (1.0 eq) in toluene, add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC until the cyclohexanone is consumed.

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine.

Step 2: Alkylation of the Enamine

  • Dissolve the crude enamine in a suitable solvent such as acetonitrile (B52724) or THF.

  • Add 1-iodopropane (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the alkylation is complete (monitor by TLC or GC).

Step 3: Hydrolysis of the Iminium Salt

  • To the reaction mixture containing the intermediate iminium salt, add an aqueous acid solution (e.g., 10% HCl).

  • Stir the mixture vigorously at room temperature to facilitate hydrolysis.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Method 2: Dieckmann Condensation and Subsequent Alkylation

This method involves the synthesis of a cyclic β-keto ester followed by alkylation and decarboxylation.

Experimental Workflow: Dieckmann Condensation Route

Dieckmann_Condensation_Route DiethylPimelate Diethyl Pimelate (B1236862) BetaKetoEster Ethyl 2-oxocyclohexane- carboxylate DiethylPimelate->BetaKetoEster Dieckmann Condensation Base1 Sodium Ethoxide Base1->BetaKetoEster Enolate Enolate of β-Keto Ester BetaKetoEster->Enolate Deprotonation Base2 Sodium Ethoxide Base2->Enolate AlkylatedEster Ethyl 1-propyl-2-oxocyclohexane- carboxylate Enolate->AlkylatedEster Alkylation PropylIodide 1-Iodopropane PropylIodide->AlkylatedEster Product This compound AlkylatedEster->Product Hydrolysis & Decarboxylation Decarboxylation Aqueous Acid (e.g., H₂SO₄), Heat Decarboxylation->Product

Caption: Workflow for the synthesis of this compound via Dieckmann condensation.

Step 1: Dieckmann Condensation of Diethyl Pimelate

  • To a suspension of sodium ethoxide (1.1 eq) in a dry, inert solvent such as toluene, add diethyl pimelate (1.0 eq) dropwise at a temperature that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and carefully add aqueous acid to neutralize the base.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting ethyl 2-oxocyclohexanecarboxylate by vacuum distillation.

Step 2: Alkylation of Ethyl 2-oxocyclohexanecarboxylate

  • Prepare a solution of sodium ethoxide (1.0 eq) in absolute ethanol (B145695).

  • To this solution, add the purified ethyl 2-oxocyclohexanecarboxylate (1.0 eq) dropwise.

  • After the addition is complete, add 1-iodopropane (1.0 eq) and heat the mixture at reflux until the alkylation is complete.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and an organic solvent.

  • Separate the organic layer, wash, dry, and concentrate to yield the crude alkylated β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude alkylated β-keto ester, add an aqueous solution of a strong acid (e.g., 20% sulfuric acid).

  • Heat the mixture at reflux for several hours to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

  • Cool the reaction mixture and extract with an organic solvent.

  • Wash the organic extract with water and a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, this compound, by fractional distillation.

Conclusion

While the precise moment of its first synthesis may be lost to the annals of chemical history, this compound stands as a testament to the power and elegance of synthetic organic chemistry. The development of methodologies such as the Dieckmann condensation and the Stork enamine alkylation has provided chemists with the tools to construct such molecules with high efficiency and control. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of substituted cyclohexanones.

References

A Comprehensive Review of 2-Propylcyclohexanone Research for Scientific and Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, 2-Propylcyclohexanone presents a molecule of interest due to its core cyclohexanone (B45756) structure, a scaffold present in numerous biologically active compounds. This technical guide provides a thorough literature review of the synthesis, chemical properties, and potential biological relevance of this compound, offering a foundation for future research and development endeavors.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₁₆O, is a cyclic ketone.[1] Its fundamental properties are summarized in the table below, compiled from various chemical databases.[1][2] These properties are crucial for its handling, characterization, and application in synthetic and analytical procedures.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O[1][2]
Molecular Weight 140.22 g/mol [1]
CAS Number 94-65-5[1][2]
IUPAC Name 2-propylcyclohexan-1-one[1]
Synonyms Cyclohexanone, 2-propyl-[1][2]
Boiling Point 198 °C (predicted)[3]
Melting Point 32.57 °C (estimate)[3]
Density 0.91 g/cm³ (predicted)[3]
Refractive Index 1.4510 to 1.4540[3]

Spectroscopic data is essential for the identification and characterization of this compound. Key spectral information is outlined below.

Spectroscopic DataDescriptionSource(s)
¹H NMR Spectra available, chemical shifts depend on solvent and instrument frequency.[1]
¹³C NMR Spectra available, key signals for carbonyl and alkyl carbons.[1]
IR Spectroscopy Characteristic C=O stretching frequency for a cyclic ketone.[1]
Mass Spectrometry Molecular ion peak and fragmentation pattern available for structural confirmation.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The two primary routes identified in the literature are the alkylation of cyclohexanone, often via an enamine intermediate, and the Dieckmann cyclization.

Alkylation of Cyclohexanone via Enamine Intermediate

The alkylation of cyclohexanone is a common method for introducing substituents at the α-position. To achieve selective mono-alkylation and avoid poly-alkylation, the reaction is often carried out via an enamine intermediate, a process known as the Stork enamine synthesis.[4] This method offers a milder alternative to the use of strong bases like LDA for enolate formation.

Experimental Protocol (General Procedure):

A detailed, step-by-step protocol for the synthesis of this compound via the enamine intermediate is not explicitly available in a single source. However, by combining general procedures for enamine formation and alkylation, a representative protocol can be outlined.[4][5][6]

  • Step 1: Enamine Formation.

    • Cyclohexanone is reacted with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).[5][6]

    • The reaction is typically performed in a solvent that allows for the azeotropic removal of water, such as toluene, to drive the equilibrium towards the enamine product. A Dean-Stark apparatus is commonly used for this purpose.[5]

  • Step 2: Alkylation.

    • The formed enamine is then reacted with an alkylating agent, in this case, a propyl halide such as propyl iodide.[7]

    • The nucleophilic α-carbon of the enamine attacks the electrophilic carbon of the propyl iodide in an SN2 reaction.[4]

  • Step 3: Hydrolysis.

    • The resulting iminium salt is hydrolyzed with aqueous acid to yield the final product, this compound, and regenerate the secondary amine.[7]

Logical Workflow for Enamine Synthesis of this compound

enamine_synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis Cyclohexanone Cyclohexanone Enamine 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine Intermediate) Cyclohexanone->Enamine p-TsOH, Toluene (azeotropic removal of H₂O) Pyrrolidine Pyrrolidine Pyrrolidine->Enamine IminiumSalt Iminium Salt Enamine->IminiumSalt PropylIodide Propyl Iodide PropylIodide->IminiumSalt TwoPropylcyclohexanone This compound IminiumSalt->TwoPropylcyclohexanone Water H₂O, H⁺ Water->TwoPropylcyclohexanone

Caption: General workflow for the synthesis of this compound via an enamine intermediate.

Dieckmann Cyclization

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester.[8] This method can be adapted to synthesize 2-substituted cyclohexanones. The overall strategy involves the cyclization of a substituted heptanedioate (B1236134) ester, followed by hydrolysis and decarboxylation.[9][10][11]

Experimental Protocol (General Procedure):

  • Step 1: Dieckmann Cyclization of Diethyl Heptanedioate.

    • Diethyl heptanedioate is treated with a strong base, such as sodium ethoxide in ethanol, to induce intramolecular cyclization.[9][10][11] This forms the β-keto ester, ethyl 2-oxocyclohexanecarboxylate.

  • Step 2: Alkylation of the β-Keto Ester.

    • The resulting β-keto ester is deprotonated with a base to form an enolate, which is then alkylated with propyl iodide.

  • Step 3: Hydrolysis and Decarboxylation.

    • The alkylated β-keto ester is then subjected to acidic hydrolysis and heating, which leads to the decarboxylation of the ester group, yielding this compound.[9][10][11]

Logical Workflow for Dieckmann Cyclization Synthesis of this compound

dieckmann_synthesis cluster_0 Step 1: Dieckmann Cyclization cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation DiethylHeptanedioate Diethyl Heptanedioate BetaKetoEster Ethyl 2-oxocyclohexanecarboxylate (β-Keto Ester) DiethylHeptanedioate->BetaKetoEster Base1 NaOEt, EtOH Base1->BetaKetoEster AlkylatedEster Alkylated β-Keto Ester BetaKetoEster->AlkylatedEster Base2 Base Base2->AlkylatedEster PropylIodide Propyl Iodide PropylIodide->AlkylatedEster TwoPropylcyclohexanone This compound AlkylatedEster->TwoPropylcyclohexanone AcidHeat H₃O⁺, Heat AcidHeat->TwoPropylcyclohexanone

References

Methodological & Application

Synthesis of 2-Propylcyclohexanone from Cyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-propylcyclohexanone from cyclohexanone (B45756). Two primary, effective methods are presented: the direct alkylation of a cyclohexanone enolate and the Stork enamine synthesis. These protocols are designed to offer reliable procedures for obtaining the target compound, a valuable intermediate in organic synthesis. This guide includes comprehensive methodologies, tabulated data for easy comparison of reaction parameters, and diagrams illustrating the chemical pathways and experimental workflows.

Introduction

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The synthesis of this compound from cyclohexanone is a classic example of this transformation and serves as a key step in the elaboration of more complex molecular architectures. The addition of a propyl group to the alpha position of the cyclohexanone ring modifies its steric and electronic properties, making it a useful building block for the synthesis of natural products, pharmaceuticals, and fragrances.

This document outlines two robust methods for this synthesis:

  • Direct Enolate Alkylation: This method involves the deprotonation of cyclohexanone using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then acts as a nucleophile, attacking an electrophilic propyl source, typically propyl iodide or propyl bromide.

  • Stork Enamine Synthesis: This alternative approach avoids the use of strong bases. Cyclohexanone is first reacted with a secondary amine, such as pyrrolidine, to form a nucleophilic enamine intermediate. The enamine then reacts with a propyl halide, followed by hydrolysis to yield the desired this compound.[1][2]

Both methods offer distinct advantages and are presented here with detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Reaction Pathways

The two primary synthetic routes for the preparation of this compound from cyclohexanone are depicted below.

reaction_pathways cluster_enolate Method 1: Direct Enolate Alkylation cluster_stork Method 2: Stork Enamine Synthesis start1 Cyclohexanone enolate Cyclohexanone Enolate start1->enolate LDA, THF, -78 °C product1 This compound enolate->product1 Propyl Iodide start2 Cyclohexanone enamine Enamine Intermediate start2->enamine Pyrrolidine, p-TsOH iminium Iminium Salt enamine->iminium Propyl Iodide product2 This compound iminium->product2 H3O+ (Hydrolysis) experimental_workflow cluster_method1 Method 1: Direct Enolate Alkylation cluster_method2 Method 2: Stork Enamine Synthesis m1_start Prepare LDA Solution m1_enolate Form Cyclohexanone Enolate m1_start->m1_enolate m1_alkylate Alkylate with Propyl Iodide m1_enolate->m1_alkylate m1_quench Quench Reaction m1_alkylate->m1_quench m1_extract Extract and Dry m1_quench->m1_extract m1_purify Purify by Distillation m1_extract->m1_purify m2_enamine Form Enamine m2_alkylate Alkylate Enamine m2_enamine->m2_alkylate m2_hydrolyze Hydrolyze Iminium Salt m2_alkylate->m2_hydrolyze m2_extract Extract and Dry m2_hydrolyze->m2_extract m2_purify Purify by Distillation m2_extract->m2_purify

References

Synthesis of 2-Propylcyclohexanone via Alkylation of Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2-propylcyclohexanone through the alkylation of cyclohexanone (B45756). The primary method described herein involves the formation of a lithium enolate from cyclohexanone using lithium diisopropylamide (LDA), followed by quenching with propyl iodide. An alternative approach utilizing an enamine intermediate is also discussed. This application note includes a comprehensive experimental protocol, tabulated analytical data for the final product, and a visual representation of the experimental workflow.

Introduction

The alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of more complex molecular architectures. Specifically, the introduction of alkyl chains at the α-position of cyclic ketones like cyclohexanone is a key step in the synthesis of various natural products and pharmaceutical intermediates. The regioselectivity of this reaction can be controlled by the careful choice of reaction conditions, leading to either the kinetic or thermodynamic enolate. This protocol focuses on the formation of the kinetic enolate to achieve mono-alkylation at the less substituted α-carbon.

Key Experimental Protocols

Method 1: Alkylation via Lithium Enolate Intermediate

This protocol is designed to favor the formation of the kinetic enolate for mono-alkylation at the less substituted position.[1]

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Enolate Formation: While maintaining the temperature at -78 °C, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared LDA solution. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the lithium enolate.

  • Alkylation: To the enolate solution, add propyl iodide (1.2 equivalents) dropwise at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, then let it slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solution in vacuo using a rotary evaporator. The crude product can be purified by vacuum distillation to yield this compound.

Method 2: Alkylation via Enamine Intermediate

An alternative method involves the formation of an enamine from cyclohexanone, which can then act as a nucleophile.

  • Enamine Formation: React cyclohexanone with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst with azeotropic removal of water.[2]

  • Alkylation: The resulting enamine is then reacted with propyl iodide.[3]

  • Hydrolysis: The intermediate iminium salt is hydrolyzed with aqueous acid to yield this compound.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₆O[4][5][6]
Molecular Weight140.22 g/mol [4][5][6]
CAS Number94-65-5[4][5][6]
AppearanceColorless liquid
Boiling Point92-95 °C at 0.3 torr

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValuesReference
¹H NMR (CDCl₃)δ (ppm): 2.41-2.27 (m), 2.10 (m), 2.02 (m), 1.86 (m), 1.76 (m), 1.68 (m), 1.63 (m), 1.39 (m), 1.30 (m), 1.18 (m), 0.90 (t)[7]
¹³C NMR δ (ppm): 213.3, 50.3, 42.2, 35.0, 32.8, 28.1, 25.4, 20.8, 14.3[8]
IR (Neat) ν (cm⁻¹): 2930, 2860, 1710 (C=O), 1450, 1350[4]
Mass Spectrum (EI) m/z (%): 140 (M+), 98, 83, 69, 55, 41[4]

Visualization

experimental_workflow Alkylation of Cyclohexanone via Lithium Enolate cluster_workup Work-up & Purification diisopropylamine Diisopropylamine in THF LDA LDA Solution (-78 °C) diisopropylamine->LDA -78 °C nBuLi n-Butyllithium nBuLi->LDA enolate Lithium Enolate (-78 °C) cyclohexanone Cyclohexanone in THF cyclohexanone->enolate -78 °C alkylated_product Alkylated Intermediate propyl_iodide Propyl Iodide propyl_iodide->alkylated_product quench Quench with NH₄Cl extraction Extraction with Et₂O quench->extraction drying Drying over MgSO₄ extraction->drying distillation Vacuum Distillation drying->distillation final_product This compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Dieckmann Cyclization in the Synthesis of 2-Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a cornerstone reaction in organic synthesis for the formation of cyclic β-keto esters. This powerful carbon-carbon bond-forming reaction is particularly valuable for the synthesis of five- and six-membered rings, which are prevalent scaffolds in natural products and pharmaceutically active compounds. When coupled with subsequent alkylation and decarboxylation steps, the Dieckmann cyclization provides an efficient and versatile route to 2-substituted cyclohexanones, key intermediates in the synthesis of complex molecules.

This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of 2-substituted cyclohexanones utilizing the Dieckmann cyclization. The information is tailored for researchers, scientists, and professionals in drug development who require robust and reproducible synthetic methods.

Overall Synthetic Pathway

The synthesis of a 2-substituted cyclohexanone (B45756) via the Dieckmann cyclization route generally proceeds through three key stages:

  • Dieckmann Cyclization: An appropriate 1,7-diester, such as diethyl pimelate (B1236862), undergoes an intramolecular condensation in the presence of a strong base (e.g., sodium ethoxide) to form a cyclic β-keto ester, ethyl 2-oxocyclohexanecarboxylate.

  • Alkylation: The acidic α-proton of the β-keto ester is deprotonated by a base to form an enolate, which then acts as a nucleophile, reacting with an alkyl or benzyl (B1604629) halide to introduce the desired substituent at the 2-position.

  • Hydrolysis and Decarboxylation: The resulting 2-substituted β-keto ester is hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the final 2-substituted cyclohexanone.

Data Presentation

Table 1: Dieckmann Cyclization of Diethyl Pimelate
BaseSolventReaction ConditionsYield of Ethyl 2-Oxocyclohexanecarboxylate (%)Reference
Sodium EthoxideTolueneReflux, 3 h60[1]
Potassium t-ButoxideTolueneReflux, 3 h63[1]
Sodium t-ButoxideTolueneReflux, 3 h56[1]
Potassium t-ButoxideNone (Solvent-free)Room Temperature, 10 min69[1]
Sodium EthoxideNone (Solvent-free)Room Temperature, 10 min60[1]
Table 2: Representative Alkylation of Ethyl 2-Oxocyclohexanecarboxylate
Alkylating AgentBaseSolventReaction ConditionsYield of 2-Substituted Product (%)Reference
Allyl BromidePotassium t-ButoxideTHFNot Specified90 (as allyl 2-oxocyclohexane-1-carboxylate)
Methyl IodideSodium EthoxideEthanolNot SpecifiedNot explicitly stated, but part of a multi-step synthesis[2]
Benzyl BromideSodium EthoxideEthanolNot SpecifiedNot explicitly stated, but part of a multi-step synthesis

Note: Detailed protocols with precise yields for a wide variety of alkylating agents are not always consolidated in single sources. The yields can be highly substrate-dependent.

Table 3: Representative Decarboxylation of 2-Substituted Ethyl 2-Oxocyclohexanecarboxylates
SubstrateConditionsYield of 2-Substituted Cyclohexanone (%)Reference
Allyl 2-methyl-2-oxocyclohexane-1-carboxylatePd(OAc)₂, PPh₃, HCOOH, Et₃N, THF>99 (for the corresponding semicarbazone)[3]
General 2-alkyl-β-keto estersAcid or Base Hydrolysis and HeatGenerally high[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate via Dieckmann Cyclization

This protocol is adapted from a solvent-free method described by Toda et al.[1].

Materials:

  • Diethyl pimelate

  • Potassium t-butoxide (powdered)

  • Mortar and pestle

  • Desiccator

  • Distillation apparatus

Procedure:

  • In a clean, dry mortar, add diethyl pimelate and powdered potassium t-butoxide in a 1:1 molar ratio.

  • Grind the mixture with a pestle at room temperature for 10 minutes. The mixture will solidify.

  • Transfer the solidified reaction mixture to a desiccator and keep it under vacuum for 60 minutes to complete the reaction and evaporate the t-butanol formed.

  • The dried reaction mixture, which is the potassium salt of ethyl 2-oxocyclohexanecarboxylate, can be used directly in the next step or neutralized with a weak acid to isolate the β-keto ester.

  • For isolation, the product can be purified by distillation under reduced pressure.

Protocol 2: One-Pot Dieckmann Cyclization and Alkylation: Synthesis of Allyl 2-Methyl-2-oxocyclohexane-1-carboxylate

This protocol is a modification of a procedure from Organic Syntheses[3].

Materials:

Procedure:

  • To a solution of diallyl pimelate (1.0 equiv) in anhydrous THF, add potassium t-butoxide (1.1 equiv) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time required for the complete consumption of the starting material (monitor by TLC).

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 equiv).

  • Stir the reaction at room temperature until the alkylation is complete (monitor by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Hydrolysis and Decarboxylation to form a 2-Substituted Cyclohexanone

This is a general procedure; specific conditions may need to be optimized for different substrates[2].

Materials:

  • 2-Alkyl-2-ethoxycarbonylcyclohexanone

  • Aqueous acid (e.g., 6 M HCl) or aqueous base (e.g., 10% NaOH)

  • Heating apparatus (e.g., oil bath)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Hydrolysis: To the 2-alkyl-2-ethoxycarbonylcyclohexanone, add an excess of aqueous acid or base.

  • Heat the mixture at reflux for several hours until the hydrolysis of the ester is complete (monitor by TLC).

  • Decarboxylation:

    • If using acidic hydrolysis, continue heating until gas evolution (CO₂) ceases.

    • If using basic hydrolysis, cool the reaction mixture and acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic. Then, heat the mixture to effect decarboxylation.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over a drying agent (e.g., anhydrous MgSO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude 2-substituted cyclohexanone.

  • Purification: Purify the product by distillation or column chromatography as needed.

Visualizations

Dieckmann_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Attack cluster_elimination Step 3: Elimination cluster_acidification Step 4: Protonation start_mol 1,7-Diester enolate Enolate start_mol->enolate Deprotonation at α-carbon base Base (e.g., EtO⁻) tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate Nucleophilic attack on other ester carbonyl beta_keto_ester Cyclic β-Keto Ester tetrahedral_intermediate->beta_keto_ester Reformation of carbonyl and loss of leaving group final_product Final Cyclic β-Keto Ester beta_keto_ester->final_product Acid workup leaving_group Leaving Group (EtO⁻) acid H₃O⁺ Experimental_Workflow start 1,7-Diester step1 Dieckmann Cyclization (Base, e.g., NaOEt) start->step1 intermediate1 Cyclic β-Keto Ester step1->intermediate1 step2 Alkylation (Base, Alkyl Halide) intermediate1->step2 intermediate2 2-Substituted Cyclic β-Keto Ester step2->intermediate2 step3 Hydrolysis & Decarboxylation (Acid/Base, Heat) intermediate2->step3 final_product 2-Substituted Cyclohexanone step3->final_product

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 2-propylcyclohexanone is a significant chemical transformation that yields 2-propylcyclohexanol, a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The reaction's stereochemical outcome, producing either cis- or trans-2-propylcyclohexanol, is of paramount importance as the biological activity and physical properties of the final products often depend on the specific stereoisomer. These application notes provide a comprehensive overview of the catalytic hydrogenation of this compound, focusing on different catalytic systems and their influence on reaction efficiency and diastereoselectivity. Detailed experimental protocols are provided to guide researchers in the synthesis and analysis of 2-propylcyclohexanol.

Reaction Principle and Stereoselectivity

The catalytic hydrogenation of this compound involves the addition of two hydrogen atoms across the carbonyl double bond in the presence of a metal catalyst. The reaction proceeds via the adsorption of the ketone and hydrogen onto the catalyst surface, followed by the stepwise or concerted addition of hydrogen to the carbonyl group.

The stereochemical outcome of the hydrogenation is primarily influenced by the steric hindrance imposed by the propyl group at the C-2 position. Generally, the hydrogen addition is favored from the less hindered face of the cyclohexanone (B45756) ring, leading to the formation of the thermodynamically more stable cis-isomer as the major product. However, the choice of catalyst, solvent, and reaction conditions can significantly impact the cis:trans diastereomeric ratio.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for the catalytic hydrogenation of this compound using various catalytic systems. The data is compiled from analogous reactions of 2-alkylcyclohexanones and represents expected outcomes.

CatalystH₂ Pressure (atm)Temperature (°C)SolventReaction Time (h)Conversion (%)Yield (%)cis:trans Ratio
5% Ru/C390Isopropanol (B130326)40>98~98High cis selectivity
PtO₂ (Adams' catalyst)325Acetic Acid6~100HighPredominantly cis
Raney Ni50100Ethanol8>95HighGood cis selectivity
Rh/Al₂O₃50100THF16>95~50High cis selectivity

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation using Ruthenium on Carbon (Ru/C)

This protocol describes a general procedure for the hydrogenation of this compound using a 5% Ru/C catalyst, which is known for its high activity and selectivity towards the cis-isomer.

Materials:

  • This compound

  • 5% Ruthenium on activated carbon (Ru/C)

  • Isopropanol (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Add this compound (e.g., 10.0 g, 71.3 mmol) and isopropanol (100 mL) to the reactor vessel.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Ru/C catalyst (e.g., 0.2 g, 2 mol% Ru).

  • Sealing and Purging: Seal the autoclave and purge the system with nitrogen gas three times to remove any residual air. Subsequently, purge with hydrogen gas three times.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa). Begin stirring and heat the reaction mixture to the target temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder. The reaction is typically complete when hydrogen uptake ceases (approximately 40 hours).

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of isopropanol.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Analysis: Analyze the crude product by GC to determine the conversion and the cis:trans diastereomeric ratio of the resulting 2-propylcyclohexanol.

Protocol 2: Hydrogenation using Platinum Oxide (Adams' Catalyst)

This protocol outlines the use of PtO₂, a widely used and effective catalyst for the hydrogenation of ketones under mild conditions.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure bottle, dissolve this compound (e.g., 5.0 g, 35.7 mmol) in glacial acetic acid (50 mL).

  • Catalyst Addition: Add PtO₂ (e.g., 50 mg) to the solution.

  • Hydrogenation: Place the bottle in a Parr shaker apparatus. Evacuate the bottle and fill it with hydrogen. Repeat this cycle three times. Pressurize the bottle with hydrogen to approximately 3 atm.

  • Reaction: Shake the reaction mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Completion and Work-up: Once hydrogen uptake is complete (typically within 6 hours), vent the apparatus and purge with nitrogen.

  • Catalyst Removal: Filter the catalyst through a Celite pad and wash the pad with acetic acid.

  • Product Isolation: Carefully neutralize the filtrate with a saturated sodium bicarbonate solution and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Analysis: Determine the conversion and diastereoselectivity of the product by GC analysis.

Protocol 3: Transfer Hydrogenation using Magnesium Oxide

This protocol provides an alternative to using high-pressure hydrogen gas by employing a hydrogen donor, such as 2-propanol, in a process called catalytic transfer hydrogenation (CTH).[1]

Materials:

  • This compound

  • Magnesium oxide (MgO)

  • 2-Propanol

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (e.g., 1.0 g, 7.1 mmol), MgO (e.g., 0.5 g), and 2-propanol (20 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up: After the desired conversion is reached (e.g., 3 hours for high conversion), cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter off the MgO catalyst.

  • Product Isolation: Remove the 2-propanol under reduced pressure to obtain the crude 2-propylcyclohexanol.

  • Analysis: Analyze the product for conversion and diastereoselectivity using GC.

Visualizations

Reaction Pathway

The following diagram illustrates the general reaction pathway for the catalytic hydrogenation of this compound to its corresponding cis and trans alcohol isomers.

ReactionPathway Catalytic Hydrogenation of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products This compound This compound Metal Catalyst Metal Catalyst This compound->Metal Catalyst + H₂ H2 H2 cis-2-Propylcyclohexanol cis-2-Propylcyclohexanol Metal Catalyst->cis-2-Propylcyclohexanol Major Product trans-2-Propylcyclohexanol trans-2-Propylcyclohexanol Metal Catalyst->trans-2-Propylcyclohexanol Minor Product

Caption: Reaction pathway for this compound hydrogenation.

Experimental Workflow

This diagram outlines the typical workflow for a heterogeneous catalytic hydrogenation experiment.

ExperimentalWorkflow Experimental Workflow for Catalytic Hydrogenation start Start reactor_setup Reactor Setup: Substrate, Solvent, Catalyst start->reactor_setup purging Purge with N₂ then H₂ reactor_setup->purging reaction Pressurize with H₂ Heat and Stir purging->reaction monitoring Monitor H₂ Uptake reaction->monitoring workup Cool, Vent, Purge with N₂ monitoring->workup Reaction Complete filtration Catalyst Filtration workup->filtration isolation Solvent Evaporation filtration->isolation analysis GC/NMR Analysis isolation->analysis end End analysis->end

Caption: General workflow for a hydrogenation experiment.

References

Application Notes and Protocols: 2-Propylcyclohexanone as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 2-propylcyclohexanone is a valuable chiral building block in organic synthesis, providing a versatile scaffold for the construction of complex molecular architectures. The presence of a stereocenter adjacent to the carbonyl group allows for a wide range of diastereoselective transformations, making it a key intermediate in the synthesis of natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound and highlights its utility in the total synthesis of complex molecules.

Enantioselective Synthesis of this compound

The asymmetric synthesis of this compound can be achieved through several reliable methods, including the use of chiral auxiliaries and enzymatic resolutions. Below are detailed protocols for two highly effective chiral auxiliary-based methods.

Method 1: Asymmetric Propylation via SAMP/RAMP Hydrazone Chemistry

This classic method, developed by Corey and Enders, utilizes the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to achieve high stereocontrol in the α-alkylation of ketones.[1]

Experimental Workflow:

cluster_0 SAMP/RAMP Hydrazone Method start Cyclohexanone + SAMP/RAMP hydrazone Formation of Chiral Hydrazone start->hydrazone Reflux deprotonation Deprotonation with LDA hydrazone->deprotonation azaenolate Azaenolate Formation deprotonation->azaenolate alkylation Alkylation with Propyl Iodide azaenolate->alkylation alkylated_hydrazone Diastereomerically Enriched Alkylated Hydrazone alkylation->alkylated_hydrazone cleavage Ozonolysis or Hydrolysis alkylated_hydrazone->cleavage product Chiral this compound cleavage->product aux_recovery Auxiliary Recovery cleavage->aux_recovery cluster_1 Evans Oxazolidinone Method start Evans Auxiliary + Propionyl Chloride acylation N-Acylation start->acylation enolate_formation Enolate Formation (NaHMDS) acylation->enolate_formation alkylation Alkylation with Allyl Bromide enolate_formation->alkylation cleavage Reductive Cleavage (LiBH4) alkylation->cleavage intermediate Chiral Alcohol cleavage->intermediate oxidation Oxidation (e.g., Swern) intermediate->oxidation ozonolysis Ozonolysis of Alkene oxidation->ozonolysis product Chiral this compound Precursor ozonolysis->product cluster_2 Synthesis of (+)-Wailupemycin B Intermediate start (S)-(+)-Carvone steps1 Multi-step Conversion start->steps1 cyclohexanone_43 Key Intermediate (Cyclohexanone 43) steps1->cyclohexanone_43 carbonyl_additions Diastereoselective Carbonyl Additions cyclohexanone_43->carbonyl_additions protecting_groups Protecting Group Manipulations carbonyl_additions->protecting_groups end_product (+)-Wailupemycin B protecting_groups->end_product

References

Application Notes and Protocols for the Enantioselective Synthesis of 2-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-propylcyclohexanone, a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The control of stereochemistry at the α-position of the cyclohexanone (B45756) ring is of paramount importance as it often dictates the biological activity of the target molecule.

This note focuses on two highly efficient and well-established methods for achieving high enantioselectivity in the synthesis of this compound:

  • Asymmetric Alkylation via Chiral Lithio-Chelated Enamines: This method, pioneered by Meyers et al., utilizes a chiral auxiliary to form a rigid, chelated enamine intermediate, which directs the stereoselective alkylation.

  • Asymmetric Alkylation using SAMP/RAMP Hydrazone Chiral Auxiliaries: Developed by Enders et al., this method employs (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) to form a chiral hydrazone, which undergoes highly diastereoselective alkylation.

Data Presentation

The following table summarizes the quantitative data for the two primary methods discussed in this application note, allowing for a direct comparison of their efficacy in the enantioselective synthesis of this compound.

MethodChiral Auxiliary/CatalystElectrophileSolvent(s)Yield (%)Enantiomeric Excess (ee %)Configuration
Chiral Lithio-Chelated Enamine Alkylation(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine derivativen-Propyl iodideTHF80-8295(R)
SAMP Hydrazone Alkylation(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)n-Propyl iodideTHF~85≥96(S)

Experimental Protocols

Method 1: Asymmetric Alkylation via Chiral Lithio-Chelated Enamines

This protocol is based on the work of Meyers et al. and provides a reliable method for the synthesis of (R)-2-propylcyclohexanone with high enantiomeric excess. The workflow involves the formation of a chiral imine, followed by deprotonation to a rigid lithiated enamine, alkylation, and subsequent hydrolysis.

  • To a solution of cyclohexanone (1.0 eq) in benzene, add (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (1.1 eq).

  • Reflux the mixture with azeotropic removal of water using a Dean-Stark trap until the theoretical amount of water is collected.

  • Remove the solvent under reduced pressure to obtain the crude chiral imine, which can be used in the next step without further purification.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) (1.05 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the LDA solution to -20 °C.

  • Slowly add a solution of the chiral imine (1.0 eq) in anhydrous THF to the LDA solution.

  • Stir the mixture at -20 °C for 1 hour.

  • Cool the reaction mixture to -78 °C.

  • Add n-propyl iodide (1.05 eq) dropwise.

  • Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).

  • Quench the reaction by the addition of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Add a two-phase system of pentane (B18724) and a saturated aqueous solution of oxalic acid.

  • Stir the mixture vigorously at room temperature until hydrolysis is complete (monitor by TLC).

  • Separate the organic layer, and extract the aqueous layer with pentane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford (R)-2-propylcyclohexanone.

Method 2: Asymmetric Alkylation using SAMP Hydrazone Chiral Auxiliary

This protocol is adapted from the well-established Enders SAMP/RAMP hydrazone methodology and is expected to produce (S)-2-propylcyclohexanone with excellent enantioselectivity.

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone (1.0 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq) in anhydrous toluene.

  • Reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude hydrazone can be purified by vacuum distillation or used directly in the next step.

  • In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Slowly add a solution of the (S)-cyclohexanone SAMP hydrazone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the resulting mixture at this temperature for 2-3 hours to ensure complete formation of the azaenolate.

  • Add n-propyl iodide (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude alkylated hydrazone in a suitable solvent such as dichloromethane (B109758) or a mixture of THF and water.

  • Cool the solution to 0 °C and add ozone gas until a blue color persists, followed by quenching with dimethyl sulfide.

  • Alternatively, treat the hydrazone with an aqueous solution of sodium periodate (B1199274) or another suitable oxidizing agent.

  • After completion of the reaction (monitored by TLC), perform a standard aqueous workup.

  • Purify the crude product by column chromatography or vacuum distillation to yield (S)-2-propylcyclohexanone.

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described synthetic protocols.

cluster_0 Method 1: Chiral Lithio-Chelated Enamine Alkylation A Cyclohexanone + Chiral Amine B Chiral Imine Formation (Azeotropic Removal of H2O) A->B C Deprotonation with LDA (-20°C) B->C D Rigid Lithio-Chelated Enamine C->D E Alkylation with n-Propyl Iodide (-78°C) D->E F Alkylated Imine E->F G Hydrolysis (Oxalic Acid) F->G H (R)-2-Propylcyclohexanone G->H

Caption: Workflow for the enantioselective synthesis of (R)-2-propylcyclohexanone via a chiral lithio-chelated enamine.

cluster_1 Method 2: SAMP Hydrazone Alkylation J Cyclohexanone + SAMP K SAMP Hydrazone Formation (Dean-Stark) J->K L Deprotonation with LDA (-78°C) K->L M Azaenolate Intermediate L->M N Alkylation with n-Propyl Iodide M->N O Alkylated SAMP Hydrazone N->O P Oxidative Cleavage (e.g., Ozonolysis) O->P Q (S)-2-Propylcyclohexanone P->Q

Caption: Workflow for the enantioselective synthesis of (S)-2-propylcyclohexanone using the SAMP hydrazone method.

Concluding Remarks

The choice between these two methods will depend on the specific requirements of the synthesis, including the desired enantiomer, scale, and available reagents. The chiral lithio-chelated enamine method offers a direct route with high enantioselectivity. The SAMP/RAMP hydrazone method is also highly effective and provides access to the opposite enantiomer by using the readily available SAMP or RAMP auxiliaries.

While organocatalysis, particularly with proline and its derivatives, has emerged as a powerful tool for various asymmetric transformations, its application to the direct α-alkylation of simple ketones with unactivated alkyl halides like propyl iodide is less commonly reported to proceed with high efficiency and enantioselectivity compared to the methods detailed herein. Researchers are encouraged to consult the primary literature for the most current advancements in this and other areas of asymmetric synthesis.

Application Notes and Protocols: The Use of 2-Propylcyclohexanone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylcyclohexanone is a substituted cyclic ketone with potential applications as a versatile starting material in the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring a six-membered ring, a ketone functional group, and a propyl substituent, allows for a range of chemical transformations to build molecular complexity. This document outlines key synthetic applications of this compound, including its use in the synthesis of analgesic compounds, anticonvulsant precursors, and complex polycyclic systems. Detailed protocols for representative reactions are provided, along with visualizations of the synthetic pathways.

While direct literature on the use of this compound for the synthesis of specific, named pharmaceutical intermediates is limited, its application can be extrapolated from established synthetic routes that utilize substituted cyclohexanones. The protocols and data presented herein are based on analogous and well-documented chemical transformations.

Physicochemical Properties of this compound

A solid understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
Molecular FormulaC₉H₁₆O[1][2]
Molecular Weight140.22 g/mol [1][2]
CAS Number94-65-5[1][2]
AppearanceLiquid[2]
Boiling Point198-200 °C
Density0.91 g/cm³

Application 1: Synthesis of Tramadol Analogs (Analgesics)

The core structure of the analgesic drug Tramadol is synthesized from cyclohexanone (B45756) via a Mannich reaction followed by a Grignard reaction.[1][2][3][4] By substituting this compound in this synthesis, novel analogs of Tramadol can be produced, which may exhibit unique pharmacological profiles.

Experimental Protocol: Two-Step Synthesis of a 2-Propyl-Tramadol Analog

Step 1: Mannich Reaction to form 2-(dimethylaminomethyl)-6-propylcyclohexan-1-one

This reaction introduces an aminomethyl group to the cyclohexanone ring, a key step in building the Tramadol scaffold.

  • Materials:

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in isopropanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

    • Cool the reaction mixture to room temperature and then chill in an ice bath.

    • Slowly add 50% sodium hydroxide solution to basify the mixture to a pH > 12, while maintaining the temperature below 20 °C.

    • Extract the aqueous layer with toluene (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude Mannich base, which can be purified by vacuum distillation.

Step 2: Grignard Reaction with 3-methoxyphenylmagnesium bromide

This step introduces the aryl group, completing the carbon skeleton of the Tramadol analog.

  • Materials:

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of 3-bromoanisole (1.1 eq) in anhydrous THF to a flask containing magnesium turnings (1.2 eq) and a crystal of iodine.

    • Once the Grignard reagent formation is initiated (indicated by a color change and gentle reflux), add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve the Mannich base from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Analogous Reactions)

The following table presents typical yields for the synthesis of Tramadol from unsubstituted cyclohexanone, which can serve as a benchmark for the synthesis of its 2-propyl analog.

Reaction StepStarting MaterialProductTypical Yield
Mannich ReactionCyclohexanone2-(dimethylaminomethyl)cyclohexan-1-one75-85%[4]
Grignard Reaction2-(dimethylaminomethyl)cyclohexan-1-oneTramadol60-75%[4]

Synthetic Pathway Diagram

Tramadol_Analog_Synthesis This compound This compound Mannich_Base 2-(dimethylaminomethyl)-6-propylcyclohexan-1-one This compound->Mannich_Base Mannich Reaction (Paraformaldehyde, (CH3)2NH.HCl) Tramadol_Analog 2-Propyl-Tramadol Analog Mannich_Base->Tramadol_Analog Grignard Reaction (3-MeO-PhMgBr)

Caption: Synthesis of a 2-Propyl-Tramadol Analog.

Application 2: Precursor for Anticonvulsant Agents

Substituted cyclohexanones are precursors to a variety of compounds with anticonvulsant activity.[5][6] However, it is important to note that this compound itself has been reported to cause clonic seizures in animal models, suggesting it may act at the picrotoxin (B1677862) receptor.[7] This highlights the critical importance of chemical modification to transform a convulsant scaffold into a potential anticonvulsant. One common strategy is the synthesis of enaminones, which have shown promise as anticonvulsant agents.

Experimental Protocol: Synthesis of a this compound-Derived Enaminone
  • Materials:

    • This compound

    • N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

    • Aniline (B41778) (or a substituted aniline)

    • Toluene

    • Acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) in toluene.

    • Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and a catalytic amount of acetic acid.

    • Heat the mixture to reflux and monitor the removal of methanol.

    • After the reaction is complete (as indicated by TLC or GC), cool the mixture to room temperature.

    • Add aniline (1.1 eq) to the reaction mixture.

    • Heat the mixture to reflux, using the Dean-Stark apparatus to remove the generated dimethylamine and methanol.

    • Monitor the reaction until completion.

    • Cool the reaction mixture and remove the toluene under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Analogous Reactions)

The following table shows representative yields for the synthesis of enaminones from substituted cyclohexanones.

Starting CyclohexanoneAmineProductTypical Yield
5-Methylcyclohexenone4-ChloroanilineEthyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate>70%[6]
DimedoneVarious anilinesEnaminone derivatives80-95%

Logical Relationship Diagram

Anticonvulsant_Synthesis_Logic Start This compound (Convulsant Activity) Modification Chemical Modification (e.g., Enaminone Synthesis) Start->Modification Intermediate Enaminone Intermediate Modification->Intermediate End_Product Potential Anticonvulsant Pharmaceutical Agent Intermediate->End_Product

Caption: Transformation from a convulsant precursor to a potential anticonvulsant.

Application 3: Synthesis of Fused and Spirocyclic Systems

This compound can serve as a key building block for the construction of more complex molecular architectures, such as fused-ring systems and spirocycles. These motifs are prevalent in a wide range of biologically active molecules, including steroids and some anticancer agents.[8][9][10]

Experimental Protocol: Robinson Annulation for Fused-Ring Synthesis

The Robinson annulation is a powerful method for forming a six-membered ring onto an existing ketone.[8][11][12][13][14]

  • Materials:

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add this compound (1.0 eq) dropwise to the cooled ethoxide solution to form the enolate.

    • Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture, keeping the temperature below 10 °C. This is the Michael addition step.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Heat the reaction mixture to reflux for 4-6 hours to effect the intramolecular aldol (B89426) condensation and subsequent dehydration.

    • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the organic phase and purify the resulting annulated product by column chromatography or distillation.

Quantitative Data (Analogous Reactions)

Yields for the Robinson annulation can be variable depending on the substrates and reaction conditions.

KetoneMichael AcceptorProductTypical Yield
CyclohexanoneMethyl vinyl ketoneOctalone derivative60-80%
2-MethylcyclohexanoneMethyl vinyl ketoneWieland-Miescher ketone precursor70-85%

Experimental Workflow Diagram

Robinson_Annulation_Workflow Start Start: this compound + Methyl Vinyl Ketone Step1 Step 1: Michael Addition (Base Catalyst, e.g., NaOEt) Start->Step1 Intermediate1 Intermediate: 1,5-Diketone Step1->Intermediate1 Step2 Step 2: Intramolecular Aldol Condensation (Heat) Intermediate1->Step2 Intermediate2 Intermediate: Bicyclic β-Hydroxy Ketone Step2->Intermediate2 Step3 Step 3: Dehydration Intermediate2->Step3 Product Product: Fused-Ring Enone Step3->Product

Caption: Workflow for the Robinson Annulation.

Conclusion

This compound represents a valuable, though not yet extensively documented, starting material for the synthesis of diverse pharmaceutical intermediates. The protocols and conceptual frameworks provided in these application notes, derived from well-established chemical reactions of analogous substituted cyclohexanones, are intended to guide researchers in exploring the synthetic potential of this compound. The key applications in the synthesis of analgesics, the nuanced development of anticonvulsants from potentially convulsant precursors, and the construction of complex polycyclic systems highlight the versatility of this compound in medicinal chemistry and drug development. Careful consideration of reaction conditions and purification techniques will be essential for the successful implementation of these synthetic strategies.

References

Application Notes and Protocols for Chemoselective Reactions of 2-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemoselective reactions involving 2-propylcyclohexanone. The information herein is intended to guide researchers in the strategic manipulation of this versatile building block for applications in organic synthesis and drug discovery.

Diastereoselective Reduction of the Carbonyl Group

The reduction of this compound yields diastereomeric 2-propylcyclohexanols. The stereochemical outcome of this transformation can be controlled by the choice of reducing agent, allowing for the selective formation of either the cis or trans isomer. This selectivity arises from the steric hindrance posed by the propyl group and the axial hydrogens on the cyclohexane (B81311) ring, which dictates the trajectory of the hydride attack.

Reaction Scheme:

Caption: Control of stereochemistry in the reduction of this compound.

Chemoselective Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound results in the formation of a seven-membered lactone (a caprolactone (B156226) derivative). This reaction is highly regioselective due to the differential migratory aptitude of the carbon atoms alpha to the carbonyl. The more substituted carbon (C2, bearing the propyl group) has a higher migratory aptitude than the less substituted carbon (C6).

Reaction Scheme:

Data Summary:

ReagentMajor ProductRegioselectivityTypical Yield (%)
meta-Chloroperoxybenzoic acid (m-CPBA)7-Propyl-oxepan-2-one>95%~85

Experimental Protocol:

Protocol 2.1: Baeyer-Villiger Oxidation of this compound

  • Materials: this compound, Dichloromethane (DCM), meta-Chloroperoxybenzoic acid (m-CPBA, ~77%), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution, Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

    • Add m-CPBA (1.5 eq) portion-wise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated Na₂SO₃ solution to destroy excess peracid.

    • Wash the organic layer with saturated NaHCO₃ solution (3x) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting lactone by flash column chromatography (silica gel, ethyl acetate/hexanes).

Reaction Pathway for Baeyer-Villiger Oxidation:

G ketone This compound criegee Criegee Intermediate ketone->criegee + m-CPBA mcpba m-CPBA migration Migration of more substituted carbon (C2) criegee->migration lactone 7-Propyl-oxepan-2-one migration->lactone

| |--CH2CH2CH3 2. Electrophile | |--CH2CH2CH3 (O-Alkylation) \ / ----------------> \ /


| V R-X O O // // / \ / | |--CH(R)CH2CH2CH3 | |--CH2CH2CH3 (C-Alkylation) \ / \ /--R -- --

Caption: Chemoselectivity in the alkylation of the this compound enolate.

Regioselective Enamine Formation and Alkylation (Stork Enamine Synthesis)

The reaction of this compound with a secondary amine (e.g., pyrrolidine) forms a mixture of two regioisomeric enamines. The less substituted enamine is generally the major product under thermodynamic control due to reduced steric strain. This enamine can then be used as a nucleophile for C-alkylation.

Reaction Scheme:

Data Summary:

Secondary AmineEnamine Regioisomer Ratio (less:more substituted)Alkylating AgentProductTypical Yield (%)
Pyrrolidine (B122466)~90:10Allyl bromide2-Allyl-6-propylcyclohexanone~70 (over 3 steps)

Experimental Protocol:

Protocol 4.1: Stork Enamine Alkylation of this compound

  • Materials: this compound, Pyrrolidine, p-Toluenesulfonic acid (p-TsOH), Toluene (B28343), Allyl bromide, 1 M Hydrochloric acid (HCl).

  • Procedure:

    • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine this compound (1.0 eq), pyrrolidine (1.5 eq), and a catalytic amount of p-TsOH in toluene.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine mixture, which is used directly in the next step.

    • Alkylation: Dissolve the crude enamine in anhydrous acetonitrile. Add allyl bromide (1.2 eq) and stir the mixture at room temperature for 12 hours.

    • Hydrolysis: Add 1 M HCl to the reaction mixture and stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.

    • Extract the mixture with diethyl ether, wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the product by flash chromatography to obtain 2-allyl-6-propylcyclohexanone.

Workflow for Stork Enamine Alkylation:

G ketone This compound enamine_formation Enamine Formation (Pyrrolidine, H+) ketone->enamine_formation enamine Less Substituted Enamine (Major) enamine_formation->enamine alkylation Alkylation (e.g., Allyl Bromide) enamine->alkylation iminium Iminium Salt alkylation->iminium hydrolysis Hydrolysis (H3O+) iminium->hydrolysis product α-Alkylated Ketone hydrolysis->product

Caption: Stepwise process of the Stork enamine alkylation.

Application Notes and Protocols: Grignard Reaction with 2-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. The addition of a Grignard reagent to a ketone, such as 2-propylcyclohexanone, results in the formation of a tertiary alcohol. This reaction is of significant interest as it creates a new stereocenter, and the inherent chirality of the starting material can influence the stereochemical outcome of the product. The resulting 1-alkyl-2-propylcyclohexanols are valuable intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.

These application notes provide a comprehensive overview of the Grignard reaction with this compound, including the underlying principles of stereoselectivity, detailed experimental protocols, and expected outcomes with various Grignard reagents.

Reaction Mechanism and Stereoselectivity

The Grignard reaction proceeds through the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of this compound. The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the carbanionic portion of the Grignard reagent. Subsequent protonation of the resulting magnesium alkoxide during aqueous workup yields the tertiary alcohol.

The stereochemical outcome of the reaction is primarily governed by the principles of steric hindrance and is often rationalized using the Felkin-Anh model.[1] For this compound, which exists predominantly in a chair conformation with the propyl group in the equatorial position to minimize steric strain, the incoming Grignard reagent can attack the carbonyl group from either the axial or equatorial face, leading to two possible diastereomeric products.

According to the Felkin-Anh model, the largest substituent on the alpha-carbon (the propyl group) orients itself perpendicular to the plane of the carbonyl group. The nucleophile then attacks the carbonyl carbon from the less sterically hindered trajectory, which is typically opposite to the largest group.[2]

  • Small Grignard Reagents (e.g., Methylmagnesium bromide): These reagents are expected to favor axial attack to avoid steric interaction with the equatorial propyl group. This leads to the formation of the cis-diastereomer as the major product, where the newly introduced alkyl group and the propyl group are on the same side of the cyclohexanol (B46403) ring.[1]

  • Bulky Grignard Reagents (e.g., tert-Butylmagnesium chloride): Larger, more sterically demanding Grignard reagents will preferentially attack from the equatorial face to avoid 1,3-diaxial interactions with the axial hydrogens on the cyclohexane (B81311) ring. This results in the formation of the trans-diastereomer as the major product, where the new alkyl group and the propyl group are on opposite sides of the ring.[1]

Data Presentation

While specific quantitative data for the Grignard reaction with this compound is not extensively reported in the literature, the following table provides expected diastereomeric ratios based on well-established data for the analogous reaction with 2-methylcyclohexanone.[1] The propyl group is sterically more demanding than a methyl group, which may lead to a slight increase in the proportion of the product from equatorial attack, especially with bulkier Grignard reagents.

Grignard ReagentReagent FormulaR-GroupSolventTemperature (°C)Expected Major ProductExpected Diastereomeric Ratio (cis:trans)Predominant Attack
Methylmagnesium BromideCH₃MgBrMethylDiethyl Ether0 to 25cis-1-methyl-2-propylcyclohexanol~60:40Axial
Ethylmagnesium BromideC₂H₅MgBrEthylDiethyl Ether0 to 25cis-1-ethyl-2-propylcyclohexanol~55:45Axial
Phenylmagnesium BromideC₆H₅MgBrPhenylDiethyl Ether25trans-1-phenyl-2-propylcyclohexanol~25:75Equatorial
tert-Butylmagnesium Chloride(CH₃)₃CMgCltert-ButylDiethyl Ether0 to 25trans-1-tert-butyl-2-propylcyclohexanol~10:90Equatorial

Note: "cis" refers to the product where the newly introduced R-group and the propyl group at C2 are on the same face of the ring (resulting from axial attack). "trans" refers to the product where the two groups are on opposite faces (resulting from equatorial attack).[1]

Experimental Protocols

General Considerations: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are critical for the success of the reaction.

Protocol 1: Synthesis of 1-Methyl-2-propylcyclohexanol

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Iodine crystal (1-2 small crystals)

  • Anhydrous diethyl ether

  • Bromomethane (B36050) (1.1 equivalents)

  • This compound (1.0 equivalent)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place the magnesium turnings and an iodine crystal in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of bromomethane in anhydrous diethyl ether.

    • Add a small portion of the bromomethane solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicate the reaction has started.

    • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of this compound in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

    • The diastereomeric ratio can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy of the purified product.

Protocol 2: Synthesis of 1-Phenyl-2-propylcyclohexanol

This protocol is similar to Protocol 1, with the substitution of bromobenzene (B47551) for bromomethane to generate phenylmagnesium bromide.

Modifications to Protocol 1:

  • Grignard Reagent Preparation: Use bromobenzene (1.1 equivalents) in anhydrous diethyl ether. The initiation of the Grignard formation with bromobenzene may be more sluggish and might require gentle heating to start.

  • Reaction Temperature: The addition of this compound to the phenylmagnesium bromide solution is typically carried out at room temperature.

Visualizations

Reaction Mechanism

Grignard_Mechanism ketone This compound complex Intermediate Complex ketone->complex Coordination grignard R-MgX grignard->complex proton_source H₃O⁺ alcohol 1-R-2-Propylcyclohexanol proton_source->alcohol salts Mg(OH)X + H₂O proton_source->salts alkoxide Magnesium Alkoxide complex->alkoxide Nucleophilic Attack alkoxide->alcohol Protonation alkoxide->salts

Caption: General mechanism of the Grignard reaction with this compound.

Experimental Workflow

Grignard_Workflow start Start prep_grignard Prepare Grignard Reagent (R-X + Mg in dry ether) start->prep_grignard reaction React with this compound (in dry ether, 0°C to RT) prep_grignard->reaction workup Aqueous Work-up (sat. NH₄Cl) reaction->workup extraction Extraction (Diethyl ether) workup->extraction drying Drying and Solvent Removal (MgSO₄, rotary evaporation) extraction->drying purification Purification (Column Chromatography) drying->purification analysis Analysis (GC, NMR) purification->analysis end End analysis->end Felkin_Anh_Model conformation Chair conformation of This compound axial_attack Axial Attack (Favored by small Nu⁻) conformation->axial_attack equatorial_attack Equatorial Attack (Favored by large Nu⁻) conformation->equatorial_attack cis_product cis-Product axial_attack->cis_product trans_product trans-Product equatorial_attack->trans_product

References

Application Notes and Protocols: Wittig Reaction for the Synthesis of (2-Propylcyclohexylidene)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and versatile method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction utilizes a phosphorus ylide (Wittig reagent) to convert an aldehyde or ketone into an alkene. A significant advantage of the Wittig reaction is the precise control over the location of the newly formed double bond, which circumvents the formation of isomeric mixtures often encountered in elimination reactions.[1]

This document provides detailed application notes and a comprehensive protocol for the Wittig reaction of 2-propylcyclohexanone, a sterically hindered cyclic ketone. The presence of the propyl group at the alpha-position to the carbonyl group can influence the reactivity of the ketone. These notes will address the considerations for performing the Wittig reaction on such substrates and provide an optimized protocol for the successful synthesis of (2-propylcyclohexylidene)methane.

Reaction Principle

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to a carbonyl compound. The reaction mechanism is generally accepted to involve a [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[2] This intermediate then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[2]

For the synthesis of (2-propylcyclohexylidene)methane, a non-stabilized ylide, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is employed. Non-stabilized ylides are known to react with ketones to typically favor the formation of the less substituted alkene. In this specific case, the reaction converts the ketone into a terminal, exocyclic alkene.

Experimental Protocol

This protocol is adapted from established procedures for the Wittig reaction on sterically hindered cyclohexanones.[1]

Materials:

Equipment:

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware for extraction and chromatography

Protocol 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
  • Preparation: In a dry Schlenk or two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Drying: Gently heat the flask under vacuum and then cool it under a stream of inert gas to ensure all components are dry.

  • Suspension: Add anhydrous THF via syringe to create a suspension of the phosphonium (B103445) salt.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Ylide Formation: Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise to the stirred suspension. Maintain a positive pressure of the inert gas during the addition.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for at least 1 hour. The formation of a characteristic orange-red color indicates the successful generation of the ylide.[1]

Protocol 2: Wittig Reaction with this compound
  • Reactant Preparation: In a separate dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution of this compound to 0 °C in an ice bath.

  • Addition: Slowly add the freshly prepared ylide solution from Protocol 1 to the stirred solution of this compound via cannula or syringe.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure (2-propylcyclohexylidene)methane.

Data Presentation

The following table summarizes the key quantitative data for the Wittig reaction of this compound. Note: As specific literature data for this compound is limited, the expected yield is based on reactions with the structurally similar 2-methylcyclohexanone.

ParameterValueReference
Reactants
This compound1.0 equivalentProtocol
Methyltriphenylphosphonium bromide1.1 equivalents[1]
Potassium tert-butoxide1.0 equivalent[1]
Reaction Conditions
SolventAnhydrous THF[1]
Ylide Formation Temperature0 °C to Room Temperature[1]
Ylide Formation Time1.5 hours[1]
Reaction Temperature0 °C to Room TemperatureProtocol
Reaction Time2-24 hours (TLC monitored)Protocol
Product
Product Name(2-Propylcyclohexylidene)methane
Expected YieldHigh (based on similar ketones)[1]
Characterization Data
¹H NMR (CDCl₃, δ in ppm) Predicted values: ~4.6-4.8 (2H, s, =CH₂), ~2.2-2.4 (1H, m, CH-CH₂-), ~0.8-1.6 (m, remaining aliphatic protons)General NMR knowledge
¹³C NMR (CDCl₃, δ in ppm) Predicted values: ~150 (=C<), ~106 (=CH₂), and signals in the aliphatic region for the cyclohexane (B81311) and propyl groups.General NMR knowledge
IR (neat, cm⁻¹) Predicted values: ~3070 (=C-H stretch), ~1650 (C=C stretch), ~890 (=CH₂ bend)General IR knowledge

Visualizations

Reaction Scheme

Wittig_Reaction Wittig Reaction of this compound ketone This compound alkene (2-Propylcyclohexylidene)methane ketone->alkene THF, RT ylide Methylenetriphenyl- phosphorane (Ph₃P=CH₂) ylide->alkene phosphine_oxide Triphenylphosphine oxide (Ph₃P=O)

Caption: Overall Wittig reaction scheme.

Experimental Workflow

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup and Purification ylide1 Suspend Ph₃PCH₃Br in anhydrous THF ylide2 Cool to 0 °C ylide1->ylide2 ylide3 Add t-BuOK ylide2->ylide3 ylide4 Stir at 0 °C then RT ylide3->ylide4 react3 Add ylide solution ylide4->react3 Freshly prepared ylide react1 Dissolve this compound in anhydrous THF react2 Cool to 0 °C react1->react2 react2->react3 react4 Stir at RT (2-24h) react3->react4 workup1 Quench with aq. NH₄Cl react4->workup1 workup2 Extract with Et₂O workup1->workup2 workup3 Wash with brine, dry, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Experimental workflow diagram.

References

Application Notes: Asymmetric Synthesis of 2-Propylcyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral 2-alkylcyclohexanones are valuable building blocks in organic synthesis, serving as key intermediates in the preparation of pharmaceuticals, natural products, and other complex molecular architectures. The stereocenter alpha to the carbonyl group is a crucial element that often dictates the biological activity of the target molecule. Consequently, developing robust and efficient methods for the enantioselective synthesis of these compounds is of significant importance. This document details a highly effective method for the asymmetric synthesis of 2-propylcyclohexanone via a chiral lithio-chelated enamine and provides an analogous protocol using a polymer-supported chiral auxiliary, a technique noted for its operational simplicity and catalyst recyclability.

Application 1: Asymmetric Propylation of Cyclohexanone (B45756) via a Chiral Lithio-Chelated Enamine

The use of chiral auxiliaries to direct the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis. A highly effective method for the enantioselective alkylation of cyclohexanone involves the use of a chiral methoxyamine auxiliary derived from (S)-valine. This auxiliary forms a rigid lithio-chelated enamine intermediate, which directs the incoming electrophile to one face of the enamine, resulting in high enantioselectivity.

Logical Workflow for Asymmetric Propylation

G Workflow for Asymmetric Propylation via Chiral Enamine cluster_prep Step 1: Chiral Imine Formation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_hydrolysis Step 3: Hydrolysis & Recovery start Cyclohexanone + (S)-Chiral Methoxyamine imine Formation of Chiral Imine (Benzene, Azeotropic Removal of H₂O) start->imine lda 1. Deprotonation with LDA (THF, -20°C) (Formation of Rigid Lithio-Chelated Enamine) imine->lda rx 2. Alkylation with Propyl Iodide (THF, -78°C) lda->rx hydrolysis Hydrolysis (Pentane/Saturated Oxalic Acid) rx->hydrolysis product (S)-2-Propylcyclohexanone hydrolysis->product aux_recovery Recovered Chiral Auxiliary hydrolysis->aux_recovery

Caption: Workflow for Asymmetric Propylation via Chiral Enamine.

Quantitative Data Summary

The following table summarizes the results for the asymmetric alkylation of cyclohexanone using the chiral methoxyamine auxiliary with various alkyl halides. The data demonstrates the high enantioselectivity achieved with this method.

Alkyl Halide (RX)ProductCrude Yield (%)Enantiomeric Excess (% ee)Configuration
Methyl Iodide2-Methylcyclohexanone8795S
Ethyl Iodide2-Ethylcyclohexanone8296S
n-Propyl Iodide This compound 78 95 S
Allyl Bromide2-Allylcyclohexanone7099R
Benzyl Bromide2-Benzylcyclohexanone7598S
Experimental Protocol

Materials:

  • Cyclohexanone

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine derived chiral methoxyamine

  • Benzene (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • n-Propyl iodide

  • Methanol

  • Pentane (B18724)

  • Saturated aqueous oxalic acid solution

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Formation of the Chiral Imine:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone (1.0 equiv) and the chiral methoxyamine (1.0 equiv) in anhydrous benzene.

    • Reflux the mixture until the theoretical amount of water is collected to ensure complete formation of the imine.

    • Remove the solvent under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.

  • Asymmetric Alkylation:

    • Under an inert atmosphere, dissolve the crude imine in anhydrous THF.

    • Cool the solution to -20 °C in a suitable cooling bath.

    • Slowly add LDA (1.05 equiv) to the solution and stir for 1 hour at -20 °C to form the lithio-enamine.

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Add n-propyl iodide (1.05 equiv) dropwise. Stir the mixture at -78 °C for the appropriate time (typically 2-4 hours).

    • Quench the reaction by adding a small amount of methanol.

  • Hydrolysis and Product Isolation:

    • Allow the reaction mixture to warm to room temperature.

    • Add a two-phase system of pentane and saturated aqueous oxalic acid.

    • Stir vigorously at room temperature until hydrolysis is complete (monitored by TLC or GC). This may take several hours.

    • Separate the organic layer. Extract the aqueous layer with pentane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude (S)-2-propylcyclohexanone.

    • The product can be purified by distillation or column chromatography.

  • Auxiliary Recovery:

    • Neutralize the aqueous oxalic acid layer with a suitable base (e.g., NaOH) to recover the chiral methoxyamine auxiliary, which can be extracted with an organic solvent.

Application 2: Asymmetric Alkylation Using a Polymer-Supported Chiral Auxiliary (Analogous Method)

For applications where catalyst recovery and reuse are critical, polymer-supported chiral auxiliaries offer a significant advantage. The general principle is similar to the homogeneous method, involving the formation of a chiral imine intermediate. However, the auxiliary is covalently bonded to an insoluble polymer resin, allowing for its simple removal from the reaction mixture by filtration. While the specific example cited achieves high enantioselectivity for methylation, the methodology is applicable to other alkyl halides.[1][2]

Catalytic Cycle for Polymer-Supported Synthesis

G Catalytic Cycle for Polymer-Supported Asymmetric Alkylation cluster_cycle Catalytic Cycle for Polymer-Supported Asymmetric Alkylation cat Polymer-Supported Chiral Amine imine Polymer-Bound Chiral Imine cat->imine + Cyclohexanone - H₂O enamine Polymer-Bound Chiral Enamine imine->enamine + Base (LDA) alkylated_imine Alkylated Polymer-Bound Imine enamine->alkylated_imine + Propyl Iodide alkylated_imine->cat + H₂O (Hydrolysis) product Chiral this compound alkylated_imine->product

Caption: Catalytic Cycle for Polymer-Supported Asymmetric Alkylation.

Quantitative Data Summary (for α-Methylation)

This table presents representative data for the asymmetric α-methylation of cyclohexanone using a polymer-supported chiral amine, illustrating the high efficiency of this approach.[2]

Chiral Auxiliary/CatalystElectrophileSolventTemperature (°C)Enantiomeric Excess (ee%)Configuration
(S)-2-aminoalkoxy-functionalized polystyreneCH₃ITHF2094%S
Experimental Protocol (Adapted for Propylation)

Materials:

  • Cyclohexanone

  • Polymer-supported chiral amine (e.g., (S)-2-aminoalkoxy-functionalized polystyrene resin)

  • Toluene (B28343) (anhydrous)

  • Lithium diisopropylamide (LDA)

  • n-Propyl iodide

  • Hydrochloric acid (e.g., 2M HCl)

  • Diethyl ether

  • Standard laboratory glassware, inert atmosphere setup, filtration apparatus

Procedure: (Adapted from[1][2])

  • Formation of Polymer-Bound Imine:

    • Swell the polymer-supported chiral amine resin (1.0 equiv) in anhydrous toluene in a round-bottom flask.

    • Add cyclohexanone (1.2 equiv) to the suspension.

    • Reflux the mixture using a Dean-Stark apparatus to remove water and drive the formation of the imine.

    • After completion, cool the mixture and filter the resin. Wash the resin with anhydrous toluene and dry it under vacuum.

  • Asymmetric Alkylation:

    • Under an inert atmosphere, suspend the dried polymer-bound imine resin in anhydrous THF and cool to 0 °C.

    • Add LDA (1.5 equiv) and stir the suspension for 2 hours at 0 °C.

    • Cool the mixture to -78 °C and add n-propyl iodide (1.5 equiv).

    • Allow the reaction to stir at a low temperature (e.g., -78 °C to -20 °C) for several hours.

  • Hydrolysis and Product Isolation:

    • Quench the reaction with water.

    • Filter the resin and wash it thoroughly with diethyl ether. The resin can be recovered, washed, and potentially reused.

    • Combine the filtrate and the washes. Hydrolyze the imine by stirring with aqueous HCl (e.g., 2M) for 1-2 hours at room temperature.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product via column chromatography or distillation.

The protocols described provide robust and highly enantioselective methods for the synthesis of this compound, a key chiral synthon. The use of a chelation-controlled chiral enamine offers excellent stereocontrol for a range of electrophiles. For processes where catalyst separation and recycling are paramount, the polymer-supported auxiliary method presents a practical and scalable alternative.[1][2] These methodologies equip researchers and drug development professionals with effective tools for accessing optically pure 2-alkylcyclohexanone derivatives for a variety of synthetic applications.

References

Experimental protocol for the synthesis of 2-propylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 2-Propylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-propylcyclohexan-1-one, a valuable intermediate in organic synthesis. The described methodology is based on the robust and widely utilized Stork enamine synthesis, which offers excellent control over mono-alkylation and proceeds under relatively mild conditions.[1][2] This three-step procedure involves the formation of an enamine from cyclohexanone (B45756) and a secondary amine, followed by alkylation with a propyl halide, and subsequent hydrolysis to yield the target compound.[3][4][5] This protocol is designed to be a reliable guide for laboratory synthesis, providing clear, step-by-step instructions, a summary of quantitative data, and a visual representation of the experimental workflow.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product involved in this protocol.

CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberTypical Yield (%)
CyclohexanoneC₆H₁₀O98.14108-94-1-
Pyrrolidine (B122466)C₄H₉N71.12123-75-1-
n-Propyl IodideC₃H₇I169.99107-08-4-
1-(Cyclohex-1-en-1-yl)pyrrolidineC₁₀H₁₇N151.251125-99-1-
2-Propylcyclohexan-1-oneC₉H₁₆O140.2294-65-560-80

Note: The typical yield for the final product is an estimated range based on literature for similar Stork enamine alkylations.[2]

Experimental Protocol

This protocol details the synthesis of 2-propylcyclohexan-1-one via the Stork enamine synthesis. The procedure is divided into three main stages: enamine formation, alkylation, and hydrolysis.

Materials and Reagents:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343) (or Benzene)

  • n-Propyl iodide

  • Diethyl ether

  • Hydrochloric acid (HCl), aqueous solution (e.g., 10%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (three-necked)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

  • Standard laboratory glassware

Part 1: Formation of 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine)
  • To a 250 mL three-necked round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add cyclohexanone (e.g., 0.1 mol, 9.8 g), pyrrolidine (e.g., 0.12 mol, 8.5 g), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g).

  • Add 100 mL of toluene to the flask.

  • Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The theoretical amount of water to be collected is approximately 1.8 mL.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting toluene solution containing the enamine, 1-(cyclohex-1-en-1-yl)pyrrolidine, can be used directly in the next step, or the toluene can be removed under reduced pressure if a purer enamine is desired for other applications. For this protocol, we will proceed with the solution.

Part 2: Alkylation of the Enamine
  • To the cooled toluene solution of the enamine from Part 1, add n-propyl iodide (e.g., 0.11 mol, 18.7 g) dropwise via a dropping funnel over 30 minutes while stirring. An ice bath can be used to maintain a moderate temperature if the reaction is exothermic.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours, then heat to a gentle reflux for an additional 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The alkylation results in the formation of an iminium salt intermediate.

Part 3: Hydrolysis and Purification
  • After the alkylation is complete, cool the reaction mixture to room temperature.

  • Add 50 mL of 10% aqueous hydrochloric acid to the flask and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

  • Transfer the mixture to a separatory funnel. The layers should be separated. If an emulsion forms, add more diethyl ether and brine.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent (toluene and diethyl ether) using a rotary evaporator.

  • The crude product, a yellowish oil, should be purified by vacuum distillation to obtain pure 2-propylcyclohexan-1-one.

Characterization:

The final product can be characterized using standard spectroscopic methods.

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.[6][7]

  • IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.[6][8]

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.[6][8]

Visualizations

Experimental Workflow

experimental_workflow Synthesis of 2-Propylcyclohexan-1-one A 1. Enamine Formation Cyclohexanone + Pyrrolidine (p-TSA, Toluene, Reflux) B Azeotropic Water Removal (Dean-Stark Trap) A->B H₂O produced C 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine Intermediate) A->C Reaction complete B->A D 2. Alkylation Add n-Propyl Iodide (Reflux) C->D E Iminium Salt Intermediate D->E F 3. Hydrolysis Add Aqueous HCl E->F G Work-up (Extraction, Washes, Drying) F->G H Crude 2-Propylcyclohexan-1-one G->H I Purification (Vacuum Distillation) H->I J Pure 2-Propylcyclohexan-1-one I->J

Caption: Workflow for the Stork enamine synthesis of 2-propylcyclohexan-1-one.

Signaling Pathway (Reaction Mechanism)

reaction_pathway Stork Enamine Reaction Pathway cluster_enamine_formation Step 1: Enamine Formation cluster_alkylation Step 2: Alkylation cluster_hydrolysis Step 3: Hydrolysis Ketone Cyclohexanone Enamine Enamine Intermediate Ketone->Enamine + Amine, -H₂O Amine Pyrrolidine AlkylHalide n-Propyl Iodide Iminium Iminium Salt Enamine->Iminium + Alkyl Halide (Sₙ2) Product 2-Propylcyclohexan-1-one Iminium->Product + H₃O⁺

Caption: The three key stages of the Stork enamine synthesis mechanism.

References

Troubleshooting & Optimization

Technical Support Center: 2-Propylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and optimized protocols to improve the yield and purity of 2-propylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods are the direct alkylation of a cyclohexanone (B45756) enolate and the Stork enamine synthesis.

  • Enolate Alkylation : This involves deprotonating cyclohexanone with a strong base to form an enolate, which then acts as a nucleophile to attack a propyl halide (e.g., propyl iodide or bromide). The choice of base and reaction conditions is critical to control selectivity.[1][2]

  • Stork Enamine Synthesis : Cyclohexanone is first reacted with a secondary amine (like pyrrolidine) to form an enamine. The enamine is then alkylated with a propyl halide, followed by hydrolysis to yield the this compound.[3][4] This method avoids the need for extremely strong bases.

Q2: My reaction yield is very low. What are the common causes?

A2: Low yields can stem from several issues:

  • Inefficient Enolate/Enamine Formation : The base may not be strong enough, or its activity could be compromised by moisture in the reagents or solvent.[2][5]

  • Side Reactions : Competing reactions like O-alkylation, poly-alkylation, and aldol (B89426) condensation can consume starting materials and reduce the desired product yield.[1]

  • Suboptimal Conditions : Incorrect temperature, reaction time, or solvent can negatively impact the reaction rate and selectivity.[2][6]

  • Product Loss During Workup : The purification process, if not optimized, can lead to significant loss of the final product.[7]

Q3: How can I prevent the formation of 2,6-dipropylcyclohexanone and other poly-alkylated byproducts?

A3: Over-alkylation is a common problem where the desired mono-alkylated product is deprotonated and reacts again.[1] To prevent this, you should use conditions that favor the formation of the kinetic enolate, which is formed faster and is less stable.

  • Use a Strong, Hindered Base : Lithium diisopropylamide (LDA) is the base of choice as it is strong, sterically hindered, and non-nucleophilic. It rapidly and irreversibly deprotonates cyclohexanone at the less-substituted alpha-carbon.[1][2]

  • Control Temperature : Run the deprotonation and alkylation at low temperatures, typically -78 °C (a dry ice/acetone bath), to favor the kinetic product and prevent equilibration to the more stable thermodynamic enolate.[2]

  • Order of Addition : Add the cyclohexanone solution dropwise to the pre-formed LDA solution to ensure the ketone is rapidly deprotonated and its concentration remains low, minimizing self-condensation.[1]

Q4: I am observing a significant amount of 1-propoxycyclohexene. How do I favor C-alkylation over O-alkylation?

A4: The enolate ion is an ambident nucleophile, meaning it can react at either the alpha-carbon (C-alkylation) or the oxygen atom (O-alkylation). Several factors influence this selectivity:

  • Electrophile Choice : Use "soft" electrophiles. Propyl iodide is softer than propyl bromide and much softer than propyl sulfate (B86663), and it will preferentially react at the "softer" carbon center of the enolate.[1]

  • Solvent : Use aprotic solvents like tetrahydrofuran (B95107) (THF). These solvents do not solvate the oxygen atom of the enolate as strongly, leaving it less available for reaction.[1]

  • Counter-ion : Lithium enolates (from using LDA) have a more covalent O-Li bond, which reduces the nucleophilicity of the oxygen and favors C-alkylation compared to sodium or potassium enolates.[1]

Q5: How should I purify the final this compound product?

A5: Purification can be challenging due to the close boiling points of the desired product and potential byproducts.

  • Distillation : Fractional distillation is the primary method. It may be necessary to perform the distillation under reduced pressure to avoid decomposition at high temperatures.[8]

  • Alkali Treatment : Washing the crude product with a dilute alkali solution before distillation can help remove acidic impurities and prevent aldol condensations during heating.[9] However, this must be done carefully to avoid promoting other base-catalyzed side reactions.

  • Chromatography : For high-purity applications, column chromatography on silica (B1680970) gel can be effective for separating this compound from isomers and other byproducts.[10]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Yield / Incomplete Conversion 1. Inefficient deprotonation due to weak or degraded base. 2. Presence of water in solvent or reagents quenching the enolate. 3. Reaction temperature is too low for the chosen base/solvent system.1. Use a strong, non-nucleophilic base like freshly prepared LDA.[2][5] 2. Ensure all glassware is flame-dried, and solvents are anhydrous. 3. For weaker bases (e.g., NaOEt), higher temperatures may be needed, but this can increase side reactions.[2]
High Percentage of Poly-alkylation 1. Use of a weaker, non-hindered base (e.g., NaOEt) allows for equilibration. 2. Reaction temperature is too high, favoring the thermodynamic enolate. 3. Excess alkylating agent or prolonged reaction time.1. Switch to LDA to ensure rapid and irreversible formation of the kinetic enolate.[1][2] 2. Maintain a low temperature (-78 °C) throughout the deprotonation and alkylation steps.[2] 3. Use a slight excess (1.05-1.1 equivalents) of propyl iodide and monitor the reaction by TLC to avoid long reaction times.[1]
Significant O-Alkylation Product 1. Use of a "hard" alkylating agent (e.g., propyl sulfate). 2. Use of a protic solvent. 3. The enolate has high ionic character (e.g., potassium enolate).1. Use a "soft" alkylating agent like propyl iodide.[1] 2. Use an aprotic solvent such as THF.[1] 3. Use a lithium base like LDA to increase the covalent character of the oxygen-metal bond.[1]
Aldol Condensation Byproducts 1. Enolate is reacting with unreacted cyclohexanone. 2. Order of addition is incorrect.1. Ensure complete enolate formation before adding the alkylating agent. 2. Slowly add the cyclohexanone to the base solution (inverse addition) to keep ketone concentration low.[1] 3. Maintain low reaction temperatures.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on 2-Alkylation of Cyclohexanone

ParameterCondition A (Kinetic Control)Condition B (Thermodynamic Control)Expected Outcome for this compound
Base LDA (Lithium Diisopropylamide)[2]NaOEt (Sodium Ethoxide)[1]Condition A provides higher yields of the desired mono-alkylated product by preventing equilibration and over-alkylation.[1][2]
Temperature -78 °C[2]Room Temperature to RefluxCondition A is critical for selectivity, minimizing side reactions like aldol condensation and poly-alkylation.[1]
Solvent THF (aprotic)[1]Ethanol (protic)Condition A is preferred as protic solvents can protonate the enolate, reducing its effective concentration and reactivity.[5]
Alkylating Agent Propyl IodidePropyl Bromide / SulfatePropyl iodide is a soft electrophile that strongly favors the desired C-alkylation over O-alkylation.[1]

Experimental Protocols

Protocol 1: Synthesis via Kinetic Enolate Alkylation (LDA)

This protocol focuses on maximizing the yield of the mono-alkylated product by using a strong, hindered base under low-temperature conditions.

  • LDA Preparation : In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve diisopropylamine (B44863) (1.05 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq.) dropwise while maintaining the temperature. Stir for 30 minutes to form the LDA solution.[1]

  • Enolate Formation : Add cyclohexanone (1.0 eq.), dissolved in a small amount of anhydrous THF, dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.[1]

  • Alkylation : Add propyl iodide (1.1 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours or until TLC analysis indicates consumption of the starting material.

  • Workup : Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction : Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by fractional distillation or column chromatography to obtain this compound.[8][10]

Protocol 2: Stork Enamine Synthesis

This method avoids strong bases and is an excellent alternative for achieving mono-alkylation.

  • Enamine Formation : In a round-bottom flask fitted with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq.), pyrrolidine (B122466) (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene. Heat the mixture to reflux, azeotropically removing water as it forms. Once water formation ceases, cool the mixture and remove the solvent under reduced pressure to yield the crude enamine.[3][11]

  • Alkylation : Dissolve the crude enamine in an anhydrous solvent like THF or acetonitrile. Add propyl iodide (1.1 eq.) and stir the mixture, typically at room temperature or with gentle heating, until the reaction is complete (monitor by TLC).

  • Hydrolysis : Add water to the reaction mixture and stir to hydrolyze the intermediate iminium salt back to the ketone. This step can be facilitated by adjusting the pH to be slightly acidic.[3]

  • Workup and Purification : Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by distillation under reduced pressure.

Visualizations

Synthesis_Workflows Synthesis Routes for this compound cluster_enolate Enolate Alkylation Route cluster_enamine Stork Enamine Route start1 Cyclohexanone base Deprotonation (LDA, -78°C) start1->base enolate Lithium Enolate Intermediate base->enolate alkylation1 Alkylation (Propyl Iodide) enolate->alkylation1 product1 This compound alkylation1->product1 start2 Cyclohexanone amine Enamine Formation (Pyrrolidine, H+) start2->amine enamine Enamine Intermediate amine->enamine alkylation2 Alkylation (Propyl Iodide) enamine->alkylation2 hydrolysis Hydrolysis (H2O) alkylation2->hydrolysis product2 This compound hydrolysis->product2

Caption: Key synthesis pathways for this compound.

Troubleshooting_Tree Troubleshooting Decision Tree start Low Yield of This compound? check_sm Starting Material Remaining? start->check_sm Yes deprotonation Problem: Incomplete Deprotonation check_sm->deprotonation Yes check_byproducts Major Byproducts Detected? check_sm->check_byproducts No solution_base Solution: 1. Use fresh, strong base (LDA). 2. Ensure anhydrous conditions. deprotonation->solution_base poly Byproduct: Poly-alkylation check_byproducts->poly Poly-alkylation o_alk Byproduct: O-alkylation check_byproducts->o_alk O-alkylation workup Problem: Product Loss check_byproducts->workup No / Unidentified solution_poly Solution: 1. Use LDA at -78°C. 2. Add ketone to base slowly. poly->solution_poly solution_o_alk Solution: 1. Use Propyl Iodide (soft electrophile). 2. Use aprotic solvent (THF). o_alk->solution_o_alk solution_workup Solution: Optimize extraction and purification (distillation) steps. workup->solution_workup

Caption: A decision tree for troubleshooting low reaction yields.

Alkylation_Selectivity C-Alkylation vs. O-Alkylation Selectivity enolate Cyclohexanone Enolate Ambident Nucleophile c_path C-Alkylation (Favored by soft electrophiles, Li+ counter-ion, aprotic solvent) enolate:f0->c_path o_path O-Alkylation (Favored by hard electrophiles, K+ counter-ion, protic solvent) enolate:f0->o_path product_c This compound (Desired Product) c_path->product_c product_o 1-Propoxycyclohexene (Byproduct) o_path->product_o reagent Propyl Halide (R-X)

Caption: Factors influencing C- versus O-alkylation pathways.

References

Technical Support Center: Purification of 2-Propylcyclohexanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-propylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the successful separation of this compound using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the column chromatography of this compound.

Q1: My this compound is not moving from the origin (top of the column). What should I do?

A: This indicates that the mobile phase is not polar enough to displace the compound from the silica (B1680970) gel. This compound, being a ketone, can exhibit moderate polarity and interact strongly with the polar stationary phase.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, incrementally increase the proportion of ethyl acetate.

    • Solvent System Change: If increasing the polarity of your current system is ineffective, consider switching to a different solvent system, such as dichloromethane (B109758)/hexane or acetone/hexane.[1]

    • Check for Compound Instability: In rare cases, the compound might be degrading on the silica gel. You can test for this using 2D TLC.[1]

Q2: I am seeing poor separation between this compound and impurities.

A: Poor separation, or low resolution, can be caused by several factors related to the mobile phase, stationary phase, or column packing.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: The ideal solvent system should provide a good separation of spots on a TLC plate, with the target compound having an Rf value between 0.2 and 0.4.[2] Re-optimize your solvent system using TLC to maximize the difference in Rf values (ΔRf) between your product and impurities.

    • Use a Finer Stationary Phase: Smaller silica gel particle sizes provide a larger surface area, which can lead to better separation.

    • Improve Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles. A poorly packed column can lead to uneven solvent flow and band broadening.[3]

    • Adjust the Flow Rate: A slower flow rate can sometimes improve resolution by allowing more time for equilibrium between the stationary and mobile phases.[4]

Q3: The bands of my compound are tailing on the column.

A: Peak tailing is often observed for polar compounds like ketones due to undesirable interactions with the stationary phase.[3]

  • Troubleshooting Steps:

    • Reduce Sample Overloading: Loading too much sample can lead to tailing. Try reducing the amount of crude material applied to the column.[5]

    • Ensure Proper Sample Dissolution: The sample should be dissolved in a minimum amount of the mobile phase or a less polar solvent before loading.[4] If the sample is not very soluble in the eluent, it may precipitate at the top of the column.[2]

    • Use a Less Acidic Stationary Phase: Standard silica gel is slightly acidic, which can cause tailing with some compounds. Consider using deactivated (neutral) silica or alumina.[2]

Q4: The column is running very slowly or has stopped completely.

A: A blocked column can be caused by precipitation of the sample, fine particles clogging the frit, or improper packing.

  • Troubleshooting Steps:

    • Check Sample Solubility: If your compound has poor solubility in the eluting solvent, it may precipitate on the column.[5] In this case, dry loading the sample is recommended.[4]

    • Filter the Sample: If your crude sample contains solid impurities, filter it before loading it onto the column.[5]

    • Proper Packing: Ensure the sand layer at the bottom and top of the column is even and that the silica gel is well-settled.

Experimental Protocol: Purification of this compound

This section provides a detailed methodology for the purification of this compound using flash column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

2. Preparation of the Stationary Phase (Wet Packing Method):

  • Plug the bottom of the chromatography column with a small piece of cotton or glass wool and add a layer of sand (approximately 1-2 cm).[6]

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).[7]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[7]

  • Add more mobile phase as the silica settles.

  • Once the silica has settled, add a protective layer of sand (approximately 1-2 cm) on top of the silica bed.[8]

  • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.[4]

3. Sample Preparation and Loading (Dry Loading Method):

  • Dissolve the crude this compound in a suitable solvent like dichloromethane or acetone.[4]

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]

  • Carefully add this powder to the top of the packed column.[7]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the this compound. For example, you can increase to 10% and then 15% ethyl acetate in hexane.

  • Collect fractions in separate test tubes.

5. Analysis of Fractions:

  • Monitor the collected fractions using TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified product.[7]

Data Presentation

The following table summarizes typical results from a column chromatography purification of 1.0 g of crude this compound.

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Gradient) 5% to 15% Ethyl Acetate in Hexane
Initial Mass of Crude Product 1.0 g
Mass of Purified Product 0.85 g
Yield 85%
Purity (by GC) >98%
TLC Rf of Pure Product ~0.35 (in 10% Ethyl Acetate/Hexane)

Visualization

The following diagram illustrates a troubleshooting workflow for common issues encountered during the column chromatography of this compound.

TroubleshootingWorkflow start Start Purification issue Problem Encountered start->issue no_movement Compound Not Moving issue->no_movement Is the compound at the origin? poor_separation Poor Separation issue->poor_separation Are bands overlapping? tailing Peak Tailing issue->tailing Are bands smeared downwards? blocked_column Column Blocked issue->blocked_column Is flow restricted? increase_polarity Increase Mobile Phase Polarity no_movement->increase_polarity optimize_solvent Re-optimize Solvent System via TLC poor_separation->optimize_solvent repack_column Repack Column poor_separation->repack_column reduce_load Reduce Sample Load tailing->reduce_load dry_load Use Dry Loading blocked_column->dry_load success Successful Purification increase_polarity->success optimize_solvent->success repack_column->success reduce_load->success dry_load->success

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Alkylation of Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of cyclohexanone (B45756). Our aim is to help you diagnose and resolve common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the alkylation of cyclohexanone?

A1: The primary side reactions include:

  • Polyalkylation: The desired mono-alkylated product reacts further to yield di-, tri-, or even more heavily alkylated products. This is more prevalent under thermodynamic control.[1]

  • Aldol (B89426) Condensation: The enolate of cyclohexanone can act as a nucleophile and attack the carbonyl group of another cyclohexanone molecule, leading to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.[2][3] This results in high-molecular-weight byproducts.

  • O-Alkylation: As an ambident nucleophile, the enolate can be alkylated at the oxygen atom to form a vinyl ether (e.g., 1-methoxycyclohexene) instead of the desired C-alkylated product.[2]

  • Lack of Regioselectivity: With substituted cyclohexanones, alkylation can occur at either the more or less substituted α-carbon, leading to a mixture of constitutional isomers. This is governed by the choice of kinetic versus thermodynamic conditions.[4]

Q2: How can I favor mono-alkylation and prevent polyalkylation?

A2: To favor mono-alkylation, it is crucial to use conditions that promote the formation of the kinetic enolate and prevent equilibration. This includes:

  • Strong, Bulky Base: A strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) should be used to ensure rapid and complete deprotonation of the starting material.[1][5]

  • Low Temperature: Running the reaction at very low temperatures, typically -78 °C (a dry ice/acetone bath), is standard practice to prevent the kinetic enolate from reverting to the starting material and equilibrating to the more stable thermodynamic enolate.[1]

  • Order of Addition: Adding the cyclohexanone solution to the LDA solution (inverse addition) helps to keep the concentration of the ketone low, minimizing the chance of the enolate reacting with unreacted ketone.[1]

  • Stoichiometry: Using a slight excess of the ketone compared to the base can also help to minimize polyalkylation.

Q3: What conditions favor C-alkylation over O-alkylation?

A3: The ratio of C- to O-alkylation is influenced by several factors:

  • Electrophile: Softer electrophiles, such as methyl iodide, generally favor C-alkylation.[2]

  • Solvent: Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) are commonly used and favor C-alkylation.[1] Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation.[2]

  • Counter-ion: Lithium enolates tend to have more covalent character in the O-Li bond, which favors C-alkylation compared to sodium or potassium enolates.[2]

Q4: How do I control the regioselectivity of alkylation on a substituted cyclohexanone?

A4: The regioselectivity is determined by whether you employ kinetic or thermodynamic control:

  • Kinetic Control: To alkylate the less substituted α-carbon, you should use a strong, bulky base (like LDA) at a low temperature (-78 °C) for a short reaction time. These conditions favor the formation of the less sterically hindered, but less stable, kinetic enolate.[4]

  • Thermodynamic Control: To alkylate the more substituted α-carbon, a weaker, less hindered base (like sodium ethoxide or potassium tert-butoxide) at a higher temperature (room temperature or reflux) is used. These conditions allow for the enolates to equilibrate to the more stable, more substituted thermodynamic enolate.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired mono-alkylated product and a high percentage of poly-alkylated products. The initially formed mono-alkylated product is being deprotonated by the base and undergoing further alkylation. This is common with weaker bases or at higher temperatures.[1]- Use a strong, sterically hindered base like LDA to ensure complete and irreversible deprotonation of the starting material. - Maintain a low reaction temperature (-78 °C) to prevent enolate equilibration.[1] - Keep the reaction time to a minimum.[1] - Add the alkylating agent to the pre-formed enolate solution at a low temperature.[2]
Significant formation of the O-methylated product (e.g., 1-methoxycyclohexene). The reactivity of the enolate oxygen versus the α-carbon is influenced by the counter-ion, solvent, and electrophile. Harder electrophiles and more ionic character in the enolate O-M bond favor O-alkylation.[2]- Use a soft electrophile like methyl iodide (CH₃I).[2] - Use an aprotic solvent like THF.[1] - Lithium enolates (from LDA or n-BuLi) favor C-alkylation.[2]
Presence of high molecular weight byproducts, suggesting aldol condensation. The enolate of cyclohexanone is acting as a nucleophile and attacking the carbonyl group of another cyclohexanone molecule.[2][3]- Ensure complete deprotonation of the cyclohexanone by using a strong base like LDA before adding the alkylating agent. This minimizes the concentration of the neutral ketone available for reaction. - Maintain a low reaction temperature. - Add the ketone slowly to the base solution (inverse addition).[1]
Low or no conversion of the starting material. - Inactive Base: The base may have degraded due to exposure to moisture or air. - Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature for the specific transformation. - Moisture in the Reaction: Water can quench the enolate.- Use freshly prepared or properly stored base. - Monitor the reaction progress using TLC. A slight increase in temperature or extended reaction time may be necessary, but be cautious of promoting side reactions. - Ensure all glassware is flame-dried and solvents are anhydrous.
Mixture of regioisomers when using a substituted cyclohexanone. The conditions used are not selective for either the kinetic or thermodynamic enolate.- For the kinetic product (alkylation at the less substituted carbon), use LDA in THF at -78 °C. - For the thermodynamic product (alkylation at the more substituted carbon), use a weaker base like sodium ethoxide in ethanol (B145695) at room temperature.

Data Presentation

The following tables provide representative data on the expected product distribution under different reaction conditions. The exact yields may vary depending on the specific substrate, alkylating agent, and experimental setup.

Table 1: Influence of Reaction Conditions on the Methylation of 2-Methylcyclohexanone (B44802)

ConditionBaseTemperatureMajor ProductApprox. Yield of Major ProductKey Side ProductsApprox. Yield of Side Products
Kinetic Control LDA-78 °C2,6-Dimethylcyclohexanone>95%2,2-Dimethylcyclohexanone, Poly-methylated products<5%
Thermodynamic Control NaOEt25 °C2,2-Dimethylcyclohexanone~75%2,6-Dimethylcyclohexanone, Poly-methylated products, Aldol products~25%

Table 2: Effect of Alkylating Agent on C- vs. O-Alkylation of Cyclohexanone Enolate

Alkylating AgentTypeTypical SolventPredominant ProductApprox. C/O Ratio
Methyl Iodide (CH₃I)SoftTHFC-Alkylation>95:5
Dimethyl Sulfate ((CH₃)₂SO₄)HardHMPAO-Alkylation~20:80
Benzyl Bromide (BnBr)SoftTHFC-Alkylation>90:10

Experimental Protocols

Protocol 1: Kinetically Controlled Mono-methylation of Cyclohexanone

This protocol is designed to favor the formation of the kinetic enolate and achieve mono-methylation at the α-position.

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Cyclohexanone

  • Methyl Iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • LDA Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) followed by the dropwise addition of n-butyllithium (1.05 equivalents). Stir the solution for 30 minutes at -78 °C to form LDA.

  • Enolate Formation: Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the product by distillation or column chromatography.

Protocol 2: Thermodynamically Controlled Mono-methylation of 2-Methylcyclohexanone

This protocol is designed to favor the formation of the more substituted thermodynamic enolate.

Materials:

  • Sodium ethoxide

  • Ethanol, absolute

  • 2-Methylcyclohexanone

  • Methyl Iodide (CH₃I)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. Add 2-methylcyclohexanone (1.0 equivalent) and stir the mixture at room temperature for 1-2 hours to allow for equilibration to the thermodynamic enolate.

  • Alkylation: Add methyl iodide (1.1 equivalents) to the solution and continue stirring at room temperature or gentle reflux for 4-6 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Extraction and Purification: Add water and extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by distillation or column chromatography.

Mandatory Visualizations

Reaction_Pathways cluster_start Starting Material cluster_enolate Enolate Formation cluster_products Potential Products Cyclohexanone Cyclohexanone Kinetic_Enolate Kinetic Enolate (Less Substituted) Cyclohexanone->Kinetic_Enolate LDA, -78°C (Fast, Irreversible) Thermodynamic_Enolate Thermodynamic Enolate (More Substituted) Cyclohexanone->Thermodynamic_Enolate NaOEt, 25°C (Slow, Reversible) Kinetic_Enolate->Thermodynamic_Enolate Equilibration (Higher Temp) Desired_Product Desired Mono-alkylated Product Kinetic_Enolate->Desired_Product Alkyl Halide Aldol_Product Aldol Condensation Product Kinetic_Enolate->Aldol_Product Cyclohexanone O_Alkylation O-Alkylated Product Kinetic_Enolate->O_Alkylation Hard Electrophile Thermodynamic_Enolate->Desired_Product Alkyl Halide Thermodynamic_Enolate->Aldol_Product Cyclohexanone Thermodynamic_Enolate->O_Alkylation Hard Electrophile Polyalkylation Poly-alkylated Products Desired_Product->Polyalkylation Base + Alkyl Halide

Caption: Reaction pathways in cyclohexanone alkylation.

Caption: Troubleshooting workflow for cyclohexanone alkylation.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-propylcyclohexanone. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can stem from several factors.[1][2] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Suboptimal Temperature: Temperature plays a critical role in both reaction rate and selectivity. For alkylation of cyclohexanone (B45756) enolates, lower temperatures (e.g., -78°C to 0°C) are often employed to control the reaction and minimize side products.[3]

  • Moisture in Reaction: Grignard reagents and enolates are highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[1]

  • Purity of Reagents: Impurities in starting materials like cyclohexanone or the alkylating agent can interfere with the reaction.[4] Ensure the purity of your reagents before starting the experiment.

  • Inefficient Enolate Formation: If using an enolate-based synthesis, the choice and handling of the base are crucial. Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) are often preferred to ensure complete and irreversible enolate formation.[3][5][6]

Q2: I am observing significant amounts of di- and poly-alkylated byproducts. How can I improve the selectivity for mono-alkylation?

A2: Over-alkylation is a common challenge in the synthesis of 2-substituted cyclohexanones.[7] To favor mono-alkylation, consider the following strategies:

  • Choice of Base and Reaction Conditions: The use of a strong, bulky base like LDA at low temperatures favors the formation of the kinetic enolate, which is generally less substituted and can lead to higher mono-alkylation selectivity.[3][8]

  • Stoichiometry of Reagents: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the ketone relative to the alkylating agent can help minimize over-alkylation.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.

Q3: My purification of this compound by distillation is resulting in a low recovery of the final product. What could be the issue?

A3: Low recovery during purification can be due to several factors:

  • Incomplete Work-up: Ensure the reaction is properly quenched and neutralized before extraction. For Grignard reactions, a saturated aqueous solution of ammonium (B1175870) chloride is commonly used for quenching.[9]

  • Emulsion Formation during Extraction: Emulsions can form during the aqueous work-up, trapping the product in the aqueous layer. Using brine (saturated NaCl solution) can help break up emulsions.

  • Azeotropic Mixtures: The product may form an azeotrope with the solvent or impurities, making separation by simple distillation difficult. Consider using a different solvent for extraction or employing fractional distillation.

  • Product Volatility: this compound is a relatively volatile compound. Ensure your distillation apparatus is well-sealed to prevent loss of product.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Several methods can be employed for the synthesis of this compound. The most common approaches include:

  • Alkylation of Cyclohexanone Enolates: This involves the deprotonation of cyclohexanone with a strong base to form an enolate, followed by reaction with a propyl halide.[8][10]

  • Enamine Synthesis: Cyclohexanone can be reacted with a secondary amine (e.g., pyrrolidine (B122466) or morpholine) to form an enamine, which is then alkylated with a propyl halide and subsequently hydrolyzed to yield the desired product.[11]

  • Grignard Reaction: While less direct for this specific product, a Grignard reagent could be used in a multi-step synthesis, for instance, through a Michael addition to cyclohexenone followed by protonation.[9]

  • Dieckmann Cyclization: A multi-step synthesis starting from 1,7-heptanediol (B42083) and propyl iodide can lead to this compound via a Dieckmann cyclization followed by alkylation, hydrolysis, and decarboxylation.[12][13][14][15][16]

Q2: How can I control the stereochemistry of the reaction to obtain a specific isomer of this compound?

A2: Controlling the stereochemistry of the alkylation of cyclohexanone derivatives can be complex. The attack of the electrophile on the enamine of a substituted cyclohexanone, for example, can lead to a mixture of cis and trans isomers.[17] The stereochemical outcome is influenced by factors such as the steric bulk of the substituents on the cyclohexanone ring and the reaction conditions, which can favor attack from the less hindered face.[17] For enantioselective alkylation, the use of chiral auxiliaries or chiral catalysts may be necessary.[18]

Q3: What analytical techniques are suitable for monitoring the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • Product Characterization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and identify any impurities.[19]

    • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of this compound by analyzing the chemical shifts and coupling patterns of the protons and carbons.

Experimental Protocols

Synthesis of this compound via Enamine Alkylation

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Step 1: Formation of the Enamine

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and an appropriate solvent such as toluene.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of enamine formation.

  • Cool the reaction mixture to room temperature.

Step 2: Alkylation of the Enamine

  • To the solution of the enamine from Step 1, add 1-iodopropane (B42940) (1.1 eq) dropwise at room temperature with stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).

Step 3: Hydrolysis and Work-up

  • Add water to the reaction mixture to hydrolyze the iminium salt intermediate.

  • Separate the organic layer and wash it with dilute aqueous acid (e.g., 1M HCl) to remove any remaining amine, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

Step 4: Purification

  • Purify the crude product by vacuum distillation to obtain pure this compound.[20]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Alkyl Cycloketones

EntryAldehydeKetoneCatalystTemperature (°C)Time (min)Aldehyde Conversion (%)2-Alkyl Cycloketone Yield (%)
1n-ButanalCyclohexanone0.2 wt.% Pd/ZrO₂1404009976
2n-PentanalCyclohexanone0.2 wt.% Pd/ZrO₂1404009575
3n-HexanalCyclohexanone0.2 wt.% Pd/ZrO₂1404009671
4n-HeptanalCyclohexanone0.2 wt.% Pd/ZrO₂1404009674
5n-OctanalCyclohexanone0.2 wt.% Pd/ZrO₂1404009776

Data adapted from a study on the one-pot synthesis of 2-alkyl cycloketones.[21]

Visualization

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Reaction_Completion Check Reaction Completion (TLC/GC) Start->Check_Reaction_Completion Incomplete Reaction Incomplete Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Optimize_Time_Temp Optimize Reaction Time and/or Temperature Incomplete->Optimize_Time_Temp Check_Reagent_Purity Verify Reagent Purity (Cyclohexanone, Propyl Halide) Complete->Check_Reagent_Purity Impure Reagents Impure Check_Reagent_Purity->Impure No Pure Reagents Pure Check_Reagent_Purity->Pure Yes Purify_Reagents Purify Starting Materials Impure->Purify_Reagents Check_Anhydrous_Conditions Ensure Anhydrous Conditions (Dry Glassware/Solvents) Pure->Check_Anhydrous_Conditions Moisture Moisture Present Check_Anhydrous_Conditions->Moisture No Anhydrous Conditions Anhydrous Check_Anhydrous_Conditions->Anhydrous Yes Dry_Apparatus Thoroughly Dry Glassware and Use Anhydrous Solvents Moisture->Dry_Apparatus Evaluate_Base Evaluate Base/Enolate Formation (e.g., LDA quality, addition) Anhydrous->Evaluate_Base Suboptimal_Base Suboptimal Base/ Enolate Formation Evaluate_Base->Suboptimal_Base No Optimal_Base Optimal Base Conditions Evaluate_Base->Optimal_Base Yes Optimize_Base Use Fresh, Strong, Sterically Hindered Base (e.g., LDA) Suboptimal_Base->Optimize_Base Investigate_Workup Investigate Work-up and Purification Procedure Optimal_Base->Investigate_Workup

A troubleshooting workflow for addressing low yields.

References

Technical Support Center: 2-Propylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-propylcyclohexanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound is the α-alkylation of cyclohexanone (B45756). This involves deprotonating cyclohexanone with a strong base to form a nucleophilic enolate, which then reacts with a propyl halide (e.g., 1-iodopropane (B42940) or 1-bromopropane) in an SN2 reaction to form the desired product.[1][2][3][4]

Q2: Why is the choice of base so critical in this synthesis?

The choice of base is crucial as it determines the efficiency and selectivity of the reaction. A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is often preferred.[5][6][7] Using a full equivalent of a strong base like LDA ensures the complete and irreversible conversion of cyclohexanone to its enolate form. This minimizes the concentration of unreacted cyclohexanone, thereby reducing the likelihood of side reactions such as aldol (B89426) condensation.[5][6] Weaker bases, such as sodium ethoxide, only partially deprotonate the ketone, leading to an equilibrium mixture that can result in lower yields and more side products.[5]

Q3: What are the main side reactions to be aware of during the synthesis?

The primary side reactions include:

  • Over-alkylation (Polyalkylation): The mono-alkylated product, this compound, can be deprotonated again by the base and react with another equivalent of the propyl halide to form di- or poly-propylated products. This is more common when using weaker bases that allow for equilibrium conditions.[6]

  • Aldol Condensation: The enolate of cyclohexanone can act as a nucleophile and attack the carbonyl group of another unreacted cyclohexanone molecule, leading to the formation of high-molecular-weight byproducts.[5] This is minimized by ensuring complete enolate formation before adding the alkylating agent.

  • O-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). O-alkylation leads to the formation of 1-propoxycyclohexene, an undesired byproduct. The choice of solvent and counter-ion can influence the C/O alkylation ratio.

Q4: How can I favor the desired C-alkylation over O-alkylation?

Several factors can be controlled to favor C-alkylation:

  • Solvent: Aprotic solvents like Tetrahydrofuran (THF) are generally preferred.

  • Counter-ion: Lithium enolates (from using LDA) tend to be more covalent and favor C-alkylation compared to sodium or potassium enolates.

  • Electrophile: "Softer" electrophiles like propyl iodide are more likely to react at the "softer" carbon center of the enolate.

Q5: What is the difference between kinetic and thermodynamic control in this context?

While cyclohexanone is a symmetrical ketone, understanding kinetic versus thermodynamic control is crucial when working with substituted cyclohexanones.

  • Kinetic Control: This favors the faster-forming, less stable product. For enolate formation, this means deprotonating the less sterically hindered α-carbon. This is achieved by using a strong, bulky base like LDA at very low temperatures (e.g., -78 °C).[8][9]

  • Thermodynamic Control: This favors the most stable product. For enolates, this is the more substituted enolate. This is achieved by using a smaller, non-hindered base (like sodium hydride) at higher temperatures, allowing the reaction to equilibrate.[8][9]

For the synthesis of this compound from unsubstituted cyclohexanone, these principles are applied to ensure rapid and complete enolate formation to prevent side reactions.

Synthesis Pathway Diagram

Synthesis_Pathway Synthesis of this compound via α-Alkylation Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate 1. LDA, THF, -78°C Product This compound Enolate->Product 2. Propyl Halide (e.g., CH3CH2CH2I) O_Alkylation O-Alkylation Product (1-Propoxycyclohexene) Enolate->O_Alkylation Undesired O-attack Aldol_Product Aldol Condensation Product Enolate->Aldol_Product Attack on Cyclohexanone Poly_Alkylation Poly-alkylation Product Product->Poly_Alkylation Further Deprotonation

Caption: Reaction scheme for the synthesis of this compound highlighting key steps and potential side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete enolate formation.- Ensure the use of a strong, non-nucleophilic base like LDA. - Use a full equivalent of the base to drive the reaction to completion.[5] - Ensure all reagents and solvents are anhydrous.
2. Competing aldol condensation.- Add the cyclohexanone solution dropwise to the pre-formed LDA solution at -78°C to ensure the ketone is immediately converted to the enolate.[6]
3. Reaction with the alkylating agent by a weaker base (e.g., ethoxide).- Use LDA, which is too sterically hindered to react with the propyl halide.
4. Inefficient workup and purification.- Optimize extraction and distillation procedures. Consider vacuum distillation for purification.
Significant amount of unreacted cyclohexanone 1. Insufficient or degraded base.- Titrate the n-butyllithium used to prepare the LDA to confirm its molarity. - Prepare the LDA fresh before use.
2. Presence of water in the reaction.- Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). - Dry all glassware thoroughly.
Presence of high-molecular-weight byproducts 1. Aldol condensation is occurring.- Maintain a very low temperature (-78°C) during enolate formation and alkylation. - Ensure the order of addition is correct: add cyclohexanone to the base, then add the propyl halide.
Formation of 1-propoxycyclohexene (O-alkylation product) 1. Reaction conditions favor O-alkylation.- Use an aprotic solvent like THF. - Use a lithium counter-ion (from LDA) to promote C-alkylation.
Presence of di- and tri-propylated products 1. Over-alkylation is occurring.- Use only a slight excess (e.g., 1.05-1.1 equivalents) of the propyl halide. - Keep the reaction time to the minimum required for complete mono-alkylation. - Maintain a low reaction temperature to reduce the rate of further deprotonation.[6]

Scale-Up Troubleshooting

Problem Potential Cause(s) at Scale Recommended Solution(s)
Poor Yield and Inconsistent Results 1. Inefficient mixing and mass transfer.- Ensure the reactor is equipped with an appropriate agitator for viscous slurries (LDA can form aggregates). - Optimize stirring speed to ensure homogeneity without excessive shear.
2. Localized "hot spots" during reagent addition.- Control the addition rate of reagents, especially the alkylating agent, as the SN2 reaction is exothermic. - Use a jacketed reactor with an efficient cooling system to maintain a consistent low temperature.
Safety Concerns (e.g., thermal runaway) 1. Exothermic nature of the reaction.- Perform reaction calorimetry studies at the lab scale to understand the heat flow profile. - Implement a robust cooling system and emergency quenching plan.
2. Handling of pyrophoric reagents (n-BuLi).- Use engineered controls for reagent transfer (e.g., closed systems, metering pumps). - Ensure all personnel are trained in handling pyrophoric materials.
Difficulty in Downstream Processing 1. Emulsion formation during aqueous workup.- Optimize the quenching procedure; consider a slow, controlled addition to the quenching solution. - Use brine washes to help break emulsions.
2. Inefficient separation of product from byproducts.- Develop a robust fractional distillation protocol under vacuum to separate the product from higher-boiling poly-alkylated species and lower-boiling impurities.

Experimental Protocol: Synthesis of this compound

This protocol is designed for lab-scale synthesis and favors the formation of the mono-alkylated product.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.05 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form the LDA solution.

  • Enolate Formation: Add cyclohexanone (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the lithium enolate.

  • Alkylation: Add 1-iodopropane (1.1 equivalents) dropwise to the enolate solution, ensuring the temperature remains at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by vacuum distillation to obtain pure this compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_SM Analyze Crude Product: High % of Starting Material? Start->Check_SM Check_Poly Analyze Crude Product: High % of Poly-alkylated Product? Check_SM->Check_Poly No Solution_SM Issue: Incomplete Reaction - Check base activity/equivalents - Ensure anhydrous conditions - Increase reaction time Check_SM->Solution_SM Yes Check_Aldol Analyze Crude Product: High MW Byproducts? Check_Poly->Check_Aldol No Solution_Poly Issue: Over-alkylation - Reduce equivalents of propyl halide - Reduce reaction time - Ensure low temperature Check_Poly->Solution_Poly Yes Solution_Other Investigate other issues: - O-Alkylation - Workup/Purification losses Check_Aldol->Solution_Other No Solution_Aldol Issue: Aldol Condensation - Check order of addition - Ensure complete enolate formation  before adding halide - Maintain -78°C Check_Aldol->Solution_Aldol Yes

Caption: A logical workflow for troubleshooting low yields in this compound synthesis based on product analysis.

References

Technical Support Center: Purification of 2-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-propylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. For a typical synthesis involving the alkylation of cyclohexanone (B45756) or a Dieckmann cyclization, impurities may include:

  • Unreacted starting materials: Cyclohexanone, propyl bromide.

  • Over-alkylation products: 2,6-dipropylcyclohexanone.

  • Byproducts of side reactions: Self-condensation products of cyclohexanone (e.g., 2-(1-cyclohexenyl)cyclohexanone).

  • Solvents used in the reaction and workup.

  • Residual base or acid from the reaction.

  • Reduction products: 2-Propylcyclohexanol, if a reduction step is involved or if reducing agents are present.

Q2: Which purification method is best for my crude this compound?

A2: The optimal purification method depends on the nature and boiling points of the impurities.

  • Fractional Distillation is highly effective for separating this compound from impurities with significantly different boiling points, such as unreacted cyclohexanone and higher boiling point byproducts.

  • Column Chromatography is useful for removing impurities with similar boiling points to the product, such as isomers or structurally related byproducts.

  • Acid/Base Washes can be used to remove acidic or basic impurities.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography (GC): Provides information on the percentage of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR can identify and quantify impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the ketone functional group and the absence of impurities like alcohols (O-H stretch).

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation between fractions.

  • Possible Cause 1: The distillation is proceeding too quickly.

    • Solution: Reduce the heating rate to allow for proper equilibration on the fractionating column. Aim for a distillation rate of 1-2 drops per second.

  • Possible Cause 2: Inefficient fractionating column.

    • Solution: Ensure you are using a fractionating column (e.g., Vigreux or packed column) and not a simple distillation setup. For impurities with very close boiling points, a longer or more efficient packed column may be necessary.

  • Possible Cause 3: Fluctuating heat source.

    • Solution: Use a stable heating source like a heating mantle with a controller or an oil bath to ensure consistent vapor production.

Problem: The temperature at the distillation head is not stable.

  • Possible Cause 1: The thermometer is not placed correctly.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Possible Cause 2: The heating is uneven.

    • Solution: Ensure the heating mantle is in good contact with the flask and that the liquid is boiling smoothly. Using a stirring bar can help to ensure even boiling.

Column Chromatography

Problem: The compound is not moving down the column.

  • Possible Cause: The solvent system is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, slowly increase the percentage of ethyl acetate.

Problem: The compound is eluting too quickly.

  • Possible Cause: The solvent system is too polar.

    • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.

Problem: The separation between the product and an impurity is poor.

  • Possible Cause: The chosen solvent system is not optimal.

    • Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the one that provides the best separation between your product and the impurity. A shallower solvent gradient during the column chromatography can also improve separation.

Data Presentation

Table 1: Boiling Points of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound140.22~198
Cyclohexanone98.14155.6
Propyl bromide122.9971
Diethyl heptanedioate216.28252-255
2-Propylcyclohexanol142.24~84 (at 13 mbar)

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently.

    • Collect the initial fraction, which will contain lower-boiling impurities like residual solvents and unreacted propyl bromide. The temperature should be monitored and will plateau during the distillation of each component.

    • As the temperature rises and approaches the boiling point of this compound (approx. 198 °C), change the receiving flask to collect the purified product.

    • Continue distillation until the temperature starts to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.

  • Analysis: Analyze the collected fractions using GC or NMR to determine their purity.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel using a slurry method with the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to move the desired compound down the column. The choice of solvent and gradient should be guided by prior TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude_product Crude this compound distillation Fractional Distillation crude_product->distillation chromatography Column Chromatography crude_product->chromatography pure_product Pure this compound distillation->pure_product Collect fraction at ~198°C impurities1 Low-boiling Impurities distillation->impurities1 Early fractions chromatography->pure_product Combine pure fractions impurities2 High-boiling Impurities / Polar Impurities chromatography->impurities2 Separate fractions

Caption: General purification workflow for this compound.

FractionalDistillationTroubleshooting start Poor Separation cause1 Distillation Too Fast? start->cause1 solution1 Reduce Heating Rate cause1->solution1 Yes cause2 Inefficient Column? cause1->cause2 No solution2 Use Appropriate Fractionating Column cause2->solution2 Yes cause3 Unstable Heat Source? cause2->cause3 No solution3 Use Stable Heating (Mantle/Oil Bath) cause3->solution3 Yes ColumnChromatographyTroubleshooting start Compound Not Moving cause Eluent Polarity Too Low? start->cause solution Increase Eluent Polarity cause->solution Yes start2 Compound Eluting Too Fast cause2 Eluent Polarity Too High? start2->cause2 solution2 Decrease Eluent Polarity cause2->solution2 Yes

Stabilizing 2-Propylcyclohexanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization and storage of 2-propylcyclohexanone. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] The ideal storage temperature is between 2-8°C. The container should be tightly sealed to prevent exposure to air and moisture. For extended storage, blanketing the container with an inert gas such as nitrogen or argon is advisable to minimize oxidation.[3]

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is autoxidation, a free-radical chain reaction initiated by exposure to oxygen, light, or heat.[4] This process involves the formation of a hydroperoxide intermediate at the tertiary carbon adjacent to the carbonyl group (C2). This hydroperoxide is unstable and can decompose to form various degradation products, including ring-opened dicarboxylic acids and smaller volatile compounds.

Q3: What are the common impurities or degradation products observed in aged this compound?

A3: Over time, and with exposure to adverse conditions, this compound can degrade to form a variety of impurities. The most common degradation products resulting from autoxidation include:

  • 2-Hydroperoxy-2-propylcyclohexanone: The initial product of autoxidation.

  • Ring-opened products: Such as 6-oxo-nonanoic acid and other dicarboxylic acids, resulting from the cleavage of the cyclohexanone (B45756) ring.

  • Volatile byproducts: Smaller acidic and ketonic fragments.

  • Oligomeric and polymeric materials: Formed from self-condensation reactions, which can lead to discoloration (yellowing) and an increase in viscosity.

Q4: Can I use antioxidants to stabilize this compound?

A4: Yes, adding a suitable antioxidant can significantly inhibit the autoxidation process and prolong the shelf-life of this compound. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are particularly effective.[3][4][5] BHT acts as a free-radical scavenger, terminating the chain reaction of autoxidation. A typical concentration for BHT is in the range of 100-500 ppm (parts per million).

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for identifying and quantifying volatile impurities and degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can also be used, particularly for less volatile or thermally labile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify impurities.

  • Peroxide Test Strips: These can be used for a quick qualitative or semi-quantitative assessment of hydroperoxide formation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Yellowing of the solution Formation of colored degradation products, likely from oligomerization or condensation reactions following initial oxidation.1. Verify the age and storage conditions of the material. 2. Assess the purity using GC-MS or HPLC to identify the colored impurities. 3. If the purity is compromised, consider purifying the material by distillation under reduced pressure. 4. For future prevention, add an antioxidant like BHT (100-500 ppm) and store under an inert atmosphere.
Increased viscosity Polymerization or oligomerization of degradation products.1. Confirm the presence of high molecular weight species using appropriate analytical techniques (e.g., size exclusion chromatography). 2. The material may not be suitable for use if significant polymerization has occurred. 3. Implement a stabilization protocol with an antioxidant for new batches.
Presence of an acidic odor Formation of carboxylic acid degradation products from ring-opening oxidation.1. Measure the pH of an aqueous extract of the sample. 2. Use GC-MS or LC-MS to identify the acidic impurities. 3. Purification by distillation may be possible, but prevention through proper storage and stabilization is key.
Inconsistent experimental results Degradation of this compound leading to the presence of reactive impurities that may interfere with the intended reaction.1. Immediately assess the purity of the this compound using a validated analytical method. 2. Perform a peroxide test to check for the presence of hydroperoxides. 3. If impurities are detected, purify the reagent before use. 4. Always use freshly purified or properly stabilized material for sensitive applications.

Quantitative Stability Data

The following table provides representative data on the stability of a generic liquid ketone under different storage conditions. This data is for illustrative purposes, and it is recommended to perform a stability study on your specific batch of this compound.

Storage ConditionTime (Months)Purity (%)Peroxide Value (meq/kg)Appearance
2-8°C, Dark, Inert Atmosphere 0>99.5<1Colorless Liquid
6>99.5<1Colorless Liquid
12>99.0<2Colorless Liquid
2-8°C, Dark, Inert Atmosphere + BHT (250 ppm) 0>99.5<1Colorless Liquid
12>99.5<1Colorless Liquid
24>99.5<1Colorless Liquid
Room Temperature (~25°C), Dark, Air 0>99.5<1Colorless Liquid
398.515Faintly Yellow
697.040Yellow
40°C, Dark, Air (Accelerated Study) 0>99.5<1Colorless Liquid
196.075Yellow
392.5>100Yellow-Brown

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential impurities.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: 35-350 amu

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram.

    • Calculate the area percent of the this compound peak.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

Protocol 2: Stabilization of this compound with Butylated Hydroxytoluene (BHT)

Objective: To inhibit the autoxidation of this compound during storage.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT), antioxidant grade

  • Clean, dry, amber glass storage bottle with a screw cap

  • Inert gas (e.g., nitrogen or argon) source

Procedure:

  • Determine the required amount of BHT: For a target concentration of 250 ppm, you will need 250 mg of BHT per 1 kg of this compound.

  • Dissolve BHT: Accurately weigh the required amount of BHT. If adding to a large volume of this compound, it is recommended to first prepare a concentrated stock solution of BHT in a small amount of the ketone to ensure complete dissolution.

  • Inert Gas Blanketing: Before sealing the storage container, flush the headspace with a gentle stream of an inert gas for 1-2 minutes to displace any air.

  • Storage: Tightly seal the container and store it in a cool, dark place (2-8°C).

Protocol 3: Forced Degradation Study

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

Stress Conditions:

  • Acid Hydrolysis: Mix this compound with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix this compound with 0.1 M NaOH (1:1 v/v) and heat at 60°C for 24 hours.

  • Oxidation: Mix this compound with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat this compound at 80°C in an oven for 48 hours.

  • Photodegradation: Expose this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

Procedure for each condition:

  • Prepare a control sample (unstressed this compound).

  • Subject the samples to the respective stress conditions.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all stressed samples and the control sample using a suitable analytical method (e.g., the GC-MS method described in Protocol 1).

  • Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.

Visualizations

Degradation_Pathway This compound This compound 2-Propylcyclohexyl_Radical 2-Propylcyclohexyl_Radical This compound->2-Propylcyclohexyl_Radical Initiation (Heat, Light) Peroxy_Radical Peroxy_Radical 2-Propylcyclohexyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H-donor Alkoxy_Radical Alkoxy_Radical Hydroperoxide->Alkoxy_Radical Decomposition Ring_Opening Ring_Opening Alkoxy_Radical->Ring_Opening β-scission Degradation_Products Degradation_Products Ring_Opening->Degradation_Products Further Oxidation

Caption: Autoxidation pathway of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Decision cluster_3 Action Observed_Issue Observed Issue (e.g., Yellowing, Inconsistent Results) Purity_Assessment Assess Purity (GC-MS, HPLC) Observed_Issue->Purity_Assessment Peroxide_Test Test for Peroxides Observed_Issue->Peroxide_Test Purity_Acceptable Purity Acceptable? Purity_Assessment->Purity_Acceptable Peroxide_Test->Purity_Acceptable Use_As_Is Use As Is Purity_Acceptable->Use_As_Is Yes Purify Purify (e.g., Distillation) Purity_Acceptable->Purify No Stabilize_New_Batch Stabilize New Batch (Add BHT, Inert Gas) Use_As_Is->Stabilize_New_Batch Purify->Stabilize_New_Batch

Caption: Troubleshooting workflow for unstable this compound.

Caption: Factors affecting the stability of this compound.

References

Preventing epimerization of 2-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Propylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, with a focus on preventing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: this compound exists as two diastereomers: cis-2-propylcyclohexanone and trans-2-propylcyclohexanone. These isomers differ in the spatial arrangement of the propyl group relative to the plane of the cyclohexane (B81311) ring. Epimerization is the process where one of these isomers converts into the other. This typically occurs through the formation of an enol or enolate intermediate, which temporarily removes the stereocenter at the alpha-carbon (the carbon atom adjacent to the carbonyl group).

Q2: Why is preventing epimerization important?

A2: In many applications, particularly in drug development, only one specific diastereomer of a molecule possesses the desired biological activity. The other isomer may be inactive or even have undesirable side effects. Therefore, controlling the stereochemistry and preventing unwanted epimerization is crucial for the synthesis of a pure, effective, and safe final product.

Q3: What are the key factors that influence the epimerization of this compound?

A3: The primary factors that control the isomeric ratio of this compound are:

  • Base: The type of base (sterically hindered vs. non-hindered, strong vs. weak) is critical.

  • Temperature: Reaction temperature plays a significant role in determining the kinetic versus thermodynamic outcome.

  • Reaction Time: Longer reaction times can allow for the equilibration of isomers.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the intermediate enolate.

Q4: How can I selectively synthesize the cis or trans isomer of this compound?

A4: The selective synthesis of either the cis (kinetic product) or trans (thermodynamic product) isomer is achieved by controlling the reaction conditions to favor either kinetic or thermodynamic control.

  • To obtain the cis isomer (kinetic control) , a strong, sterically hindered base like Lithium Diisopropylamide (LDA) should be used at a low temperature (e.g., -78 °C) for a short reaction time.

  • To obtain the trans isomer (thermodynamic control) , a weaker, non-hindered base such as sodium ethoxide or potassium tert-butoxide is used at a higher temperature (e.g., room temperature or reflux) for a longer period, allowing the mixture to equilibrate to the more stable isomer.

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of cis and trans isomers when I want a single isomer.
  • Problem: Unwanted epimerization is occurring.

  • Troubleshooting Steps:

    • Review your reaction conditions: Compare your protocol to the established conditions for kinetic or thermodynamic control (see table below).

    • Temperature Control: Ensure strict temperature control. For kinetic control, maintaining a very low temperature is crucial to prevent equilibration.

    • Base Selection: The choice of base is paramount. For kinetic products, use a strong, bulky, non-nucleophilic base. For thermodynamic products, a smaller, weaker base that allows for reversible deprotonation is necessary.

    • Reaction Time: For kinetic control, quench the reaction as soon as the starting material is consumed to prevent the product from equilibrating. For thermodynamic control, ensure the reaction has run long enough to reach equilibrium.

Issue 2: I am unsure which isomer is the major product in my mixture.
  • Problem: Difficulty in identifying the cis and trans isomers.

  • Troubleshooting Steps:

    • NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the proton at the alpha-carbon bearing the propyl group will be different for the cis and trans isomers. In the more stable trans isomer, the propyl group is expected to be in an equatorial position, which will influence the chemical shifts of the ring protons.

    • GC-MS Analysis: The two diastereomers should have different retention times on a suitable gas chromatography column. While mass spectra of diastereomers are often very similar, their separation by GC allows for their quantification.

    • HPLC Analysis: Chiral High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating diastereomers, especially if enantiomeric separation is also a concern. Chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are often effective.

Data Presentation

The choice of reaction conditions dictates the stereochemical outcome of reactions involving this compound. The following table summarizes the expected major product under different conditions.

Control TypeConditionsMajor ProductMinor Product
Kinetic Strong, bulky base (e.g., LDA), Low temperature (-78 °C), Short reaction timecis-2-Propylcyclohexanonetrans-2-Propylcyclohexanone
Thermodynamic Weaker base (e.g., NaOEt), Higher temperature (RT to reflux), Longer reaction timetrans-2-Propylcyclohexanonecis-2-Propylcyclohexanone

The thermodynamic stability of the isomers is influenced by the steric strain associated with the propyl group. The "A-value" is a measure of the energy difference between the axial and equatorial conformations of a substituent on a cyclohexane ring. While a specific A-value for the n-propyl group is not commonly cited, it is expected to be slightly larger than that of an ethyl group (approximately 1.8-2.0 kcal/mol), indicating a strong preference for the equatorial position to minimize steric interactions. This preference for the equatorial position makes the trans isomer the thermodynamically more stable product.

Experimental Protocols

Protocol 1: Synthesis of cis-2-Propylcyclohexanone (Kinetic Control)

This protocol describes the alkylation of cyclohexanone (B45756) under kinetic control to favor the formation of the cis isomer.

Materials:

Procedure:

  • In a flame-dried, nitrogen-purged flask, prepare a solution of Lithium Diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.

  • Maintain the temperature at -78 °C and slowly add a solution of cyclohexanone in anhydrous THF to the LDA solution. Stir for 30 minutes to ensure complete formation of the lithium enolate.

  • Add 1-iodopropane to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Epimerization to trans-2-Propylcyclohexanone (Thermodynamic Control)

This protocol describes the equilibration of a mixture of this compound isomers to favor the more stable trans isomer.

Materials:

  • A mixture of cis- and trans-2-propylcyclohexanone

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the mixture of this compound isomers in anhydrous ethanol in a round-bottom flask.

  • Add a catalytic amount of sodium ethoxide to the solution.

  • Reflux the mixture for several hours, monitoring the isomeric ratio by GC-MS.

  • Once equilibrium is reached (the ratio of isomers no longer changes), cool the reaction mixture to room temperature.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Mandatory Visualization

Epimerization_Pathway cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control cis-2-Propylcyclohexanone cis-2-Propylcyclohexanone Enolate Enolate cis-2-Propylcyclohexanone->Enolate Fast, Irreversible cis-2-Propylcyclohexanone->Enolate trans-2-Propylcyclohexanone trans-2-Propylcyclohexanone trans-2-Propylcyclohexanone->Enolate Equilibration Enolate->trans-2-Propylcyclohexanone Slow, Reversible Enolate->trans-2-Propylcyclohexanone LDA, -78°C LDA, -78°C NaOEt, RT NaOEt, RT

Caption: Epimerization of this compound via an enolate intermediate.

Troubleshooting_Workflow Start Unwanted Epimerization (Mixture of Isomers) Check_Conditions Review Reaction Conditions: - Base (Type, Amount) - Temperature - Reaction Time Start->Check_Conditions Kinetic_Path Goal: Kinetic Product (cis) Check_Conditions->Kinetic_Path Thermodynamic_Path Goal: Thermodynamic Product (trans) Check_Conditions->Thermodynamic_Path Adjust_Kinetic Adjust for Kinetic Control: - Use Strong, Bulky Base (LDA) - Lower Temperature (-78°C) - Shorten Reaction Time Kinetic_Path->Adjust_Kinetic Incorrect Analyze_Product Analyze Product Mixture (GC-MS, NMR, HPLC) Kinetic_Path->Analyze_Product Correct Adjust_Thermodynamic Adjust for Thermodynamic Control: - Use Weaker Base (NaOEt) - Increase Temperature (RT) - Lengthen Reaction Time Thermodynamic_Path->Adjust_Thermodynamic Incorrect Thermodynamic_Path->Analyze_Product Correct Adjust_Kinetic->Analyze_Product Adjust_Thermodynamic->Analyze_Product End Desired Single Isomer Analyze_Product->End

Caption: Troubleshooting workflow for controlling epimerization.

Technical Support Center: Chiral Separation of 2-Propylcyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 2-propylcyclohexanone isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or No Resolution of Enantiomers

Question: I am not seeing any separation between the enantiomers of this compound on my chiral column. What are the likely causes and how can I fix this?

Answer:

Poor or no resolution is a common challenge in chiral separations. The primary reasons often involve the selection of the chiral stationary phase (CSP), the mobile phase composition, or the analytical conditions. The non-polar nature of the propyl group and the conformational flexibility of the cyclohexanone (B45756) ring can make achieving enantioselectivity for this compound particularly challenging.

Troubleshooting Workflow for Poor Resolution

cluster_csp CSP Evaluation cluster_mp Mobile Phase Optimization start Poor or No Resolution csp Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase If no improvement solution Resolution Improved csp->solution Resolution Achieved csp_type Screen Different CSP Types (e.g., Polysaccharide vs. Cyclodextrin) csp->csp_type temp Adjust Temperature mobile_phase->temp If no improvement mobile_phase->solution Resolution Achieved mp_composition Vary Solvent Ratios (e.g., Hexane (B92381)/IPA for NP-HPLC) mobile_phase->mp_composition injection Check Injection Technique temp->injection If no improvement temp->solution Resolution Achieved derivatization Consider Derivatization injection->derivatization If still no resolution injection->solution Resolution Achieved derivatization->solution Resolution Achieved csp_selector Try Different Chiral Selectors within the same CSP class csp_type->csp_selector mp_additives Introduce Additives (e.g., acids or bases for HPLC) mp_composition->mp_additives

Caption: Troubleshooting workflow for poor or no chiral resolution.

Possible Causes and Solutions:

Potential Cause Recommended Action
Inappropriate Chiral Stationary Phase (CSP) The interaction between the analyte and the CSP is fundamental for chiral recognition. For cyclic ketones like this compound, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often effective.[1] If you are using one type, screen columns from the other class. The selection of a suitable CSP is often empirical.[2]
Suboptimal Mobile Phase Composition (HPLC) In normal-phase HPLC, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol) is critical.[3] Systematically vary the percentage of the polar modifier. Sometimes, a small change can significantly impact selectivity.[4] For basic or acidic impurities, or to improve peak shape, consider adding a small amount (typically 0.1%) of an acidic (e.g., TFA, acetic acid) or basic (e.g., DEA) additive.[5][6]
Incorrect Temperature (GC & HPLC) Temperature affects the thermodynamics of the chiral recognition process.[4] In GC, lower temperatures often lead to better resolution, but longer analysis times.[7] Experiment with different oven temperatures or slower temperature ramps.[8] In HPLC, lower temperatures can also enhance weaker bonding forces, improving resolution.[3]
Column Overload (GC & HPLC) Injecting too much sample can lead to peak broadening and a loss of resolution.[8] This is particularly true for chiral GC columns.[7] Prepare a more dilute sample and inject a smaller volume.
Lack of Strong Interacting Functional Groups This compound lacks strong hydrogen bonding or π-π interaction sites, which can make chiral recognition difficult. If direct separation is unsuccessful, consider derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[9]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks for this compound are tailing significantly. What could be causing this and how do I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and quantification. Tailing is the more common issue and can be caused by several factors, from secondary interactions on the column to issues with the GC inlet or HPLC system.

Troubleshooting Workflow for Poor Peak Shape

cluster_overload Overload Check cluster_contam Contamination Inspection cluster_activity Active Site Assessment start Poor Peak Shape (Tailing/Fronting) check_overload Check for Column Overload start->check_overload check_contamination Inspect for Contamination check_overload->check_contamination If no improvement solution Peak Shape Improved check_overload->solution Improved dilute Dilute Sample check_overload->dilute check_activity Assess Active Sites check_contamination->check_activity If no improvement check_contamination->solution Improved trim_column Trim GC Column Inlet check_contamination->trim_column check_mobile_phase Review Mobile Phase (HPLC) check_activity->check_mobile_phase If no improvement check_activity->solution Improved deactivate_liner Use Deactivated GC Liner check_activity->deactivate_liner check_mobile_phase->solution Improved inject_less Reduce Injection Volume dilute->inject_less wash_column Wash HPLC Column trim_column->wash_column replace_liner Replace GC Inlet Liner wash_column->replace_liner additives Use Mobile Phase Additives (HPLC) deactivate_liner->additives

Caption: Troubleshooting workflow for poor peak shape.

Possible Causes and Solutions:

Potential Cause Recommended Action
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak tailing. For GC, trim the first few centimeters of the column.[10] For HPLC, flush the column with a strong, compatible solvent.[11]
Active Sites in the System (GC) Silanol groups in the GC inlet liner or on the column itself can cause interactions with the ketone functional group, leading to tailing. Use a deactivated inlet liner and ensure your column is of high quality.
Secondary Interactions on the Column (HPLC) Unwanted interactions between the analyte and the stationary phase can cause peak tailing. The addition of a mobile phase additive can often mitigate these effects. For a neutral compound like this compound, this is less common but can occur if there are acidic or basic sites on the stationary phase.
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing.[8] Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH (HPLC) While this compound is neutral, trace impurities in the sample or on the column may be ionizable. Ensuring the mobile phase is buffered or contains additives can sometimes improve peak shape.[6]

Issue 3: Irreproducible Retention Times and/or Resolution

Question: My retention times and the resolution between the enantiomers of this compound are fluctuating between runs. What could be the reason for this instability?

Answer:

Reproducibility is key for reliable quantification. Fluctuations in retention times and resolution often point to instability in the chromatographic system or changes in the column chemistry.

Possible Causes and Solutions:

Potential Cause Recommended Action
Temperature Fluctuations Both GC oven temperature and HPLC column compartment temperature must be stable and consistent.[12] Ensure the instrument's temperature control is functioning correctly and allow sufficient time for equilibration before starting a sequence.
Mobile Phase Instability (HPLC) If using a mixed mobile phase, ensure it is well-mixed and degassed. Solvent proportions can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily.
Column "Memory" Effects (HPLC) Chiral stationary phases can "remember" previous mobile phases and additives.[13] If you have recently changed your mobile phase, the column may require an extended equilibration time. It is good practice to dedicate a column to a specific mobile phase system when possible.[13]
Carrier Gas Flow Rate Variations (GC) Check for leaks in the GC system and ensure the gas regulators are providing a constant pressure. Changes in carrier gas velocity will affect retention times.[10]
Column Degradation Over time, the stationary phase of the chiral column will degrade, leading to a loss of performance and reproducibility. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Frequently Asked Questions (FAQs)

1. Which type of chiral column is best for separating this compound isomers?

There is no single "best" column for all chiral separations. However, for cyclic ketones, polysaccharide-based CSPs (e.g., Chiralpak® series with cellulose or amylose derivatives) and cyclodextrin-based CSPs (often used in GC) are excellent starting points.[1][14] The choice often comes down to empirical screening of a few different columns.

2. Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this separation?

Both techniques can be suitable. The choice depends on the sample matrix, required sensitivity, and available instrumentation.

  • GC: this compound is volatile, making it a good candidate for GC. Chiral GC with a cyclodextrin-based column can offer high efficiency and resolution.[8][14]

  • HPLC: HPLC offers more flexibility in terms of mobile phase and stationary phase selection. Normal-phase HPLC on a polysaccharide-based CSP is a very common and powerful approach for separating ketone enantiomers.[1][15]

3. How does the propyl group affect the chiral separation?

The 2-propyl group is a non-polar alkyl substituent. Its presence and conformation (axial vs. equatorial) are critical for the chiral recognition mechanism. The CSP must be able to differentiate the spatial arrangement of this group relative to the carbonyl group on the cyclohexane (B81311) ring. The flexibility of the cyclohexane ring adds another layer of complexity, as the molecule exists in an equilibrium of chair conformations.

4. Can I use reversed-phase HPLC for this separation?

While normal-phase is more common for the chiral separation of relatively non-polar compounds like this compound, reversed-phase methods can also be developed, particularly with certain cyclodextrin (B1172386) or macrocyclic antibiotic-based CSPs.[3] However, achieving good retention and resolution may be more challenging.

5. My sample is in a complex matrix. How should I prepare it before injection?

Proper sample preparation is crucial to protect the chiral column and avoid interferences. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to isolate the this compound and remove interfering compounds. Always ensure the final sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.

Quantitative Data Summary

Table 1: Representative HPLC Separation Data for a Substituted Cyclohexenone [1]

ParameterValue
Column Chiralpak® AD-H (Cellulose derivative)
Mobile Phase n-Hexane / Ethanol (85:15, v/v)
Flow Rate 0.8 mL/min
Temperature 30 °C
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 9.7 min
Resolution (Rs) > 2.0
Separation Factor (α) ~ 1.15

Table 2: Representative GC Separation Data for a Cyclic Ketone (e.g., Camphor) [14]

ParameterValue
Column Rt-βDEXse (Cyclodextrin derivative)
Carrier Gas Helium
Oven Program 60 °C (1 min hold), ramp to 180 °C at 2 °C/min
Retention Time (Enantiomer 1) ~ 25.1 min
Retention Time (Enantiomer 2) ~ 25.5 min
Resolution (Rs) > 1.8
Separation Factor (α) ~ 1.02

Experimental Protocols

Below are detailed, representative methodologies for the chiral separation of this compound isomers. These should be considered as starting points for method development and optimization.

Protocol 1: Chiral HPLC Method Development

1. Objective: To develop a normal-phase HPLC method for the enantioselective separation of this compound.

2. Materials:

  • HPLC System: With UV detector

  • Chiral Column: Chiralpak® IA or AD-H (250 x 4.6 mm, 5 µm)

  • Solvents: HPLC-grade n-Hexane and Ethanol

  • Sample: Racemic this compound standard

3. Initial Conditions:

  • Mobile Phase: n-Hexane / Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (ketones have a weak chromophore, so a low wavelength is needed)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.[1]

4. Optimization Workflow:

cluster_selectivity Selectivity Optimization start Start with Initial HPLC Conditions (Hex/EtOH 90:10, 1 mL/min, 25°C) check_retention Assess Retention Time (k') Is 1 < k' < 10? start->check_retention adjust_mp Adjust Mobile Phase Strength (Vary %EtOH) check_retention->adjust_mp No check_resolution Assess Resolution (Rs) Is Rs > 1.5? check_retention->check_resolution Yes adjust_mp->check_retention Re-evaluate adjust_selectivity Optimize Selectivity check_resolution->adjust_selectivity No optimized Method Optimized check_resolution->optimized Yes adjust_selectivity->check_resolution Re-evaluate change_alcohol Change Alcohol Modifier (e.g., to IPA) adjust_selectivity->change_alcohol change_temp Vary Temperature (e.g., 15°C to 35°C) change_alcohol->change_temp change_flow Adjust Flow Rate (e.g., 0.8 to 1.2 mL/min) change_temp->change_flow

Caption: Workflow for HPLC method development.

5. Step-by-Step Procedure:

  • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard.

  • If retention is too long, increase the percentage of ethanol. If it is too short, decrease the percentage of ethanol.

  • Once reasonable retention is achieved, assess the resolution.

  • If resolution is poor, try changing the alcohol modifier to isopropanol.

  • Further fine-tune the separation by making small adjustments to the temperature and flow rate. Lower temperatures often improve resolution.[3]

Protocol 2: Chiral GC Method Development

1. Objective: To develop a GC method for the enantioselective separation of this compound.

2. Materials:

  • GC System: With Flame Ionization Detector (FID)

  • Chiral Column: A cyclodextrin-based column such as Rt-βDEXsm or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen

  • Sample: Racemic this compound standard

3. Initial Conditions:

  • Carrier Gas Flow: 1.5 mL/min (constant flow)

  • Inlet Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 2 °C/min to 160 °C.

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Sample Preparation: Dilute the sample in hexane to a concentration of 100 µg/mL.

4. Optimization Workflow:

cluster_temp Temperature Optimization start Start with Initial GC Conditions (80°C, 2°C/min ramp) check_peaks Assess Peak Shape and Elution start->check_peaks adjust_temp_program Adjust Temperature Program check_peaks->adjust_temp_program Peaks too broad or too sharp check_resolution Assess Resolution (Rs) Is Rs > 1.5? check_peaks->check_resolution Good peak shape adjust_temp_program->check_peaks Re-evaluate lower_initial_temp Lower Initial Temperature adjust_temp_program->lower_initial_temp adjust_flow Optimize Carrier Gas Flow check_resolution->adjust_flow No optimized Method Optimized check_resolution->optimized Yes adjust_flow->check_resolution Re-evaluate slower_ramp Use Slower Ramp Rate (e.g., 1°C/min) lower_initial_temp->slower_ramp isothermal_run Try Isothermal Run slower_ramp->isothermal_run

Caption: Workflow for GC method development.

5. Step-by-Step Procedure:

  • Install the chiral GC column according to the manufacturer's instructions.

  • Condition the column as recommended.

  • Set the initial GC conditions and allow the system to equilibrate.

  • Inject the diluted standard.

  • Analyze the chromatogram for peak shape and resolution.

  • If resolution is insufficient, lower the initial oven temperature and/or decrease the temperature ramp rate.[8] Slower ramps generally provide better resolution.[8]

  • Once separation is observed, optimize the carrier gas flow rate to achieve the best efficiency and resolution.

  • Ensure the sample concentration is not causing column overload, which can manifest as broadened or tailing peaks.[7]

References

Technical Support Center: Optimizing Catalyst Selection for 2-Propylcyclohexanone Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 2-propylcyclohexanone to 2-propylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound hydrogenation?

The primary products are the diastereomers of 2-propylcyclohexanol: cis-2-propylcyclohexanol and trans-2-propylcyclohexanol. The ratio of these isomers is a critical aspect of reaction optimization, as one isomer is often desired over the other in synthetic applications.

Q2: Which catalysts are commonly used for the hydrogenation of this compound?

Commonly employed heterogeneous catalysts for ketone hydrogenation are applicable to this compound and include:

  • Palladium on carbon (Pd/C): A widely used and versatile catalyst.

  • Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂ - Adams' catalyst): Often more active than palladium catalysts.

  • Raney Nickel (Raney Ni): A cost-effective and highly active catalyst.

  • Rhodium on carbon (Rh/C): Can offer good selectivity.

  • Ruthenium on carbon (Ru/C): Known for its effectiveness in hydrogenating aromatic rings, but can also be used for ketones.

The choice of catalyst significantly impacts conversion, reaction time, and, most importantly, the stereoselectivity (cis:trans ratio) of the product.

Q3: How does the choice of catalyst affect the cis/trans selectivity of 2-propylcyclohexanol?

The stereochemical outcome of the hydrogenation is influenced by the catalyst's interaction with the substrate. The bulky propyl group at the C2 position sterically hinders one face of the carbonyl group.

  • Catalysts like Rhodium and Ruthenium often lead to the formation of the cis isomer as the major product. This is attributed to the sterically less hindered approach of the ketone to the catalyst surface.

  • Catalysts like Palladium and Platinum can provide a higher proportion of the thermodynamically more stable trans isomer, particularly under conditions that allow for equilibration.

  • Raney Nickel 's selectivity can be influenced by preparation methods and reaction conditions.

Q4: What is the effect of reaction parameters such as temperature and pressure on the hydrogenation of this compound?

Temperature and pressure are critical parameters:

  • Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions like hydrogenolysis and dehydration, and may also decrease stereoselectivity. For many standard hydrogenations, room temperature to moderately elevated temperatures (e.g., 25-80°C) is a good starting point.

  • Hydrogen Pressure: Higher hydrogen pressure typically increases the reaction rate. For most laboratory-scale hydrogenations, pressures ranging from atmospheric (using a hydrogen balloon) to 50 bar are common. More sterically hindered ketones may require higher pressures for efficient conversion.

Q5: How do I choose the right solvent for my reaction?

The solvent can influence the solubility of the substrate and hydrogen, as well as the catalyst's activity.

  • Protic solvents like ethanol (B145695), methanol, and acetic acid are commonly used and can accelerate the reaction rate.

  • Aprotic solvents such as ethyl acetate, tetrahydrofuran (B95107) (THF), and hexane (B92381) are also effective and can be advantageous if the substrate or product is sensitive to protic conditions. The solvent should be of high purity and deoxygenated before use to prevent catalyst deactivation.

Troubleshooting Guide

Issue 1: Low or No Conversion

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst. Catalysts can deactivate over time due to oxidation or improper storage.- Ensure the catalyst was not unduly exposed to air during handling. Handle catalysts under an inert atmosphere (e.g., nitrogen or argon) where possible.
Catalyst Poisoning - Ensure high purity of the substrate, solvent, and hydrogen gas. Sulfur, nitrogen compounds, and halides can act as catalyst poisons.- Purify the starting material if impurities are suspected.
Insufficient Hydrogen - For balloon hydrogenations, ensure the balloon is adequately filled and that there are no leaks in the system.- For reactions in a pressure vessel, check for leaks and ensure the pressure is maintained throughout the reaction.
Poor Mass Transfer - Increase the stirring rate to ensure efficient mixing of the substrate, catalyst, and hydrogen.- Ensure the catalyst is well-suspended in the reaction mixture.
Suboptimal Conditions - Gradually increase the reaction temperature in increments of 10-20°C.- Increase the hydrogen pressure.
Issue 2: Poor Stereoselectivity (Undesired cis:trans Ratio)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Catalyst Choice - To favor the cis isomer, consider using Rh/C or Ru/C.- To favor the trans isomer, Pt-based catalysts or Pd/C under equilibrating conditions can be tested.
Reaction Temperature Too High - Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product.
Solvent Effects - The polarity of the solvent can influence the substrate's orientation on the catalyst surface. Experiment with a range of solvents (e.g., ethanol, hexane, ethyl acetate).
Reaction Time - For catalysts that can promote isomerization, a shorter reaction time may favor the kinetic product, while a longer time may lead to the thermodynamic product. Monitor the reaction progress over time.

Data Presentation: Catalyst Performance in 2-Alkylcyclohexanone Hydrogenation

Disclaimer: The following data is compiled from studies on 2-alkylcyclohexanones and serves as a general guideline. Optimal conditions for this compound may vary.

Table 1: Relative Reactivity of 2-Alkylcyclohexanones Compared to Cyclohexanone (B45756)

CatalystRelative Reactivity of this compound
Palladium (Pd)Less reactive than cyclohexanone
Platinum (Pt)Less reactive than cyclohexanone
Rhodium (Rh)Less reactive than cyclohexanone
Ruthenium (Ru)Less reactive than cyclohexanone
Iridium (Ir)Less reactive than cyclohexanone

Source: Adapted from a study on competitive hydrogenation of cyclohexanone and 2-alkylcyclohexanones.[1]

Table 2: General Stereoselectivity Trends for Hydrogenation of 2-Substituted Cyclohexanones

CatalystPredominant IsomerNotes
Rh/CcisOften provides high selectivity for the sterically less hindered addition product.
Ru/CcisSimilar to Rhodium, favors the kinetic product.
PtO₂ / Pt/CtransCan favor the thermodynamically more stable product, especially at longer reaction times or higher temperatures.
Pd/CVariableSelectivity can be highly dependent on reaction conditions (solvent, temperature, support).
Raney NiVariableCan be influenced by catalyst preparation and the presence of additives.

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation using Pd/C at Atmospheric Pressure

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (balloon)

  • Round-bottom flask with a stir bar

  • Septum

  • Filtration setup (e.g., Celite® pad or syringe filter)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and ethanol to form a solution.

  • Under a gentle stream of inert gas (nitrogen or argon), carefully add 10% Pd/C (5-10 mol% of Pd).

  • Seal the flask with a septum.

  • Connect the flask to a vacuum line and carefully evacuate the air.

  • Backfill the flask with hydrogen from a balloon.

  • Repeat the vacuum/hydrogen cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as required.

Protocol 2: General Procedure for Hydrogenation using Raney® Nickel under Pressure

Materials:

  • This compound

  • Raney® Nickel (in a water or ethanol slurry)

  • Ethanol (or other suitable solvent)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • To a high-pressure reactor vessel, add this compound and ethanol.

  • Carefully add the Raney® Nickel slurry. The catalyst should be kept wet with solvent at all times.

  • Seal the reactor according to the manufacturer's instructions.

  • Flush the reactor with hydrogen gas several times to remove air.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 psi).

  • Begin agitation and heat the reactor to the desired temperature (e.g., 50°C).

  • Monitor the reaction by observing the pressure drop.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess pressure.

  • Flush the reactor with an inert gas.

  • Carefully open the reactor and filter the contents through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Visualizations

experimental_workflow General Experimental Workflow for this compound Hydrogenation start Start prep Prepare Reactant Solution (this compound in Solvent) start->prep add_catalyst Add Catalyst (e.g., Pd/C, Raney Ni) prep->add_catalyst setup Setup Reaction Vessel (Flask or Autoclave) add_catalyst->setup inert Inert Atmosphere (Purge with N2 or Ar) setup->inert hydrogenate Introduce Hydrogen (Balloon or Pressure) inert->hydrogenate reaction Stir and/or Heat (Monitor Progress) hydrogenate->reaction workup Reaction Work-up reaction->workup filter Filter to Remove Catalyst workup->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Chromatography/Distillation) concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow for the hydrogenation of this compound.

catalyst_selection_logic Catalyst Selection Guide for 2-Propylcyclohexanol Stereoisomers desired_isomer Desired Stereoisomer? cis_isomer cis-2-Propylcyclohexanol (Kinetic Product) desired_isomer->cis_isomer cis trans_isomer trans-2-Propylcyclohexanol (Thermodynamic Product) desired_isomer->trans_isomer trans rh_ru_catalyst Consider Rh/C or Ru/C cis_isomer->rh_ru_catalyst pt_pd_catalyst Consider PtO2 or Pd/C trans_isomer->pt_pd_catalyst low_temp Use Lower Temperature rh_ru_catalyst->low_temp equilibrate Allow for Equilibration (Longer Reaction Time / Higher Temperature) pt_pd_catalyst->equilibrate

Caption: A logical guide for selecting a catalyst based on the desired stereoisomer of 2-propylcyclohexanol.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-propylcyclohexanone, offering a comparison with related compounds, cyclohexanone (B45756) and 2-methylcyclohexanone (B44802), to aid researchers, scientists, and drug development professionals in spectral interpretation. The information is supported by experimental data and includes a comprehensive experimental protocol for acquiring such spectra.

Comparison of ¹H NMR Spectral Data

The introduction of an alkyl substituent at the C-2 position of the cyclohexanone ring significantly influences the chemical shifts of the neighboring protons. The electron-donating nature of the alkyl group generally leads to a slight shielding effect. However, the conformational complexities of the substituted ring and the anisotropic effect of the carbonyl group result in a more nuanced distribution of signals.

The following table summarizes the ¹H NMR spectral data for this compound and compares it with cyclohexanone and 2-methylcyclohexanone. The data for this compound is based on available spectral information, with assignments inferred from established NMR principles.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-2 (CH)2.27-2.38m-
H-6 (CH₂)2.27-2.38m-
H-3, H-5 (CH₂)1.63-2.10m-
H-4 (CH₂)1.18-1.39m-
Propyl-CH₂ (α)1.30m-
Propyl-CH₂ (β)1.30m-
Propyl-CH₃ (γ)0.90t~7.0
Cyclohexanone [1]H-2, H-6 (CH₂)2.35t6.5
H-3, H-5 (CH₂)1.86p6.2
H-4 (CH₂)1.71p6.2
2-Methylcyclohexanone H-2 (CH)~2.4m-
H-6 (CH₂)~2.3m-
H-3, H-5 (CH₂)1.6-2.1m-
H-4 (CH₂)~1.3m-
Methyl-CH₃~1.0d~7.0

Note: The data for this compound is primarily based on a list of chemical shifts from ChemicalBook, and as such, multiplicities and coupling constants for the complex multiplets of the ring protons are not fully resolved in the provided information.[2] The data for cyclohexanone and 2-methylcyclohexanone are compiled from various sources for comparative purposes.[1][3]

Experimental Protocol: ¹H NMR Spectroscopy of Liquid Ketones

This section outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of a liquid sample, such as this compound, using a modern NMR spectrometer.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals. If necessary, purify the liquid by distillation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For nonpolar to moderately polar ketones like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. Avoid any solid particles; if present, filter the solution through a small plug of glass wool in the pipette.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: The following steps are generalized for a modern Fourier transform NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample changer or directly into the magnet.

  • Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • Tuning and Matching: The probe is tuned and matched to the appropriate frequency for protons (¹H).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Data Acquisition: Start the acquisition.

3. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (upright and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

¹H NMR Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of a ¹H NMR spectrum, from sample preparation to final structure elucidation.

G ¹H NMR Spectrum Analysis Workflow cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B C Fourier Transform (FID to Spectrum) B->C D Phasing & Baseline Correction C->D E Referencing & Integration D->E F Analyze Chemical Shifts (Electronic Environment) E->F G Analyze Splitting Patterns (Neighboring Protons) E->G H Analyze Coupling Constants (Structural Connectivity) E->H I Assign Signals to Protons F->I G->I H->I J Structure Elucidation/ Confirmation I->J

Caption: Workflow of ¹H NMR analysis.

References

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through the fragmentation patterns of ionized compounds. This guide offers a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 2-propylcyclohexanone against its structural analogs: cyclohexanone (B45756), 2-methylcyclohexanone, and 2-ethylcyclohexanone (B1346015). By examining the influence of the 2-alkyl substituent on the fragmentation pathways, this document serves as a valuable resource for the identification and structural elucidation of substituted cyclohexanones.

Comparative Analysis of Fragmentation Patterns

The introduction of an alkyl substituent at the C-2 position of the cyclohexanone ring significantly influences the fragmentation pattern observed in mass spectrometry. The primary fragmentation mechanisms for these compounds include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and rearrangement reactions, most notably the McLafferty rearrangement. The relative abundance of the resulting fragment ions is dictated by the stability of the carbocations and neutral radicals formed.

The table below summarizes the major fragment ions and their relative intensities for this compound and its selected analogs. This quantitative data provides a clear basis for distinguishing between these structurally similar compounds.

CompoundMolecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z (Relative Intensity %)]
Cyclohexanone 985598 (40), 83 (10), 70 (20), 69 (35), 55 (100), 42 (60)
2-Methylcyclohexanone 112112112 (100), 97 (30), 84 (25), 69 (70), 55 (65), 41 (80)
2-Ethylcyclohexanone 12698126 (15), 111 (5), 98 (100), 83 (30), 70 (25), 55 (75)
This compound 14098140 (10), 111 (5), 98 (100), 83 (20), 70 (20), 55 (70), 41 (60)

Deciphering the Fragmentation Pathways

The fragmentation of this compound and its analogs upon electron ionization is a complex process governed by fundamental principles of organic mass spectrometry. The initial event is the formation of a molecular ion (M+), which then undergoes a series of fragmentation reactions to yield smaller, charged fragments.

Alpha-Cleavage

Alpha-cleavage is a dominant fragmentation pathway for ketones.[1] This process involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. For 2-alkylcyclohexanones, there are two potential alpha-cleavage sites: between C1-C2 and C1-C6. Cleavage of the C1-C2 bond is often favored as it can lead to the loss of the alkyl substituent.

In the case of this compound, the loss of the propyl radical (C3H7•) via alpha-cleavage is not a major pathway. Instead, a more prominent fragmentation involves the cleavage of the bond between the alkyl group and the ring, followed by subsequent rearrangements.

Ring Cleavage and Rearrangements

For cyclic ketones, the initial alpha-cleavage often leads to the opening of the ring, forming a distonic ion.[2] This intermediate can then undergo further fragmentation. A characteristic fragmentation for cyclohexanones is the formation of an ion at m/z 55.[3] This fragment is often the base peak in the spectrum of cyclohexanone itself. The presence of a 2-alkyl substituent alters the relative importance of this pathway.

A significant fragmentation pathway for 2-ethyl and this compound involves the loss of an alkene through a rearrangement process, leading to the formation of a stable ion at m/z 98. This ion corresponds to the molecular ion of cyclohexanone and is the base peak in the spectra of both 2-ethylcyclohexanone and this compound.

McLafferty Rearrangement

The McLafferty rearrangement is another important fragmentation mechanism for carbonyl compounds that possess a γ-hydrogen atom.[4][5] This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond to eliminate a neutral alkene molecule. For this compound, the propyl group provides the necessary γ-hydrogens, making the McLafferty rearrangement a possible, though not always dominant, fragmentation pathway.

The following diagram illustrates the key fragmentation pathways of this compound.

fragmentation_pathway M This compound M+• m/z 140 frag98 [C6H10O]+• m/z 98 (Base Peak) M->frag98 - C3H6 frag111 [M - C2H5]+ m/z 111 M->frag111 - C2H5• frag55 [C4H7O]+ m/z 55 frag98->frag55 Ring Cleavage frag41 [C3H5]+ m/z 41 frag98->frag41 Further Fragmentation

References

Alkyl Substitution on Cyclohexanone: A Comparative Guide to Carbonyl Stretching Frequencies in IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is a cornerstone technique for functional group identification. The carbonyl (C=O) stretch of ketones, in particular, provides a strong, characteristic absorption band that can be sensitive to the local chemical environment. This guide provides a comparative analysis of the C=O stretching frequency in 2-propylcyclohexanone and related substituted cyclohexanones, supported by experimental data.

Comparison of C=O Stretching Frequencies

The position of the C=O stretching vibration in the IR spectrum of cyclic ketones is influenced by factors such as ring strain and substitution. In the case of cyclohexanones, which exist in a relatively strain-free chair conformation, the primary influence on the C=O frequency is electronic and steric effects from substituents.

CompoundC=O Stretching Frequency (cm⁻¹)Measurement Phase
Cyclohexanone (B45756)~1715Liquid Film
2-Methylcyclohexanone~1715Gas Phase
This compound~1715Gas Phase
2,6-Dimethylcyclohexanone~1715Gas Phase

As the data indicates, the introduction of alkyl substituents at the 2-position of the cyclohexanone ring does not significantly shift the C=O stretching frequency compared to the parent cyclohexanone. Saturated aliphatic ketones typically exhibit a C=O stretch around 1715 cm⁻¹.[1] The alkyl groups (methyl and propyl) are weakly electron-donating and do not produce a notable electronic effect on the carbonyl group that would alter its bond strength and, consequently, its stretching frequency.

Experimental Protocols

The presented data is based on Fourier Transform Infrared (FT-IR) spectroscopy. Below is a generalized protocol for obtaining the IR spectrum of a liquid ketone sample.

Objective: To acquire the gas-phase infrared spectrum of a volatile ketone.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell. A common instrument for this purpose is a Digilab FTS-14 spectrometer.[2]

Methodology:

  • Sample Preparation: A small amount of the neat liquid sample (e.g., this compound) is injected into an evacuated gas cell. The sample is allowed to vaporize and fill the cell.

  • Background Spectrum: A background spectrum of the empty gas cell is recorded. This is crucial to subtract the spectral contributions of atmospheric gases (e.g., CO₂, H₂O) and any residues in the cell.

  • Sample Spectrum: The gas cell containing the vaporized sample is placed in the spectrometer's sample compartment.

  • Data Acquisition: The IR spectrum of the sample is recorded. This typically involves multiple scans that are averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

An alternative method for non-volatile liquids is using a capillary cell for a neat (undiluted) sample.[2] In this method, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded.

Logical Relationship of Substitution and C=O Frequency

The following diagram illustrates the general principles influencing the C=O stretching frequency in cyclic ketones.

G Factors Influencing C=O Stretching Frequency in Cyclic Ketones cluster_0 Effect of Alkyl Substitution cluster_1 Effect of Ring Strain cluster_2 Effect of Conjugation A Cyclohexanone (~1715 cm⁻¹) B 2-Alkylcyclohexanone (e.g., this compound) ~1715 cm⁻¹ A->B No significant change (Weak inductive effect) C Cyclopentanone (~1750 cm⁻¹) A->C Increase in frequency D α,β-Unsaturated Cyclohexanone (<1700 cm⁻¹) A->D Decrease in frequency

References

Navigating the Separation of 2-Propylcyclohexanone: A Gas Chromatography Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analytical separation and identification of chemical compounds are paramount. This guide provides a comparative analysis of the gas chromatography (GC) retention behavior of 2-propylcyclohexanone against structurally similar alkyl-substituted cyclohexanones. By understanding the elution patterns of these compounds, researchers can optimize their analytical methods for improved accuracy and efficiency.

This guide presents experimental data in the form of Kovats retention indices, a standardized measure in gas chromatography that is less dependent on any single instrument's operating conditions. A detailed experimental protocol is also provided to enable the reproduction and adaptation of these findings in your own laboratory.

Comparative Analysis of Retention Indices

The retention of a compound in gas chromatography is fundamentally influenced by its volatility and its interaction with the stationary phase of the GC column. For a homologous series of 2-alkylcyclohexanones on a non-polar stationary phase, the retention time, and consequently the Kovats retention index, is expected to increase with the size of the alkyl substituent. This is due to the increase in molecular weight and boiling point, leading to decreased volatility.

The following table summarizes the Kovats retention indices for this compound and a selection of its structural analogs on a semi-standard non-polar stationary phase (e.g., HP-5MS or equivalent).

Compound NameChemical StructureMolecular FormulaKovats Retention Index (Semi-standard non-polar)
2-Methylcyclohexanone(Structure of 2-Methylcyclohexanone)C₇H₁₂O929 - 954[1]
2-Ethylcyclohexanone (B1346015)(Structure of 2-Ethylcyclohexanone)C₈H₁₄OData not directly found, but expected to be between 2-methyl and 2-propyl derivatives
This compound (Structure of this compound) C₉H₁₆O 1134, 1136 [2]
2-sec-Butylcyclohexanone(Structure of 2-sec-Butylcyclohexanone)C₁₀H₁₈O1194, 1196[3]
2-Butylcyclohexanone (B1265551)(Structure of 2-Butylcyclohexanone)C₁₀H₁₈OData not directly found, but expected to be higher than 2-propyl and 2-sec-butyl derivatives[4]
2,6-Dimethylcyclohexanone(Structure of 2,6-Dimethylcyclohexanone)C₈H₁₄O985 (standard non-polar), 994 (semi-standard non-polar)[2]

Note: The retention index for 2-ethylcyclohexanone and 2-butylcyclohexanone was not explicitly found in the search results but can be inferred to fall in a predictable pattern based on molecular structure and the data available for the other analogs.

Experimental Protocol

This section outlines a typical experimental protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound and its analogs.

1. Sample Preparation:

  • Standard Solutions: Prepare individual standard solutions of this compound and each of the comparative alkyl-substituted cyclohexanones in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 10 µg/mL.[5]

  • Mixed Standard Solution: Prepare a mixed standard solution containing all the compounds of interest at the same concentration.

  • Filtration: Ensure all solutions are free of particulate matter by filtering through a 0.22 µm syringe filter before injection.[6]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 6890 or similar model.

  • Mass Spectrometer: An Agilent 5975 or equivalent mass selective detector.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is recommended.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Inlet Temperature: 250 °C.[6]

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless injection is suitable for trace analysis.[6]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.[6]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: Scan from m/z 40 to 400.[6]

    • Ion Source Temperature: 230 °C.[6]

    • Transfer Line Temperature: 280 °C.[6]

3. Data Analysis:

  • The retention time of each compound is determined from the apex of its corresponding peak in the total ion chromatogram.

  • The Kovats retention index (I) for each analyte can be calculated using the following formula, by running a series of n-alkanes under the same chromatographic conditions:

    • I = 100n + 100 * [(log t'R(analyte) - log t'R(n)) / (log t'R(n+1) - log t'R(n))]

    • Where:

      • t'R is the adjusted retention time (retention time of the compound minus the retention time of an unretained substance).

      • n is the carbon number of the n-alkane eluting before the analyte.

      • n+1 is the carbon number of the n-alkane eluting after the analyte.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the GC-MS analysis of this compound and its analogs.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Individual Standards B Prepare Mixed Standard A->B C Filter Samples B->C D Inject Sample C->D E GC Separation D->E F MS Detection E->F G Determine Retention Times F->G H Calculate Kovats Retention Indices G->H I Compare Data H->I

Caption: Workflow for GC-MS analysis of alkylcyclohexanones.

References

A Comparative Analysis of 2-Propylcyclohexanone and 2-Methylcyclohexanone for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that influences reaction outcomes, stereoselectivity, and overall synthetic efficiency. This guide provides an objective comparison of 2-propylcyclohexanone and 2-methylcyclohexanone (B44802), two alkyl-substituted cyclic ketones, highlighting their key differences in physicochemical properties, spectroscopic signatures, and chemical reactivity, supported by experimental data and detailed protocols.

Physicochemical Properties

The seemingly minor difference in the alkyl substituent—a propyl versus a methyl group—at the alpha-position of the cyclohexanone (B45756) ring results in notable variations in their physical properties. These differences, summarized in the table below, are crucial for considerations such as reaction temperature, solvent selection, and purification methods.

PropertyThis compound2-Methylcyclohexanone
Molecular Formula C₉H₁₆OC₇H₁₂O
Molecular Weight 140.22 g/mol [1][2][3]112.17 g/mol [4]
CAS Number 94-65-5[1][2][5][6]583-60-8[7][8][9]
Boiling Point 198 °C[5]162-163 °C[7]
Density 0.91 g/cm³[5]0.924 g/mL at 25 °C
Appearance -Clear, colorless to very slightly yellow liquid[4]
Solubility -Insoluble in water; soluble in methanol (B129727) and diethyl ether.[4]

Spectroscopic Data Comparison

The structural differences between this compound and 2-methylcyclohexanone are clearly delineated in their spectroscopic data.

Infrared (IR) Spectroscopy

Both molecules exhibit a strong absorption band characteristic of a ketone's carbonyl (C=O) stretch. For 2-methylcyclohexanone, this peak is observed at approximately 1700 cm⁻¹.[10] The IR spectrum for this compound shows a similar strong carbonyl absorption. Both compounds also display C-H stretching frequencies around 2900 cm⁻¹.[10]

¹H NMR Spectroscopy

In the proton NMR spectrum of 2-methylcyclohexanone, the methyl group protons typically appear as a doublet around 1.02 ppm.[10] The spectrum of this compound is more complex due to the propyl group, showing signals for the methyl, methylene, and methine protons of the propyl chain, in addition to the protons of the cyclohexanone ring.

Chemical Reactivity: A Tale of Two Enolates

The most significant difference in the chemical behavior of this compound and 2-methylcyclohexanone lies in their reactivity, particularly in reactions involving enolate intermediates. The nature of the alkyl substituent at the α-carbon profoundly influences the regioselectivity of enolate formation.

An unsymmetrical ketone like 2-alkylcyclohexanone can form two distinct regioisomeric enolates upon deprotonation: the kinetic enolate and the thermodynamic enolate.[11][12]

  • Kinetic Enolate: This enolate is formed faster due to the removal of a sterically more accessible proton from the less substituted α-carbon.[11][12] Its formation is favored by strong, bulky bases (e.g., Lithium Diisopropylamide - LDA) at low temperatures.[11][12]

  • Thermodynamic Enolate: This is the more stable enolate, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibrium, such as the use of a weaker base at higher temperatures.[12]

The steric bulk of the α-substituent plays a crucial role in the regioselectivity of deprotonation. The larger propyl group in this compound is expected to exert a more significant steric hindrance compared to the methyl group in 2-methylcyclohexanone. This enhanced steric hindrance would further favor the formation of the kinetic enolate (deprotonation at the C6 position) when a bulky base is used.

Conversely, when aiming for the thermodynamic enolate, the larger size of the propyl group might slightly disfavor its formation compared to the methyl group due to increased allylic strain in the resulting enolate.

This differential reactivity allows for controlled, regioselective alkylation, a cornerstone of synthetic organic chemistry. By carefully selecting the reaction conditions, chemists can direct alkylation to either the more or less substituted α-carbon, a critical consideration in the synthesis of complex molecules.[12]

Enolate_Formation cluster_ketone 2-Alkylcyclohexanone cluster_enolates Enolate Regioisomers Ketone 2-Alkylcyclohexanone Kinetic Kinetic Enolate (Less Substituted) Ketone->Kinetic Strong, Bulky Base (LDA) Low Temperature (-78 °C) Thermodynamic Thermodynamic Enolate (More Substituted) Ketone->Thermodynamic Weaker Base (e.g., NaH) Higher Temperature Kinetic->Thermodynamic Equilibration

General scheme of kinetic vs. thermodynamic enolate formation.

Experimental Protocols

The following are representative protocols for the regioselective alkylation of a 2-alkylcyclohexanone, which can be adapted for both this compound and 2-methylcyclohexanone.

Protocol 1: Kinetically Controlled Alkylation (Formation of the Kinetic Enolate)

This protocol is designed to favor mono-alkylation at the less substituted α-carbon (C6).

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Alkylcyclohexanone (2-propyl- or 2-methylcyclohexanone)

  • Alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.05 eq) to the stirred solution. Allow the mixture to warm to 0 °C for 15 minutes, then cool back down to -78 °C.

  • Enolate Formation: Slowly add a solution of the 2-alkylcyclohexanone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Kinetic_Alkylation_Workflow start Start lda Prepare LDA in THF at -78 °C start->lda enolate Add 2-Alkylcyclohexanone to form Kinetic Enolate lda->enolate alkylation Add Alkylating Agent at -78 °C enolate->alkylation quench Quench with aq. NH4Cl alkylation->quench workup Aqueous Work-up and Extraction quench->workup purify Purification (Chromatography) workup->purify end Product purify->end

Workflow for kinetically controlled alkylation.
Protocol 2: Thermodynamically Controlled Alkylation (Formation of the Thermodynamic Enolate)

This protocol is designed to favor mono-alkylation at the more substituted α-carbon (C2).

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous hexanes

  • 2-Alkylcyclohexanone (2-propyl- or 2-methylcyclohexanone)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: In a flame-dried, nitrogen-purged flask, wash the sodium hydride (1.2 eq) with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

  • Enolate Formation: Add anhydrous THF to the sodium hydride. To this suspension, add a solution of the 2-alkylcyclohexanone (1.0 eq) in anhydrous THF.

  • Heat the mixture to reflux and stir for 2-4 hours to allow for the formation and equilibration to the thermodynamic enolate.

  • Alkylation: Cool the solution to 0 °C. Add the alkylating agent (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

A Comparative Analysis of the Reactivity of 2-Propylcyclohexanone and 4-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-propylcyclohexanone and 4-propylcyclohexanone (B1345700). The position of the propyl substituent dramatically influences the outcomes of key chemical transformations, primarily through steric and electronic effects. This document outlines these differences with supporting data and detailed experimental protocols for researchers engaged in organic synthesis and drug development.

Analysis of Reactivity

The fundamental differences in reactivity between this compound and 4-propylcyclohexanone arise from the proximity of the propyl group to the carbonyl functional group. In 4-propylcyclohexanone, the substituent is remote and has a minimal direct effect on the reactivity of the carbonyl or the adjacent α-carbons. In contrast, the 2-propyl group is positioned directly adjacent to the carbonyl, exerting significant steric hindrance and creating an unsymmetrical electronic environment.

Enolate Formation and Reactivity

The formation of enolates is a critical reaction for ketones, enabling carbon-carbon bond formation at the α-position. The substitution pattern dictates the regiochemical outcome of this reaction.

  • 4-Propylcyclohexanone: This ketone is symmetrical with respect to the carbonyl group. The α-carbons at positions 2 and 6 are chemically equivalent. Therefore, deprotonation with a base yields a single, unambiguous enolate product. The propyl group at the 4-position does not influence the regioselectivity of enolate formation.

  • This compound: As an unsymmetrical ketone, deprotonation can occur at either the substituted α-carbon (C2) or the unsubstituted α-carbon (C6), leading to two different regioisomeric enolates.[1] The product distribution is governed by the reaction conditions, a concept known as kinetic versus thermodynamic control.[2]

    • Kinetic Control: Deprotonation at the less-hindered C6 position occurs more rapidly. Using a strong, sterically bulky base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) irreversibly forms the less substituted "kinetic enolate" as the major product.[1][3]

    • Thermodynamic Control: The enolate with the double bond between C1 and C2 is more substituted and therefore more thermodynamically stable.[2] Its formation is favored under conditions that allow for equilibrium, such as using a smaller, strong base (e.g., NaH or NaOEt) at higher temperatures (e.g., room temperature or above).[3]

G cluster_main Enolate Formation of this compound cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control ketone This compound k_base LDA, THF, -78°C ketone->k_base Deprotonation at C6 t_base NaH, THF, 25°C ketone->t_base Deprotonation at C2 k_enolate Kinetic Enolate (Less Substituted) k_base->k_enolate k_info Faster Formation (Less Hindered Proton) k_enolate->k_info t_enolate Thermodynamic Enolate (More Substituted) t_base->t_enolate t_info More Stable Product (Equilibrium) t_enolate->t_info

Caption: Kinetic vs. Thermodynamic enolate formation pathways.
Nucleophilic Addition to the Carbonyl

Nucleophilic addition is a fundamental reaction of ketones. The rate and stereoselectivity of this reaction are highly sensitive to steric hindrance around the carbonyl carbon.

  • 4-Propylcyclohexanone: The propyl group is distant from the carbonyl and does not significantly impede the approach of a nucleophile. Its reactivity in nucleophilic addition reactions (e.g., reduction with NaBH₄, Grignard reactions, Wittig reactions) is expected to be very similar to that of unsubstituted cyclohexanone (B45756).[4][5]

  • This compound: The bulky propyl group at the adjacent α-position creates substantial steric hindrance. This shields one face of the carbonyl group, slowing the rate of nucleophilic attack compared to the 4-substituted isomer. For large nucleophiles, this steric clash can significantly reduce reaction yields or even prevent the reaction entirely.

G cluster_2p This compound cluster_4p 4-Propylcyclohexanone ketone2 Carbonyl (C=O) propyl2 Propyl Group (at C2) nu2 Nucleophile nu2->ketone2 Hindered Attack ketone4 Carbonyl (C=O) propyl4 Propyl Group (at C4) nu4 Nucleophile nu4->ketone4 Unhindered Attack G start Start prep_lda Prepare LDA Solution (Diisopropylamine + n-BuLi in THF) start->prep_lda cool_lda Cool LDA to -78°C prep_lda->cool_lda add_ketone Add this compound (Dropwise at -78°C) cool_lda->add_ketone form_enolate Stir for 1 hour at -78°C (Kinetic Enolate Forms) add_ketone->form_enolate add_alkyl Add Alkyl Halide (e.g., CH3I) (Dropwise at -78°C) form_enolate->add_alkyl react Stir for 2-3 hours (Alkylation Occurs) add_alkyl->react quench Quench with aq. NH4Cl react->quench workup Warm, Extract, Dry, Purify quench->workup end End workup->end

References

A Comparative Guide to Analytical Methods for Confirming 2-Propylcyclohexanone Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities like 2-Propylcyclohexanone is a critical checkpoint in ensuring the reliability and reproducibility of experimental outcomes, as well as meeting regulatory standards. This guide provides an objective comparison of the primary analytical techniques used to determine the purity of this compound, supported by experimental data and detailed methodologies.

The principal methods for assessing the purity of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different analytical challenges.

Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the nature of potential impurities, the required level of accuracy, and the availability of instrumentation. A summary of the key performance characteristics of each method is presented below.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on boiling point and interaction with a stationary phase.Separation based on polarity after derivatization for UV detection.Direct quantification of nuclei in a magnetic field.
Sample Preparation Simple dilution in a volatile solvent.Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is necessary for UV detection.[1]Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[1]
Selectivity High for volatile impurities. Isomeric separation may require specialized columns.High for the derivatized ketone and its impurities.High, based on unique chemical shifts of protons.
Precision High, with excellent reproducibility.High, with excellent reproducibility.High, can provide very low measurement uncertainty.[2]
Limit of Detection (LOD) Low (ppm levels).Low (ppm levels), dependent on the derivatizing agent and detector.Typically in the range of 0.1-1%.
Limit of Quantification (LOQ) Low (ppm levels).Low (ppm levels).Higher than chromatographic methods, generally >95% purity assessment.[2]
Primary Use Ideal for routine quality control of volatile substances.Suitable for a broader range of compounds, including less volatile impurities.An absolute method for determining purity without a specific reference standard of the analyte.[1]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a robust technique for the analysis of volatile compounds like this compound.[3] The compound is vaporized and separated from impurities based on its boiling point and affinity for the stationary phase within the GC column.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Software: OpenLab CDS or equivalent.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to achieve a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same solvent.

Data Analysis: Purity is typically determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.[1] For higher accuracy, an internal or external standard calibration should be performed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For HPLC analysis of ketones like this compound, derivatization is often required to introduce a chromophore, enabling detection by a UV detector.[1] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).[4][5]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Software: OpenLab CDS or equivalent.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile (B52724):Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 365 nm (for the DNPH derivative).[1]

  • Injection Volume: 10 µL.

Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Add 1 mL of a saturated solution of DNPH in acetonitrile containing a catalytic amount of strong acid (e.g., sulfuric acid).

  • Heat the mixture at 60 °C for 30 minutes to ensure complete reaction.

  • Cool the solution to room temperature and dilute with the mobile phase to a suitable concentration for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by comparing the peak area of the derivatized this compound to that of a certified reference standard prepared using the same derivatization procedure.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of analysis that provides a direct measurement of the analyte concentration and purity against a certified internal standard, without the need for an identical analyte reference standard.[1][2]

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field instrument.

  • NMR Tubes: 5 mm high-precision NMR tubes.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation and accurate integration.

  • Number of Scans: 16 or more to ensure an adequate signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Acquire and process the ¹H NMR spectrum, ensuring proper phasing and baseline correction.

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

The general workflow for purity determination by chromatographic and spectroscopic methods can be visualized as follows.

Purity Analysis Workflow General Workflow for Purity Determination cluster_sample Sample Handling cluster_analysis Analytical Method cluster_data Data Processing Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution/Derivatization Weighing->Dissolution GC Gas Chromatography Dissolution->GC Volatile Solvent HPLC High-Performance Liquid Chromatography Dissolution->HPLC Derivatization & Mobile Phase NMR NMR Spectroscopy Dissolution->NMR Deuterated Solvent & Internal Standard Integration Peak Integration GC->Integration HPLC->Integration NMR->Integration Calibration Calibration/Calculation Integration->Calibration Purity Purity Report Calibration->Purity

Caption: A generalized workflow for the purity analysis of this compound.

The logical decision process for selecting an appropriate analytical method is outlined in the diagram below.

Method Selection Logic Decision Tree for Method Selection Start Define Analytical Goal Impurities Nature of Expected Impurities? Start->Impurities Accuracy Required Accuracy? Impurities->Accuracy Mixture of types or unknown GC Use GC-FID Impurities->GC Volatile HPLC Use HPLC-UV (with derivatization) Impurities->HPLC Non-volatile or Thermally Labile Accuracy->GC High (Routine QC) Accuracy->HPLC High (Specific Impurities) qNMR Use qNMR Accuracy->qNMR Highest (Primary Method)

Caption: A decision-making diagram for selecting the appropriate analytical method.

References

Spectroscopic Comparison of 2-Propylcyclohexanone Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of the stereoisomers of 2-propylcyclohexanone, offering valuable insights for researchers, scientists, and professionals in drug development. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document outlines the expected key differentiators between the cis and trans diastereomers, aiding in their identification and characterization.

Introduction to this compound Stereoisomers

This compound possesses a chiral center at the carbon bearing the propyl group (C2). This gives rise to two pairs of enantiomers, which are also diastereomers of each other: (R)-cis and (S)-cis, and (R)-trans and (S)-trans. Due to the chair conformation of the cyclohexane (B81311) ring, the propyl group can exist in either an axial or equatorial position relative to the alpha-proton. In the cis isomer, both the propyl group and the alpha-proton are on the same side of the ring (one axial, one equatorial). In the trans isomer, they are on opposite sides (both axial or both equatorial). The equatorial conformation of the propyl group is generally more stable.

The relationship between these stereoisomers can be visualized as follows:

stereoisomers Stereoisomers of this compound cluster_diastereomers Diastereomers cluster_cis cis-Isomers cluster_trans trans-Isomers R-cis R-cis S-cis S-cis R-cis->S-cis Enantiomers R-trans R-trans R-cis->R-trans Diastereomers S-trans S-trans R-cis->S-trans Diastereomers S-cis->R-trans Diastereomers S-cis->S-trans Diastereomers R-trans->S-trans Enantiomers

Fig. 1: Relationship between the stereoisomers of this compound.

Spectroscopic Data Summary

While enantiomers exhibit identical spectroscopic properties under achiral conditions, diastereomers (cis vs. trans) can be distinguished. The following tables summarize the expected key differences in their spectroscopic signatures based on established principles of conformational analysis and spectroscopy.

Table 1: Expected ¹H NMR Spectral Data Comparison
Parametercis-2-Propylcyclohexanonetrans-2-PropylcyclohexanoneRationale
α-Proton (C2-H) Chemical Shift (δ) Expected to be at a different chemical shift.Expected to be at a different chemical shift.The magnetic environment of the α-proton differs due to the relative orientation of the propyl group.
α-Proton (C2-H) Coupling Constant (³J) Smaller coupling constant (axial-equatorial, ~2-5 Hz).Larger coupling constant (diaxial, ~10-13 Hz).In the more stable chair conformation, the cis isomer will likely have an axial-equatorial relationship between C2-H and a neighboring proton, while the trans isomer will have a diaxial relationship, leading to a larger coupling constant.[1]
Diastereotopic Protons Protons on the propyl chain and the cyclohexane ring are diastereotopic.Protons on the propyl chain and the cyclohexane ring are diastereotopic.The chiral center at C2 renders adjacent methylene (B1212753) protons chemically non-equivalent, leading to more complex splitting patterns.[2][3][4][5][6]
Table 2: Expected ¹³C NMR Spectral Data Comparison
Carboncis-2-Propylcyclohexanonetrans-2-PropylcyclohexanoneRationale
C=O ~210-212 ppm~210-212 ppmMinimal difference expected.
C2 Different chemical shift.Different chemical shift.Steric interactions (gamma-gauche effect) from the propyl group will influence the chemical shift of the ring carbons.
Other Ring Carbons Different chemical shifts.Different chemical shifts.Subtle differences in the steric environment will lead to distinct chemical shifts for each carbon in the diastereomers.
Table 3: Expected Infrared (IR) Spectroscopy Data Comparison
Vibrational ModeWavenumber (cm⁻¹)cis vs. transRationale
C=O Stretch ~1715 cm⁻¹Minimal difference expected.The carbonyl stretch is primarily influenced by the ring strain and electronic effects, which are similar for both diastereomers.
C-H Bending ~1450 cm⁻¹ (scissoring)Subtle differences.The precise frequencies of C-H bending modes are sensitive to the local geometry.
Fingerprint Region < 1500 cm⁻¹Distinct patterns.This region contains complex vibrations (C-C stretches, C-H rocks and wags) that are unique to the overall molecular geometry, making it the most useful region for distinguishing diastereomers.[7][8]
Table 4: Expected Mass Spectrometry (GC-MS) Data Comparison

| Parameter | cis vs. trans | Rationale | |---|---|---|---| | Molecular Ion (M⁺) | m/z = 140 | Identical for both. | Both isomers have the same molecular formula (C₉H₁₆O). | | Fragmentation Pattern | Likely very similar. | The initial fragmentation is driven by the functional group and ring structure. Subtle differences in fragment ion abundances may be observed due to differences in the steric strain of the parent diastereomers. | | GC Retention Time | Different. | The diastereomers have different shapes and polarities, leading to different interactions with the GC column stationary phase and thus different retention times. |

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment and connectivity of protons and carbons, and to differentiate between cis and trans isomers based on chemical shifts and coupling constants.

  • Sample Preparation: A 5-10 mg sample of the this compound isomer is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00).

  • Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is performed to obtain singlets for each unique carbon atom. A 30-45° pulse angle is used with a longer relaxation delay (2-5 seconds). Several hundred to a few thousand scans are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Objective: To identify functional groups and to distinguish between stereoisomers based on differences in the fingerprint region.

  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted. Key absorption bands are identified and assigned to specific vibrational modes.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate the isomers and determine their molecular weight and fragmentation patterns.

  • Sample Preparation: A dilute solution of the this compound isomer is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Gas Chromatography: A small volume (e.g., 1 µL) of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or equivalent). The oven temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate compounds based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[9] The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Processing: The mass spectrum for each eluting peak is recorded. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Conclusion

The spectroscopic differentiation of this compound stereoisomers relies on subtle but measurable differences in their physical and chemical properties. ¹H NMR spectroscopy, particularly the analysis of α-proton coupling constants, provides the most definitive method for distinguishing between the cis and trans diastereomers. While IR and MS provide valuable corroborating information, the unique patterns in the IR fingerprint region and the separation by GC are key to a comprehensive analysis. Enantiomers remain indistinguishable by these methods unless a chiral auxiliary or a chiral chromatography column is employed. This guide provides a foundational framework for researchers to approach the characterization of these and similar substituted cyclohexanone (B45756) systems.

References

Validating the Structure of 2-Propylcyclohexanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, rigorous structural validation of synthesized compounds is paramount. This guide provides a comparative overview of standard analytical techniques for confirming the successful synthesis of 2-propylcyclohexanone, a substituted cyclic ketone. We will compare expected experimental data with potential byproducts and alternative structures, offering a clear pathway for structural elucidation.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the α-alkylation of cyclohexanone (B45756). A prevalent and efficient method is the Stork enamine synthesis, which offers improved selectivity over direct enolate alkylation by minimizing side reactions such as O-alkylation and poly-alkylation.

The general three-step process involves:

  • Enamine Formation : Cyclohexanone reacts with a secondary amine (e.g., pyrrolidine) to form a more nucleophilic enamine intermediate.[1][2][3]

  • Alkylation : The enamine then reacts with an alkylating agent, such as propyl iodide or propyl bromide, to form a new carbon-carbon bond at the α-position.[4]

  • Hydrolysis : The resulting iminium salt is hydrolyzed to yield the final product, this compound, and regenerate the secondary amine.[4]

An alternative, though more complex, route involves a Dieckmann cyclization followed by alkylation, hydrolysis, and decarboxylation.[5][6][7] Regardless of the synthetic route, careful analysis is required to confirm the structure of the final product and assess its purity.

Structural Validation: A Multi-Technique Approach

The definitive validation of this compound's structure relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for the protons on the propyl group and the cyclohexanone ring. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The most downfield signal is characteristic of the carbonyl carbon.

¹H NMR Data for this compound
Assignment Approximate Chemical Shift (ppm)
-CH₃ (propyl)0.90
-CH₂- (propyl, middle)1.30 - 1.40
-CH₂- (propyl, attached to ring)1.63 - 1.76
Cyclohexanone ring protons1.18 - 2.41
-CH- (at C2, adjacent to C=O)2.38
Data sourced from ChemicalBook and SpectraBase.[8][9]
¹³C NMR Data for this compound
Assignment Approximate Chemical Shift (ppm)
C=O (Carbonyl)~211
-CH- (at C2)~50
Cyclohexanone ring carbons25 - 42
Propyl group carbons14 - 36
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic peak is the strong absorption band corresponding to the carbonyl (C=O) group stretch.

Key IR Absorptions for this compound
Functional Group Characteristic Frequency (cm⁻¹)
C=O (Ketone Stretch)1705 - 1725
C-H (sp³ Stretch)2850 - 3000
Data sourced from NIST Chemistry WebBook.[10]

The absence of a broad absorption band around 3200-3600 cm⁻¹ confirms the removal of any alcohol starting materials or byproducts. The absence of a C=C stretch around 1650 cm⁻¹ helps to rule out the O-alkylated enol ether byproduct.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. For this compound (C₉H₁₆O), the molecular weight is 140.22 g/mol .[10][11][12]

Mass Spectrometry Data for this compound
m/z (mass-to-charge ratio) Interpretation
140Molecular Ion [M]⁺
98Loss of propyl group (C₃H₆)
55Common fragment for cyclic ketones
41Allylic fragment
Data sourced from PubChem and NIST.[10][11]

The presence of the molecular ion peak at m/z 140 confirms the correct mass for the target compound. The fragmentation pattern, particularly the loss of a propyl group leading to a peak at m/z 98, is strong evidence for the 2-propyl substitution.

Experimental Protocols

1. NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

2. IR Sample Preparation (Neat Liquid):

  • Place a small drop of the purified liquid product between two salt plates (e.g., NaCl or KBr).

  • Mount the plates in the spectrometer's sample holder.

  • Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

3. GC-MS Sample Preparation:

  • Dilute a small amount of the product (e.g., 1 mg) in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Inject 1 µL of the solution into the GC-MS instrument.

  • The gas chromatograph will separate the components of the sample before they enter the mass spectrometer for analysis.

Visualizations

Synthesis_Pathway Synthesis of this compound via Stork Enamine Reaction cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Cyclohexanone Cyclohexanone Step1 Enamine Formation Cyclohexanone->Step1 Propyl Halide (R-X) Propyl Halide (R-X) Step2 Alkylation Propyl Halide (R-X)->Step2 Secondary Amine Secondary Amine Secondary Amine->Step1 Step1->Step2 Enamine Intermediate Step3 Hydrolysis Step2->Step3 Iminium Salt Product This compound Step3->Product

Caption: Synthesis of this compound via the Stork Enamine Reaction.

Analytical_Workflow Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Crude Crude Product Purified Purified Product Crude->Purified Distillation/Chromatography NMR NMR ('H & 'C) Purified->NMR IR IR Spectroscopy Purified->IR MS Mass Spectrometry Purified->MS Validation Structure Confirmed? NMR->Validation IR->Validation MS->Validation

Caption: Analytical workflow for the structural validation of synthesized products.

References

A Comparative Guide to GC-MS Analysis of 2-Propylcyclohexanone Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of 2-propylcyclohexanone and its isomers is crucial for product purity, reaction monitoring, and stereoselective synthesis. This guide provides a comprehensive comparison of gas chromatography-mass spectrometry (GC-MS) protocols and alternative analytical approaches for the effective separation and identification of this compound mixtures.

Standard GC-MS Protocol

While a specific, validated protocol for this compound is not extensively documented in publicly available literature, a robust starting method can be developed based on the analysis of similar alkylated cyclohexanones. A non-polar stationary phase is a common initial choice for general screening.

Experimental Protocol:

  • Sample Preparation: Dissolve the this compound mixture in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

  • GC Conditions:

    • Injection Port: 250°C, Splitless mode (or a high split ratio for concentrated samples).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a suitable starting point.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-300.

Identification:

Identification of this compound can be confirmed by its mass spectrum and its Kovats retention index. The mass spectrum of this compound is characterized by a prominent molecular ion peak and specific fragmentation patterns.[1] The Kovats retention index on a non-polar (5% phenyl methylpolysiloxane) column is approximately 1136.[2]

Comparative Analysis of Analytical Methods

The separation of isomers of this compound, which may include positional isomers (e.g., 3-propylcyclohexanone, 4-propylcyclohexanone) and stereoisomers (enantiomers and diastereomers), often requires more advanced analytical strategies than a standard GC-MS method on a non-polar column. The choice of method will depend on the specific isomers present in the mixture.

Analytical Method Principle Advantages Disadvantages Recommended for
Standard GC-MS (Non-polar column) Separation based on boiling point and weak van der Waals interactions.Robust, widely available, good for general screening and quantification of the main component.May not resolve positional isomers or stereoisomers with similar boiling points.Initial analysis, quantification of total this compound content.
GC-MS (Polar column) Separation based on polarity and dipole-dipole interactions.Can often resolve positional isomers that co-elute on non-polar columns.[3]May have lower thermal stability and higher bleed than non-polar columns.Separation of positional isomers of this compound.
Chiral GC-MS Utilizes a chiral stationary phase (e.g., cyclodextrin (B1172386) derivatives) to form transient diastereomeric complexes, enabling the separation of enantiomers.[4]The only reliable GC method for separating enantiomers.Columns can be expensive and have specific operating conditions. Derivatization may be required for some analytes.Resolving and quantifying enantiomers of this compound.
Comprehensive 2D GC-MS (GCxGC-MS) Employs two columns of different polarity to provide a two-dimensional separation, significantly increasing peak capacity and resolution.[5][6]Unsurpassed separation power for highly complex mixtures and isomeric compounds.Requires specialized equipment and more complex data analysis software.Complex mixtures containing multiple isomers and impurities.
Experimental Protocols for Advanced Techniques

GC-MS with a Polar Column:

  • Column: A polar column, such as a DB-Wax or a column with a high cyanopropyl content.

  • Oven Temperature Program: May require optimization with a lower starting temperature and a slower ramp rate to enhance separation.

Chiral GC-MS:

  • Column: A chiral column containing a cyclodextrin-based stationary phase (e.g., β- or γ-cyclodextrin derivatives).

  • Oven Temperature Program: Isothermal or slow temperature programming is often required for optimal chiral separation.

Comprehensive 2D GC-MS (GCxGC-MS):

  • First Dimension Column: Typically a non-polar column (e.g., DB-5ms).

  • Second Dimension Column: A short, narrow-bore polar column (e.g., DB-Wax).

  • Modulator: A thermal or cryogenic modulator is used to trap and re-inject fractions from the first to the second dimension.

Visualizing Analytical Workflows

To better illustrate the decision-making process and the experimental setup, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Mixture Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Mass Spectrometry (MS Detector) Separation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Chromatogram->MassSpectra Quantification Quantification Chromatogram->Quantification Identification Compound Identification (Library Search & Retention Index) MassSpectra->Identification

Caption: Workflow for the GC-MS analysis of this compound mixtures.

Method_Selection Start Analyze this compound Mixture Isomer_Separation Is Isomer Separation Required? Start->Isomer_Separation Stereoisomer Are Stereoisomers (Enantiomers) Present? Isomer_Separation->Stereoisomer Yes Standard_GCMS Standard GC-MS (Non-polar column) Isomer_Separation->Standard_GCMS No Complex_Mixture Is it a Highly Complex Mixture? Stereoisomer->Complex_Mixture No Chiral_GCMS Chiral GC-MS Stereoisomer->Chiral_GCMS Yes Polar_GCMS GC-MS with Polar Column Complex_Mixture->Polar_GCMS No GCxGC_MS GCxGC-MS Complex_Mixture->GCxGC_MS Yes

References

A Comparative Guide to the Synthesis of Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted cyclohexanone (B45756) framework is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. The strategic synthesis of these carbocycles with precise control over substitution patterns and stereochemistry is a cornerstone of modern organic chemistry and drug discovery. This guide provides an objective comparison of several key synthetic routes to substituted cyclohexanones, including classical name reactions and modern catalytic methods. We present a detailed analysis of their mechanisms, substrate scope, and performance, supported by experimental data and protocols to aid researchers in selecting the most appropriate method for their synthetic challenges.

At a Glance: Key Synthetic Routes Comparison

The selection of a synthetic route to a substituted cyclohexanone is dictated by factors such as the desired substitution pattern, required stereochemistry, availability of starting materials, and scalability. Below is a summary of the key features of the discussed methods.

Synthetic RouteKey FeaturesTypical YieldsStereoselectivityKey AdvantagesCommon Limitations
Robinson Annulation A tandem Michael addition and intramolecular aldol (B89426) condensation.60-90%Can be diastereoselective; asymmetric variants exist.Forms a new six-membered ring and a C=C bond in one pot; widely applicable.Requires enolizable ketones; polymerization of the α,β-unsaturated ketone can be a side reaction.[1]
Diels-Alder Reaction A [4+2] cycloaddition between a conjugated diene and a dienophile.70-95%Highly stereospecific and stereoselective (endo rule).[1]Excellent control over stereochemistry; convergent synthesis.Requires specific diene and dienophile functionalities; can be reversible at high temperatures.
Birch Reduction Reduction of an aromatic ring to a 1,4-cyclohexadiene, followed by hydrolysis.50-80%Regioselective based on aromatic substituents.Utilizes readily available aromatic precursors.Requires cryogenic conditions (liquid ammonia) and alkali metals; regioselectivity can be an issue with certain substitution patterns.
Organocatalytic Michael Addition Asymmetric conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.80-99%High diastereo- and enantioselectivity.Mild reaction conditions; high enantioselectivities achievable with chiral organocatalysts.Catalyst loading can be high; purification from the catalyst may be required.
Photoredox Catalysis Tandem carbene and photoredox-catalyzed formal [5+1] cycloaddition.50-90%Diastereoselective.Mild reaction conditions using visible light; construction of multiple C-C bonds in one pot.Requires specialized photocatalysts and light sources; substrate scope may be limited.[2][3]

The Robinson Annulation: A Classic Ring-Forming Strategy

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful and widely used method for the formation of a six-membered ring by combining a ketone and an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK).[4] The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation.[4][5][6]

Reaction Workflow

G start Ketone + α,β-Unsaturated Ketone step1 Michael Addition start->step1 intermediate 1,5-Diketone step1->intermediate step2 Intramolecular Aldol Condensation intermediate->step2 product Substituted Cyclohexenone step2->product

Caption: General workflow of the Robinson annulation.

Quantitative Performance Data
Ketoneα,β-Unsaturated KetoneBase/ConditionsProductYieldDiastereomeric RatioReference
CyclohexanoneMethyl vinyl ketoneKOH, EtOH, refluxWieland-Miescher Ketone precursor~85%Not specified--INVALID-LINK--
2-MethylcyclohexanoneMethyl vinyl ketoneNaOEt, EtOH75%Not specified--INVALID-LINK--
Ethyl acetoacetateChalconeBa(OH)₂, EtOH6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone8.06%Not specified[7]
Experimental Protocol: Synthesis of a Wieland-Miescher Ketone Analogue

Materials:

Procedure:

  • A solution of 2-methylcyclohexane-1,3-dione in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A catalytic amount of potassium hydroxide is added to the solution.

  • Methyl vinyl ketone is then added dropwise to the reaction mixture.

  • The solution is heated to reflux and stirred for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the desired substituted cyclohexenone.

The Diels-Alder Reaction: A Stereospecific Cycloaddition

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring with a high degree of stereocontrol.[8] The reaction occurs between a conjugated diene and a dienophile, which is typically an alkene with an electron-withdrawing group. The concerted mechanism ensures that the stereochemistry of the reactants is transferred to the product.[9]

Reaction Workflow

G start Conjugated Diene + Dienophile step1 [4+2] Cycloaddition start->step1 intermediate Cyclohexene Adduct step1->intermediate step2 Optional Further Transformation intermediate->step2 product Substituted Cyclohexanone step2->product

Caption: General workflow of the Diels-Alder reaction for cyclohexanone synthesis.

Quantitative Performance Data
DieneDienophileConditionsProductYieldStereoselectivityReference
1-Methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene)Methyl vinyl ketoneToluene, reflux4-Methyl-2-cyclohexen-1-one~80%Regioselective--INVALID-LINK--
1-Ethoxy-1-(pyrrolidin-1-yl)buta-1,3-dieneAcrylonitrileCH₂Cl₂, rt2-Ethoxy-2-(pyrrolidin-1-yl)cyclohex-4-ene-1-carbonitrile92%Regioselective[3]
AnthraceneMaleic anhydrideXylene, reflux9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride>90%endo selective[3]
Experimental Protocol: Diels-Alder Reaction with Danishefsky's Diene

Materials:

  • Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Methyl vinyl ketone (MVK)

  • Toluene

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), Danishefsky's diene is dissolved in dry toluene.

  • Methyl vinyl ketone is added to the solution at room temperature.

  • The reaction mixture is heated to reflux and stirred for 12-24 hours. The reaction is monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature.

  • The crude enol ether adduct is hydrolyzed by stirring with dilute hydrochloric acid at room temperature for 1-2 hours.

  • The resulting mixture is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield the substituted cyclohexenone.

The Birch Reduction: Accessing Cyclohexanones from Aromatics

The Birch reduction provides a unique method for the synthesis of substituted cyclohexanones from readily available aromatic precursors. The reaction involves the 1,4-reduction of an aromatic ring using an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. Subsequent hydrolysis of the resulting dihydroaromatic compound, often an enol ether, yields the corresponding cyclohexanone.

Reaction Workflow

G start Substituted Aromatic Compound step1 Birch Reduction (Na/Li, liq. NH₃, ROH) start->step1 intermediate 1,4-Cyclohexadiene Derivative step1->intermediate step2 Acidic Hydrolysis intermediate->step2 product Substituted Cyclohexanone step2->product

Caption: General workflow of the Birch reduction for cyclohexanone synthesis.

Quantitative Performance Data
Aromatic SubstrateConditionsProductYieldReference
AnisoleNa, liq. NH₃, EtOH; then H₃O⁺Cyclohexanone~70%--INVALID-LINK--
o-Anisic acidLi, liq. NH₃, THF, t-BuOH; then 1-bromoheptane; then H₃O⁺2-Heptyl-2-cyclohexenone46-59%[4]
TolueneLi, EtNH₂1-Methylcyclohexene and 3-Methylcyclohexene mixture66% (mixture)
Experimental Protocol: Birch Reduction of 4-Methylanisole

Materials:

  • 4-Methylanisole

  • Liquid ammonia

  • Sodium metal

  • Ethanol

  • Diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A three-necked flask equipped with a dry-ice condenser and a mechanical stirrer is cooled to -78 °C and charged with liquid ammonia.

  • 4-Methylanisole dissolved in a small amount of ethanol and diethyl ether is added to the flask.

  • Small pieces of sodium metal are carefully added to the stirred solution until a persistent blue color is observed, indicating an excess of solvated electrons.

  • The reaction is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched by the careful addition of excess solid ammonium (B1175870) chloride or by allowing the ammonia to evaporate.

  • Once the ammonia has evaporated, the residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude enol ether is then hydrolyzed by stirring with dilute hydrochloric acid at room temperature.

  • The resulting mixture is extracted with diethyl ether, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

  • The crude product is purified by distillation or column chromatography to give the substituted cyclohexenone.[1]

Organocatalytic Michael Addition: The Asymmetric Approach

The field of organocatalysis has provided powerful tools for the asymmetric synthesis of substituted cyclohexanones. Chiral secondary amines, such as proline and its derivatives, can catalyze the Michael addition of ketones or aldehydes to α,β-unsaturated nitroalkenes and other acceptors with high enantioselectivity.

Reaction Workflow

G start Ketone/Aldehyde + α,β-Unsaturated Acceptor step1 Chiral Organocatalyst (e.g., Proline derivative) start->step1 intermediate Enamine Intermediate step1->intermediate step2 Conjugate Addition intermediate->step2 product Enantioenriched Substituted Cyclohexanone (after cyclization) step2->product

Caption: General workflow of an organocatalytic asymmetric Michael addition.

Quantitative Performance Data
Ketone/AldehydeMichael AcceptorCatalystYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Cyclohexanonetrans-β-Nitrostyrene(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether99%95:5 (syn/anti)99% (syn)--INVALID-LINK--
Acetonetrans-β-Nitrostyrene(R,R)-1,2-Diphenylethylenediamine-based thiourea95%9:1 (syn/anti)95% (syn)
Isobutyraldehydetrans-β-Nitrostyrene(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine / TFA87%Not specified80%[7]
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to a Nitroolefin

Materials:

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of the chiral catalyst (10-20 mol%) in dichloromethane at room temperature is added cyclohexanone (2-5 equivalents).

  • trans-β-Nitrostyrene is then added, and the reaction mixture is stirred until completion (monitored by TLC).

  • The reaction mixture is then directly loaded onto a silica gel column.

  • Purification by flash column chromatography (eluent: hexane/ethyl acetate mixture) affords the enantioenriched Michael adduct.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

Modern Methods: Tandem Carbene and Photoredox Catalysis

Recent advances in synthetic methodology have led to the development of novel strategies for cyclohexanone synthesis under mild conditions. One such example is the tandem carbene and photoredox-catalyzed formal [5+1] cycloaddition, which allows for the convergent synthesis of α,β-disubstituted cyclohexanones.[2][3] This method utilizes visible light to generate radical intermediates, leading to the formation of multiple C-C bonds in a single pot.[2][3]

Reaction Workflow

G start Acyl Azolium Precursor + Styrene (B11656) Derivative step1 NHC & Photoredox Catalysis (Visible Light) start->step1 intermediate Radical Intermediates step1->intermediate step2 Radical-Radical Coupling & Intramolecular Cyclization intermediate->step2 product α,β-Disubstituted Cyclohexanone step2->product

Caption: General workflow of a tandem photoredox and carbene-catalyzed cycloaddition.

Quantitative Performance Data
Acyl Imidazole (B134444)Styrene DerivativePhotocatalyst/NHC PrecursorProductYieldDiastereomeric Ratio (dr)Reference
1-(1H-Imidazol-1-yl)-2-phenylethan-1-oneStyreneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Azolium salt2,3-Diphenylcyclohexan-1-one85%>20:1[2][3]
1-(1H-Imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one4-MethylstyreneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Azolium salt2-(4-Methoxyphenyl)-3-(p-tolyl)cyclohexan-1-one78%>20:1[2][3]
1-(1H-Imidazol-1-yl)-2-(naphthalen-2-yl)ethan-1-one4-ChlorostyreneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Azolium salt3-(4-Chlorophenyl)-2-(naphthalen-2-yl)cyclohexan-1-one72%>20:1[2][3]
Experimental Protocol: Tandem Carbene and Photoredox-Catalyzed Synthesis of a Substituted Cyclohexanone

Materials:

  • Acyl imidazole derivative

  • Styrene derivative

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • N-Heterocyclic carbene (NHC) precursor (azolium salt)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., THF)

  • Visible light source (e.g., blue LED)

Procedure:

  • In a glovebox, an oven-dried vial is charged with the acyl imidazole, the iridium photocatalyst, and the NHC precursor.

  • The vial is sealed with a septum and removed from the glovebox.

  • The styrene derivative and anhydrous, degassed solvent are added via syringe.

  • The base is added, and the reaction mixture is sparged with argon for 10-15 minutes.

  • The vial is placed in front of a visible light source and stirred at room temperature for 24-48 hours.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α,β-disubstituted cyclohexanone.

Conclusion

The synthesis of substituted cyclohexanones can be achieved through a variety of powerful and versatile methods. The Robinson annulation and Diels-Alder reaction represent robust and classical approaches, with the former being ideal for constructing fused ring systems and the latter offering exceptional stereocontrol. The Birch reduction provides a valuable entry from simple aromatic precursors, while modern organocatalytic methods have become the state-of-the-art for asymmetric synthesis, providing high enantioselectivities under mild conditions.[1] Emerging techniques, such as photoredox catalysis, offer new avenues for the construction of complex cyclohexanone scaffolds under exceptionally mild conditions. The choice of a particular route will ultimately depend on a careful consideration of the desired substitution pattern, required stereochemistry, availability of starting materials, and the overall synthetic strategy.

References

Safety Operating Guide

Proper Disposal of 2-Propylcyclohexanone: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 2-propylcyclohexanone is paramount in a laboratory setting to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, in accordance with established safety protocols and regulatory requirements.

Immediate Safety and Handling Considerations

This compound is classified as a combustible and irritant liquid.[1] Before handling, it is crucial to be thoroughly familiar with its hazard profile by consulting the Safety Data Sheet (SDS).

Key Hazards:

  • Flammability: Combustible liquid.[1] Keep away from heat, sparks, open flames, and hot surfaces.[2] Use explosion-proof electrical and ventilating equipment.[2]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes skin irritation and serious eye irritation.[1][2] May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[2]

In case of a spill, prevent further leakage if it is safe to do so. Do not let the product enter drains.[2]

Operational Disposal Plan: Step-by-Step Procedures

The disposal of this compound must adhere to federal, state, and local regulations.[3] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection and Segregation

  • Dedicated Waste Container: Collect this compound waste in a designated, properly labeled, and compatible container.[4][5] Whenever possible, use the original container.[5]

  • Container Integrity: Ensure the container is in good condition, not leaking, and has a secure cap.[4][6] Leave at least one inch of headroom to allow for expansion.[4]

  • No Mixing: Do not mix this compound waste with other waste streams.[5][6] Keeping waste streams separate can reduce disposal costs and prevent potentially hazardous reactions.

Step 2: Labeling and Storage

  • Hazardous Waste Labeling: As soon as the first drop of waste enters the container, clearly label it with the words "Hazardous Waste" and the full chemical name, "this compound".[6][7]

  • Storage Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) near the point of generation.[4] This area should be away from heat and sparks and should not block an exit path.[7]

  • Segregation: Store containers of this compound, a flammable liquid, separately from incompatible materials such as oxidizing agents.[4]

Step 3: Arranging for Disposal

  • Professional Disposal: The standard and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. They will provide specific guidance and ensure compliance with all regulations.

Step 4: Handling Empty Containers

  • Treat as Hazardous: Handle uncleaned, empty containers of this compound as you would the product itself.[5]

  • Decontamination: Containers must be triple rinsed with a suitable solvent before being disposed of as regular trash.[3] The rinsate must be collected and disposed of as hazardous waste. For volatile organic solvents, the empty container can be air-dried in a chemical fume hood.[3]

Data Presentation: Properties of this compound

PropertyValue
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Boiling Point 155 °C (311 °F)
Melting Point -47 °C (-53 °F)
Density 0.947 g/cm3 at 25 °C (77 °F)
Flash Point Combustible liquid[1]
log Pow (Octanol/Water Partition Coefficient) 0.86 at 25 °C (77 °F)

Experimental Protocols

Currently, there are no widely established and verified experimental protocols for the in-lab neutralization or chemical treatment of this compound waste. The recommended and safest method of disposal is incineration by a licensed hazardous waste disposal facility. It may be mixed with a more flammable solvent to facilitate incineration.

Mandatory Visualization

G Figure 1: Workflow for the Proper Disposal of this compound A Handling this compound B Generate Waste A->B C Collect in Dedicated, Labeled Container B->C G Improper Disposal (e.g., Drain, Trash) B->G D Store in Satellite Accumulation Area C->D E Contact EHS for Pickup D->E F Licensed Hazardous Waste Disposal E->F

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Propylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of chemical safety is paramount to fostering a secure and productive laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of 2-Propylcyclohexanone, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

This compound is a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1] Adherence to strict safety protocols is crucial when working with this chemical to minimize risk and ensure a safe laboratory environment.

Essential Safety Information at a Glance

To facilitate a rapid understanding of the key safety parameters for this compound, the following table summarizes its critical properties and hazard classifications.

PropertyValueSource
Molecular Formula C₉H₁₆O[1][2][3][4]
Molecular Weight 140.22 g/mol [1][2][5]
Appearance Colorless to pale yellow liquid
Boiling Point 198 °C[5]
Flash Point 69.2 °C[5]
Density 0.91 g/cm³[5]
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table outlines the required PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment
General Handling & Transfer Eye Protection: Chemical safety goggles or a face shield.[6][7] Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6][7] Skin and Body Protection: Lab coat, long pants, and closed-toe shoes.[6][7]
Procedures with Splash Potential In addition to the above: Face Protection: A face shield worn over safety goggles.[8] Body Protection: A chemical-resistant apron.
Operations Generating Aerosols or Vapors All work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6][10]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[10][11][12]

  • Remove all potential ignition sources, as this compound is a combustible liquid.[10][12]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[10][11][12]

2. Handling and Use:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with skin and eyes.[12]

  • Avoid inhaling vapors or mists.[11][12]

  • When transferring the chemical, do so carefully to avoid splashing.

  • Keep containers tightly closed when not in use.[11][12]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[11][13]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

  • Ensure the storage container is properly labeled.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[10][11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[10][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Chemical Waste: Collect all unused or waste this compound in a designated, properly labeled, and sealed container for hazardous waste.[7]

  • Contaminated Materials: Disposable gloves, absorbent pads, and other contaminated items should be collected in a separate, clearly labeled hazardous waste container.[7]

2. Disposal Procedure:

  • Approved Waste Disposal: All waste materials must be disposed of through an approved hazardous waste disposal facility.[7][10] Do not pour this chemical down the drain.[12]

  • Institutional Guidelines: Adhere to all local, state, and federal regulations, as well as your institution's specific protocols for hazardous waste disposal.[7] Contact your institution's Environmental Health and Safety (EHS) department for guidance.

Visual Workflow Guides

The following diagrams illustrate standard laboratory safety procedures relevant to the handling of this compound.

Chemical_Spill_Workflow cluster_prep Immediate Actions cluster_assess Assessment cluster_cleanup Cleanup Procedure cluster_major Major Spill Response spill Chemical Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate the immediate area if necessary alert->evacuate assess Assess the spill size and hazard evacuate->assess minor_spill Minor Spill? assess->minor_spill get_kit Retrieve spill kit minor_spill->get_kit Yes contact_ehs Contact EHS/Emergency Response minor_spill->contact_ehs No don_ppe Don appropriate PPE get_kit->don_ppe contain Contain the spill with absorbent material don_ppe->contain collect Collect absorbed material contain->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste in a labeled hazardous waste container decontaminate->dispose secure_area Secure the area and await assistance contact_ehs->secure_area

Workflow for responding to a chemical spill.

Emergency_Eyewash_Shower cluster_exposure Chemical Exposure cluster_action Immediate Response cluster_followup Post-Flushing exposure Chemical splash to eyes or body proceed Proceed immediately to the nearest eyewash/shower station exposure->proceed activate Activate the eyewash or shower proceed->activate remove_clothing Remove contaminated clothing while under the shower activate->remove_clothing If body is exposed flush Flush the affected area for at least 15 minutes activate->flush If eyes are exposed remove_clothing->flush seek_medical Seek immediate medical attention flush->seek_medical report Report the incident to your supervisor and EHS seek_medical->report

Procedure for using an emergency eyewash and shower station.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.